Vitronectin (367-378)
Beschreibung
BenchChem offers high-quality Vitronectin (367-378) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitronectin (367-378) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C70H122N32O16 |
|---|---|
Molekulargewicht |
1667.9 g/mol |
IUPAC-Name |
2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C70H122N32O16/c71-25-7-4-16-41(56(108)90-37-55(106)107)93-59(111)44(19-10-28-86-67(77)78)98-66(118)51(34-53(76)104)102-62(114)47(22-13-31-89-70(83)84)97-65(117)50(33-40-36-85-38-91-40)101-61(113)46(21-12-30-88-69(81)82)96-64(116)49(32-39-14-2-1-3-15-39)100-60(112)45(20-11-29-87-68(79)80)95-63(115)48(23-24-52(75)103)99-58(110)43(18-6-9-27-73)94-57(109)42(17-5-8-26-72)92-54(105)35-74/h1-3,14-15,36,38,41-51H,4-13,16-35,37,71-74H2,(H2,75,103)(H2,76,104)(H,85,91)(H,90,108)(H,92,105)(H,93,111)(H,94,109)(H,95,115)(H,96,116)(H,97,117)(H,98,118)(H,99,110)(H,100,112)(H,101,113)(H,102,114)(H,106,107)(H4,77,78,86)(H4,79,80,87)(H4,81,82,88)(H4,83,84,89)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI-Schlüssel |
SAXSNZNBEWVSJE-LFOOZZFTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling Vitronectin (367-378): A Key Player in Cellular Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The vitronectin-derived peptide, encompassing amino acid residues 367-378, is a crucial component of the larger vitronectin glycoprotein (B1211001), a key player in a multitude of physiological and pathological processes. This peptide, with the sequence GKKQRFRHRNRKG, is situated within the heparin-binding domain of vitronectin and has garnered significant interest for its role in cell adhesion, signaling, and the maintenance of pluripotent stem cells. This technical guide provides a comprehensive overview of the discovery, characterization, and functional significance of vitronectin (367-378), offering valuable insights for researchers in cell biology and drug development.
Discovery and Core Attributes
The vitronectin (367-378) peptide was identified as a functional heparin-binding fragment of the multifunctional glycoprotein vitronectin.[1] Vitronectin itself is known for its involvement in processes such as cell growth, angiogenesis, and metastasis.[2] The 367-378 fragment, in particular, has been shown to be a critical mediator of cellular interactions with the extracellular matrix.
One of the defining characteristics of this peptide is its high density of basic amino acid residues, which underpins its ability to interact with negatively charged molecules like heparin and cell surface proteoglycans. This interaction is pivotal for its biological activities, including promoting the adhesion and undifferentiated proliferation of human pluripotent stem cells.
Quantitative Analysis of Molecular Interactions
While specific quantitative binding data for the isolated vitronectin (367-378) peptide is not extensively available in publicly accessible literature, the interactions of the broader heparin-binding domain and full-length vitronectin have been characterized. This data provides a foundational understanding of the peptide's potential binding affinities.
| Interaction | Binding Partner(s) | Reported Affinity (Kd) | Key Findings |
| Vitronectin - Heparin | Heparin | Not explicitly quantified for the 367-378 peptide. Full-length vitronectin exhibits complex binding kinetics.[3] | The heparin-binding domain is crucial for vitronectin's biological activity.[4] The interaction is influenced by the conformational state and multimerization of vitronectin.[5][6] |
| Vitronectin (367-378) - Integrin | αvβ5 Integrin | Not explicitly quantified. | Binding is atypical for integrins as it is divalent cation-independent and targets the basic amino acid sequence of the peptide.[7] |
| Heparin-Binding Domain - Integrin | β3 Integrin Subunit | Not explicitly quantified. | This interaction is sufficient to mediate positive effects on IGF-I signaling.[8][9] |
Experimental Protocols
Detailed experimental protocols for the specific characterization of the vitronectin (367-378) peptide are often proprietary or described within broader experimental contexts. However, based on established methodologies for similar peptides and the full-length protein, the following outlines can be adapted by researchers.
Heparin-Binding Affinity Assessment (Surface Plasmon Resonance - SPR)
This protocol provides a framework for quantifying the interaction between vitronectin (367-378) and heparin.
Objective: To determine the binding kinetics and affinity (Kd) of vitronectin (367-378) for heparin.
Materials:
-
Biotinylated heparin
-
Streptavidin-coated SPR sensor chip
-
SPR instrument (e.g., Biacore)
-
Vitronectin (367-378) peptide
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., high salt buffer)
Methodology:
-
Surface Preparation: Immobilize biotinylated heparin onto the streptavidin-coated sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the vitronectin (367-378) peptide in running buffer.
-
Binding Analysis: Inject the peptide solutions over the heparin-functionalized surface at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Regeneration: After each peptide injection, regenerate the sensor surface using the appropriate regeneration solution to remove bound peptide.
Cell Adhesion Assay
This protocol outlines a method to assess the ability of vitronectin (367-378) to mediate cell adhesion, particularly through αvβ5 integrin.
Objective: To quantify the adhesion of cells expressing αvβ5 integrin to surfaces coated with vitronectin (367-378).
Materials:
-
96-well tissue culture plates
-
Vitronectin (367-378) peptide
-
Cells expressing αvβ5 integrin (e.g., specific cancer cell lines or transfected cell lines)
-
Blocking buffer (e.g., BSA in PBS)
-
Cell staining reagent (e.g., crystal violet)
-
Plate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with varying concentrations of the vitronectin (367-378) peptide. Incubate to allow for adsorption.
-
Blocking: Wash the wells and block any remaining non-specific binding sites with a blocking buffer.
-
Cell Seeding: Seed the cells into the coated wells and incubate for a defined period to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Stain the remaining adherent cells with crystal violet. After washing and solubilizing the dye, measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of adherent cells.
Western Blot for Signaling Protein Phosphorylation
This protocol details the investigation of the signaling pathways activated by vitronectin (367-378), focusing on the phosphorylation of FAK and ERK.
Objective: To detect the phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK) in response to vitronectin (367-378) stimulation.
Materials:
-
Cells responsive to vitronectin signaling
-
Vitronectin (367-378) peptide
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-FAK, anti-total-FAK, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Methodology:
-
Cell Stimulation: Culture cells to the desired confluency and then serum-starve them to reduce basal signaling. Stimulate the cells with the vitronectin (367-378) peptide for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against the phosphorylated and total forms of FAK and ERK.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of FAK and ERK phosphorylation.
Signaling Pathways and Logical Relationships
The heparin-binding domain of vitronectin, which includes the 367-378 sequence, is implicated in crucial signaling events that regulate cell behavior. One key pathway involves the enhancement of growth factor signaling, such as that of Insulin-like Growth Factor I (IGF-I).
References
- 1. The heparin binding domain of S-protein/vitronectin binds to complement components C7, C8, and C9 and perforin from cytolytic T-cells and inhibits their lytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Heparin binding domain in vitronectin is required for oligomerization and thus enhances integrin mediated cell adhesion and spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. New insights into heparin binding to vitronectin: studies with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel integrin specificity exemplified by binding of the alpha v beta 5 integrin to the basic domain of the HIV Tat protein and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The heparin binding domain of vitronectin is the region that is required to enhance insulin-like growth factor-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
The Heparin-Binding Domain of Vitronectin: A Technical Guide to Its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Vitronectin and its Heparin-Binding Domain (HBD)
Vitronectin is a 75 kDa glycoprotein (B1211001) composed of several functional domains: an N-terminal Somatomedin B (SMB) domain, a central RGD (Arg-Gly-Asp) sequence for integrin binding, and a C-terminal region containing the principal heparin-binding domain (HBD).[1][2] The HBD is located within the C-terminal portion of the molecule, approximately spanning amino acid residues 341-380.[3][4] This region is rich in basic residues, which are crucial for its interaction with negatively charged molecules like heparin.[3]
In circulation, vitronectin exists predominantly as a monomer with its HBD in a "closed" or cryptic conformation.[2][5] Upon interaction with certain ligands, adsorption to surfaces, or other conformational triggers, the molecule unfolds, exposing the HBD.[5][6] This exposure is a critical step for many of its biological functions, including its ability to self-associate into multimers.[5][7]
Core Functions of the Vitronectin HBD
Interaction with Heparin and Glycosaminoglycans (GAGs)
The primary and most well-defined function of the HBD is its ability to bind heparin and other sulfated GAGs, such as heparan sulfate (B86663). This interaction is electrostatically driven, occurring between the positively charged basic residues of the HBD and the negatively charged sulfate and carboxyl groups of the GAGs. The binding of heparin to vitronectin can induce conformational changes in the protein, further exposing the HBD and promoting its functions.[6]
Role in Vitronectin Oligomerization
The HBD is essential for the oligomerization of vitronectin.[1][8] Upon its exposure, the HBD can mediate the self-association of vitronectin monomers into larger, multimeric complexes.[5] This oligomerization is a key determinant of vitronectin's enhanced biological activity, particularly in promoting cell adhesion and spreading.[1][8] Multimeric vitronectin, typically found in the extracellular matrix, is more effective at clustering integrins and initiating downstream signaling events compared to its monomeric form found in plasma.[8]
Modulation of Plasminogen Activator Inhibitor-1 (PAI-1) Activity
Enhancement of Cell Adhesion, Spreading, and Migration
While the RGD sequence of vitronectin is the primary site for integrin binding, the HBD significantly contributes to and enhances integrin-mediated cell adhesion and spreading.[8] The HBD can interact with cell surface proteoglycans, such as syndecans, which act as co-receptors with integrins to strengthen cell attachment.[12] The oligomerization of vitronectin, driven by the HBD, further amplifies this effect by presenting a multivalent surface for receptor binding.[1][8]
Crosstalk with Growth Factor Signaling
The vitronectin HBD is implicated in modulating growth factor signaling pathways. It has been shown to be necessary and sufficient for enhancing insulin-like growth factor-I (IGF-I) signaling.[13][14] This occurs through the binding of the HBD to the αVβ3 integrin, leading to increased phosphorylation of the β3 subunit and subsequent activation of downstream mediators like MAPK.[13][14] This crosstalk between vitronectin and growth factor receptors highlights the HBD's role in integrating signals from the extracellular matrix with intracellular signaling cascades that control cell proliferation and migration. Vitronectin has also been shown to form complexes with other growth factors, such as hepatocyte growth factor (HGF), to create potent signaling moieties.[15][16]
Quantitative Data Summary
The binding interactions of the vitronectin HBD are characterized by specific affinities. The following table summarizes key quantitative data from the literature.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| Vitronectin & PAI-1 | - | ~0.1–1 nM | [10] |
| Vitronectin & PAI-1 | Competition Assay | ~20 nM | [9] |
| Vitronectin & Lys-plasminogen | Binding Assay | ~85-100 nM | [9] |
| Vitronectin & Glu-plasminogen | Binding Assay | ~1 µM | [9] |
Note: Binding affinities can vary depending on the experimental conditions, such as the conformational state of vitronectin (monomeric vs. multimeric) and the specific techniques used.
Key Experimental Protocols
Protocol: Vitronectin Cell Adhesion Assay
This protocol provides a method to quantitatively measure cell adhesion to vitronectin-coated surfaces.[17][18][19]
Materials:
-
Sterile 96-well tissue culture plates (non-tissue culture-treated for vitronectin coating)[20]
-
Human Vitronectin
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Cells of interest (e.g., endothelial cells, fibroblasts)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability stain
-
DMSO
Methodology:
-
Plate Coating:
-
Dilute vitronectin to a working concentration (e.g., 1-10 µg/mL) in sterile PBS.
-
Add 100 µL of the diluted vitronectin solution to each well of a 96-well plate.
-
As a negative control, coat wells with a solution of 1% BSA in PBS.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[19]
-
Aspirate the coating solution and wash the wells three times with sterile PBS. Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
-
Cell Seeding:
-
Washing and Quantification:
-
Gently wash the wells twice with warm PBS to remove non-adherent cells.[17]
-
Quantify the number of attached cells. For MTT assay:
-
Add MTT solution (e.g., 10% of a 5 mg/mL stock in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[17]
-
Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17]
-
Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[17]
-
-
Protocol: Solid-Phase Binding Assay (ELISA-based)
Materials:
-
High-binding 96-well ELISA plates
-
Human Vitronectin
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
Methodology:
-
Plate Coating:
-
Coat wells of a high-binding 96-well plate with vitronectin (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the wells with wash buffer.
-
Block non-specific sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
-
Ligand Incubation:
-
Wash the wells.
-
Add serial dilutions of the ligand of interest to the wells.
-
Incubate for 1-2 hours at room temperature to allow binding.
-
-
Detection:
-
Wash the wells thoroughly.
-
Add the appropriate detection reagents (e.g., Streptavidin-HRP or primary/secondary antibody complex).
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the wells.
-
Add the HRP substrate and allow the color to develop.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm. The signal intensity is proportional to the amount of bound ligand.
-
Visualizations: Pathways and Workflows
Signaling Pathway: HBD-Mediated Enhancement of IGF-1 Signaling
The following diagram illustrates the role of the vitronectin HBD in potentiating IGF-1 signaling through its interaction with αVβ3 integrin.
Caption: HBD enhances IGF-1 signaling via αVβ3 integrin binding.
Experimental Workflow: Cell Adhesion Assay
This diagram outlines the key steps in a typical cell adhesion assay using vitronectin as a substrate.
Caption: Workflow for a quantitative cell adhesion assay.
Logical Relationship: HBD's Role in Vitronectin Function
This diagram illustrates the central role of the HBD in mediating the transition of vitronectin from a less active to a highly active state.
Caption: The HBD is central to vitronectin's functional activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitronectin [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heparin-binding properties of vitronectin are linked to complex formation as illustrated by in vitro polymerization and binding to the terminal complement complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into heparin binding to vitronectin: studies with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Native and multimeric vitronectin exhibit similar affinity for heparin. Differences in heparin binding properties induced upon denaturation are due to self-association into a multivalent form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heparin binding domain in vitronectin is required for oligomerization and thus enhances integrin mediated cell adhesion and spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping of binding sites for heparin, plasminogen activator inhibitor-1, and plasminogen to vitronectin's heparin-binding region reveals a novel vitronectin-dependent feedback mechanism for the control of plasmin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 11. How vitronectin binds PAI-1 to modulate fibrinolysis and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitronectin's basic domain is a syndecan ligand which functions in trans to regulate vitronectin turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The heparin binding domain of vitronectin is the region that is required to enhance insulin-like growth factor-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Novel hepatocyte growth factor (HGF) binding domains on fibronectin and vitronectin coordinate a distinct and amplified Met-integrin induced signalling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human pilot studies reveal the potential of a vitronectin: growth factor complex as a treatment for chronic wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell adhesion Assay [bio-protocol.org]
- 18. Vitronectin Cell Adhesion Assay (VCAA) [sciencellonline.com]
- 19. Coating Tissue Culture Plates with Vitronectin [sigmaaldrich.com]
- 20. stemcell.com [stemcell.com]
The Core Mechanism of Vitronectin (367-378) in Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix (ECM), plays a pivotal role in cell adhesion, migration, and signaling. This technical guide delves into the specific mechanism of a functionally significant peptide derived from vitronectin, the 367-378 fragment. This heparin-binding domain, with the sequence GKKQRFRHRNRKG, has been identified as a potent mediator of cell adhesion, particularly for pluripotent stem cells.[1] This document provides a comprehensive overview of its mechanism of action, relevant quantitative data, detailed experimental protocols for studying its adhesive properties, and a visualization of the putative signaling pathway it activates.
Introduction to Vitronectin (367-378)
The Vitronectin (367-378) peptide is a twelve-amino-acid sequence (GKKQRFRHRNRKG) corresponding to a heparin-binding domain within the C-terminal region of the full-length vitronectin protein.[1] Vitronectin itself is a multifunctional glycoprotein found in blood plasma and the extracellular matrix that is involved in various biological processes, including cell adhesion, coagulation, and complement regulation.[2] The 367-378 fragment has garnered significant interest due to its ability to promote cell adhesion independently of the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif found in the N-terminal region of vitronectin.[3]
Table 1: Characteristics of Vitronectin (367-378) Peptide
| Characteristic | Description | Reference |
| Sequence | H-Gly-Lys-Lys-Gln-Arg-Phe-Arg-His-Arg-Asn-Arg-Lys-Gly-OH | [1] |
| Molecular Formula | C70H122N32O16 | [1] |
| Molecular Weight | 1668.0 g/mol | [1] |
| Key Function | Promotes cell adhesion and undifferentiated growth of human pluripotent stem cells. | [1] |
| Binding Motif | Heparin-binding domain. | [1] |
Mechanism of Cell Adhesion
The primary mechanism by which Vitronectin (367-378) mediates cell adhesion is through its interaction with cell surface receptors. While the canonical RGD sequence of vitronectin binds to integrins such as αvβ3 and αvβ5, the 367-378 peptide, rich in basic amino acid residues, is thought to interact with cell surface proteoglycans, such as heparan sulfate (B86663) proteoglycans (HSPGs), and potentially with integrins in a distinct manner.
Research suggests that the αvβ5 integrin can bind to the basic domain of vitronectin in a cation-independent manner, which is atypical for integrin-ligand interactions. This interaction may work in synergy with other binding sites to promote robust cell attachment. The high positive charge of the GKKQRFRHRNRKG sequence likely facilitates electrostatic interactions with negatively charged glycosaminoglycan (GAG) chains of proteoglycans on the cell surface.
Putative Signaling Pathway
Upon binding of the Vitronectin (367-378) peptide to its cell surface receptors, a downstream signaling cascade is initiated, leading to cytoskeletal reorganization and the formation of focal adhesions, which are crucial for stable cell attachment. While the precise pathway for this specific peptide is not fully elucidated, a plausible mechanism involves the activation of focal adhesion kinase (FAK) and Src family kinases, leading to the activation of the PI3K-Akt and Ras-MAPK signaling pathways. These pathways are known to regulate cell survival, proliferation, and migration.
Caption: Putative signaling pathway initiated by Vitronectin (367-378).
Quantitative Data
Experimental Protocols
The following protocols are adapted from methodologies used to study cell adhesion to vitronectin and its derivatives.
Preparation of Peptide-Coated Surfaces for Cell Adhesion Assays
This protocol describes the immobilization of the Vitronectin (367-378) peptide onto a glass or polystyrene surface for cell adhesion studies.
Materials:
-
Vitronectin (367-378) peptide (GKKQRFRHRNRKG)
-
96-well tissue culture plates (polystyrene) or glass coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA), heat-inactivated
-
Sterile deionized water
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized Vitronectin (367-378) peptide in sterile PBS to a stock concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the peptide stock solution in PBS to the desired final coating concentrations (e.g., 1, 5, 10, 20 µg/mL).
-
Surface Coating: Add 100 µL of the diluted peptide solution to each well of a 96-well plate or an appropriate volume to cover the surface of a glass coverslip.
-
Incubation: Incubate the plate/coverslips at 37°C for 2 hours or at 4°C overnight.
-
Washing: Aspirate the peptide solution and wash the wells three times with 200 µL of sterile PBS to remove any unbound peptide.
-
Blocking (Optional but Recommended): To prevent non-specific cell adhesion, block the surfaces by incubating with a 1% BSA solution in PBS for 1 hour at 37°C.
-
Final Wash: Aspirate the blocking solution and wash the wells three times with 200 µL of sterile PBS. The surfaces are now ready for cell seeding.
Caption: Experimental workflow for a cell adhesion assay.
Cell Adhesion Assay
This protocol provides a general method for quantifying cell adhesion to the peptide-coated surfaces.
Materials:
-
Peptide-coated 96-well plates
-
Cell line of interest (e.g., human pluripotent stem cells, fibroblasts)
-
Serum-free cell culture medium
-
Trypsin-EDTA or a non-enzymatic cell dissociation buffer
-
Crystal Violet stain (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Detach cells using trypsin-EDTA or a non-enzymatic method, wash with serum-containing medium to inactivate trypsin, and then resuspend in serum-free medium.
-
Cell Seeding: Seed the cells onto the peptide-coated and control (BSA-coated) wells at a density of 2-5 x 10^4 cells per well in 100 µL of serum-free medium.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a defined period (e.g., 30, 60, or 90 minutes).
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Staining: Wash the wells twice with PBS and then stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.
-
Washing: Gently wash the wells with deionized water until the excess stain is removed.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking to dissolve the stain.
-
Quantification: Measure the absorbance of the solubilized stain at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Conclusion
The Vitronectin (367-378) peptide represents a key functional domain of vitronectin that mediates cell adhesion through a mechanism that is distinct from the canonical RGD-integrin interaction. Its ability to promote the adhesion and undifferentiated growth of stem cells makes it a valuable tool in regenerative medicine and tissue engineering.[1] Further research is warranted to elucidate the precise signaling pathways it activates and to quantify its binding kinetics with its cellular receptors. This will provide a more complete understanding of its biological function and pave the way for the development of novel therapeutic strategies.
References
An In-depth Technical Guide to the Interaction of Vitronectin (367-378) with Integrin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix, plays a pivotal role in cell adhesion, migration, and signaling primarily through its interaction with integrin receptors. While the Arginine-Glycine-Aspartic acid (RGD) motif (residues 45-47) of vitronectin is widely recognized as the principal integrin binding site, a growing body of evidence highlights the significant, synergistic role of the heparin-binding domain (HBD), particularly the amino acid sequence 367-378 (GKKQRFRHRNRKG). This technical guide provides a comprehensive overview of the interaction between the vitronectin (367-378) peptide and its integrin receptors, focusing on the molecular mechanisms, signaling pathways, and experimental methodologies to study this interaction. Although direct quantitative binding data for the 367-378 peptide is scarce, this guide consolidates available related data to provide a valuable resource for researchers in the field.
Molecular Interaction
The vitronectin (367-378) region, a highly basic peptide sequence, does not function as a primary integrin recognition site in the same manner as the RGD motif. Instead, it acts as an auxiliary binding site that modulates and enhances the interaction of vitronectin with specific integrin subtypes.
Key Integrin Receptors:
-
αvβ5: The most prominent integrin receptor that interacts with the vitronectin HBD. A sequence within the HBD, KKQRFRHRNRKG, which is highly homologous to the 367-378 region, has been shown to bind to αvβ5 integrin through affinity chromatography. This interaction is suggested to be synergistic with the RGD-binding to promote cell adhesion.
-
αvβ3: The HBD of vitronectin also interacts with the αvβ3 integrin, but at a site distinct from the RGD-binding pocket. Evidence suggests this interaction occurs with a cysteine-rich loop in the β3 subunit. This binding is crucial for modulating downstream signaling events.
Mechanism of Interaction:
The interaction between the basic 367-378 peptide and integrins is thought to be primarily electrostatic. This binding is believed to induce conformational changes in the integrin receptor, thereby increasing its affinity for the RGD motif or stabilizing the vitronectin-integrin complex. This synergistic binding model is crucial for robust cell adhesion and spreading.
Quantitative Data on Vitronectin-Integrin Interactions
Direct quantitative binding data (Kd, IC50, Kon, Koff) for the isolated vitronectin (367-378) peptide with integrin receptors is not extensively documented in peer-reviewed literature. However, data from related interactions provide valuable context for understanding the affinity of the vitronectin-integrin binding.
| Molecule/Peptide | Integrin Receptor | Assay | Parameter | Value | Reference |
| RGD-5 (AGGDD) | αVβ3 | Inhibition of αVβ3 binding to vitronectin | IC50 | 91 µM | [1] |
| RGD-6 (cyclic CARGDDC) | αVβ3 | Inhibition of αVβ3 binding to vitronectin | IC50 | 3.6 µM | [1] |
| Full-length Vitronectin | αVβ3 | - | - | High Affinity | [2] |
| Full-length Vitronectin | αVβ5 | - | - | High Affinity | [3] |
Table 1: Quantitative data for the interaction of RGD peptides and full-length vitronectin with integrin receptors. This data provides a benchmark for the expected affinity of integrin interactions.
Signaling Pathways
The binding of the vitronectin HBD to its integrin partners, in concert with RGD-mediated engagement, triggers intracellular signaling cascades that regulate key cellular processes.
Key Signaling Events:
-
Enhancement of Growth Factor Signaling: The interaction of the vitronectin HBD with the β3 integrin subunit potentiates Insulin-like Growth Factor-I (IGF-I) signaling. This is achieved through increased phosphorylation of the β3 subunit, which in turn leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Modulation of Focal Adhesion Kinase (FAK): While the primary activation of FAK is driven by RGD-integrin clustering, the synergistic binding of the HBD can influence the magnitude and duration of FAK activation. FAK is a central signaling molecule that, upon activation, recruits and activates other proteins such as Src family kinases.
-
Src Kinase Activation: The FAK-Src complex is a critical signaling hub that phosphorylates numerous downstream targets, leading to the regulation of cell migration, proliferation, and survival.
Below is a diagram illustrating the synergistic signaling initiated by the dual-site interaction of vitronectin with integrins.
Caption: Vitronectin-Integrin Synergistic Signaling Pathway.
Experimental Protocols
Studying the interaction between the vitronectin (367-378) peptide and integrin receptors requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Solid-Phase Peptide-Integrin Binding Assay (ELISA-based)
This assay quantifies the direct binding of a purified integrin receptor to an immobilized synthetic vitronectin (367-378) peptide.
Materials:
-
High-binding 96-well microtiter plates
-
Synthetic vitronectin (367-378) peptide (GKKQRFRHRNRKG)
-
Purified integrin receptor (e.g., αvβ5)
-
Bovine Serum Albumin (BSA)
-
Primary antibody against the integrin receptor
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2)
Protocol:
-
Peptide Coating:
-
Dissolve the vitronectin (367-378) peptide in coating buffer (e.g., PBS) to a final concentration of 10 µg/mL.
-
Add 100 µL of the peptide solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 2 hours at room temperature.
-
-
Integrin Binding:
-
Wash the plate three times with wash buffer.
-
Dilute the purified integrin receptor in binding buffer to various concentrations.
-
Add 100 µL of the integrin solution to each well.
-
Incubate for 2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Caption: ELISA-based Peptide-Integrin Binding Assay Workflow.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR allows for the real-time, label-free analysis of the binding kinetics between the vitronectin (367-378) peptide and an integrin receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Synthetic vitronectin (367-378) peptide with a free amine group
-
Purified integrin receptor
-
Running buffer (e.g., HBS-P+ with 1 mM MnCl2)
-
Regeneration solution (e.g., low pH glycine)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the vitronectin (367-378) peptide (in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the purified integrin receptor in running buffer over the peptide-immobilized surface.
-
Monitor the association phase in real-time.
-
-
Dissociation:
-
Switch back to running buffer flow and monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound integrin and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Cell Adhesion Assay
This assay measures the ability of the vitronectin (367-378) peptide to promote cell adhesion, often in synergy with the RGD motif.
Materials:
-
Tissue culture-treated 96-well plates
-
Vitronectin (367-378) peptide
-
RGD-containing peptide (as a positive control and for synergistic studies)
-
BSA (as a negative control)
-
Cells expressing the integrin of interest (e.g., αvβ5-expressing cells)
-
Serum-free cell culture medium
-
Calcein-AM or crystal violet for cell staining
-
Fluorescence plate reader or spectrophotometer
Protocol:
-
Plate Coating:
-
Coat wells with vitronectin (367-378) peptide (e.g., 10 µg/mL), RGD peptide (e.g., 1 µg/mL), a combination of both, or BSA (1%) overnight at 4°C.
-
-
Cell Seeding:
-
Wash the coated wells with PBS.
-
Harvest and resuspend cells in serum-free medium.
-
Seed the cells (e.g., 5 x 10^4 cells/well) into the coated wells.
-
-
Adhesion:
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Quantification:
-
For Calcein-AM staining, incubate the cells with the dye, then read the fluorescence.
-
For crystal violet staining, fix the cells, stain with crystal violet, solubilize the dye, and read the absorbance.
-
-
Data Analysis:
-
Compare the number of adherent cells on the different coated surfaces to determine the effect of the vitronectin (367-378) peptide on cell adhesion.
-
Caption: Cell Adhesion Assay Workflow.
Implications for Drug Development
The synergistic interaction between the vitronectin HBD and integrins presents a novel avenue for therapeutic intervention.
-
Targeting Cell Adhesion: Peptides or small molecules that mimic the 367-378 sequence could be developed to either promote or inhibit cell adhesion in a context-dependent manner. For instance, promoting adhesion could be beneficial in tissue engineering applications, while inhibiting it could be a strategy to block cancer cell metastasis.
-
Modulating Signaling: By targeting the HBD-integrin interaction, it may be possible to allosterically modulate integrin signaling pathways without directly blocking the RGD-binding site. This could offer a more nuanced approach to controlling cell behavior.
-
Drug Conjugation: The 367-378 peptide could be used as a targeting moiety to deliver drugs specifically to cells overexpressing its partner integrins, such as αvβ5.
Conclusion
The vitronectin (367-378) peptide represents a critical, yet often overlooked, component of the vitronectin-integrin interaction. Its synergistic role in enhancing cell adhesion and modulating intracellular signaling pathways underscores the complexity of cell-matrix interactions. While direct quantitative binding data for this specific peptide remains an area for further investigation, the experimental protocols and signaling insights provided in this guide offer a solid foundation for researchers to explore the multifaceted functions of this important vitronectin domain. A deeper understanding of this interaction holds significant promise for the development of novel therapeutics targeting a range of pathological conditions.
References
Unraveling the Cellular Response: A Technical Guide to the Signaling Pathways Activated by Vitronectin (367-378)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix (ECM), plays a pivotal role in cell adhesion, migration, and signaling. Its biological activity is not solely dependent on the full-length protein; specific fragments can elicit distinct cellular responses. This technical guide focuses on the signaling pathways initiated by the C-terminal heparin-binding domain (HBD) of vitronectin, specifically the peptide sequence corresponding to amino acids 367-378 (GKKQRFRHRNRKG). This region, distinct from the RGD integrin-binding motif, engages with cell surface receptors to trigger intracellular signaling cascades that have significant implications for cell behavior and physiology. Understanding these pathways is critical for researchers in cell biology, oncology, and regenerative medicine, as well as for professionals involved in the development of novel therapeutics targeting cell-matrix interactions.
Core Signaling Axis: Vitronectin (367-378), αvβ3 Integrin, and IGF-I Receptor Synergy
The primary signaling pathway activated by the Vitronectin (367-378) peptide is initiated through its interaction with the αvβ3 integrin. This interaction occurs at a site distinct from the canonical RGD-binding pocket, specifically engaging a cysteine-rich loop on the β3 subunit. This binding event serves as a crucial modulator of signaling downstream of the Insulin-like Growth Factor-I (IGF-I) receptor, highlighting a key point of crosstalk between the ECM and growth factor signaling.
Key Protein Interactions and Functional Outcomes
| Interacting Protein 1 | Interacting Protein 2 | Functional Outcome |
| Vitronectin (367-378) | αvβ3 Integrin (β3 subunit) | Allosteric modulation of integrin activity; potentiation of IGF-I signaling. |
| Activated αvβ3 Integrin | c-Src Kinase | Activation of c-Src, a key non-receptor tyrosine kinase. |
| Activated c-Src Kinase | Syk Kinase | Activation of Syk, another non-receptor tyrosine kinase. |
| Activated αvβ3 Integrin | Shc (Src homology 2 domain-containing transforming protein) | Phosphorylation of Shc, an adaptor protein. |
| Phosphorylated Shc | Grb2/Sos complex | Recruitment of Grb2/Sos, leading to Ras activation. |
| Activated Ras | Raf/MEK/ERK (MAPK) Cascade | Activation of the MAPK pathway, promoting cell proliferation and survival. |
Visualizing the Signaling Cascade
The following diagrams illustrate the key signaling pathways initiated by the Vitronectin (367-378) peptide.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following sections provide outlines for key experiments used to elucidate the signaling pathways of Vitronectin (367-378).
Protocol 1: Integrin β3 Phosphorylation Assay
Objective: To determine if Vitronectin (367-378) induces the phosphorylation of the β3 integrin subunit.
Methodology:
-
Cell Culture and Stimulation:
-
Culture smooth muscle cells or other relevant cell types expressing αvβ3 integrin in appropriate media.
-
Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.
-
Treat cells with varying concentrations of Vitronectin (367-378) peptide for specific time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-integrin β3 antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours.
-
Wash the immunoprecipitates extensively with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Probe the membrane with a primary antibody against phosphotyrosine.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an anti-integrin β3 antibody to confirm equal loading.
-
Protocol 2: MAPK/ERK Activation Assay
Objective: To quantify the activation of the MAPK/ERK pathway in response to Vitronectin (367-378).
Methodology:
-
Cell Culture and Stimulation:
-
Follow the same cell culture and serum-starvation protocol as in Protocol 1.
-
Treat cells with Vitronectin (367-378) and/or IGF-I for various time points.
-
-
Cell Lysis:
-
Lyse cells as described in Protocol 1.
-
-
Western Blotting:
-
Separate total cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities for p-ERK and total ERK using image analysis software.
-
Calculate the ratio of p-ERK to total ERK to determine the fold-change in activation.
-
Protocol 3: c-Src and Syk Kinase Activity Assay
Objective: To measure the kinase activity of c-Src and Syk following stimulation with Vitronectin (367-378).
Methodology:
-
Cell Culture, Stimulation, and Lysis:
-
Follow the procedures outlined in Protocol 1.
-
-
Immunoprecipitation:
-
Immunoprecipitate c-Src or Syk from the cell lysates using specific antibodies.
-
-
In Vitro Kinase Assay:
-
Wash the immunoprecipitates with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing a specific substrate for the respective kinase (e.g., enolase for Src, a synthetic peptide for Syk) and [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen or autoradiography film to detect the phosphorylated substrate.
-
Quantify the radioactivity incorporated into the substrate as a measure of kinase activity.
-
Conclusion
The Vitronectin (367-378) peptide represents a key functional domain that activates distinct signaling pathways, primarily through the αvβ3 integrin. Its ability to modulate IGF-I receptor signaling and activate non-receptor tyrosine kinases like c-Src and Syk underscores the complexity of cell-matrix interactions. The experimental protocols provided in this guide offer a framework for investigating these pathways in greater detail. A thorough understanding of the molecular mechanisms initiated by this vitronectin fragment will be instrumental in developing targeted therapies for diseases where cell adhesion and signaling are dysregulated, such as cancer and fibrosis. Further research, particularly focusing on quantitative binding kinetics and the identification of additional downstream effectors, will undoubtedly shed more light on the multifaceted roles of this important ECM-derived peptide.
The Pivotal Role of Vitronectin (367-378) in Maintaining Stem Cell Pluripotency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the vitronectin-derived peptide, specifically the amino acid sequence 367-378, and its critical role in supporting the self-renewal and pluripotency of human pluripotent stem cells (hPSCs). Vitronectin and its functional fragments have emerged as essential components of defined, xeno-free culture systems, offering a reliable alternative to traditional feeder layers or undefined matrices like Matrigel. This document outlines the underlying mechanisms, presents quantitative data on pluripotency marker expression, details experimental protocols for the application of vitronectin-based substrates, and visualizes the key signaling pathways involved.
Mechanism of Action: The Heparin-Binding Domain's Contribution to Pluripotency
Vitronectin (VN) is a glycoprotein (B1211001) that facilitates cell adhesion and spreading.[1] Its function in stem cell culture is primarily mediated through its interaction with integrin receptors on the cell surface. The vitronectin peptide (367-378) corresponds to a key region within the C-terminal heparin-binding domain (HBD) of the full-length protein.[1][2] This domain is crucial for the maintenance of pluripotency through a multi-faceted mechanism.
The primary role of vitronectin in supporting hPSC culture is to provide a surface for cell attachment, which is essential for their survival and proliferation in feeder-free conditions. This attachment is predominantly mediated by the binding of the Arg-Gly-Asp (RGD) motif within vitronectin to integrins αvβ3 and αvβ5 on the surface of hPSCs.
While the 367-378 peptide does not contain the RGD sequence, its significance lies in its identity as a heparin-binding peptide.[2] The heparin-binding domain of vitronectin is implicated in the protein's oligomerization. This self-association of vitronectin molecules on a culture surface is thought to enhance the presentation of the RGD motif to integrin receptors, thereby strengthening cell adhesion and subsequent signaling events that promote the undifferentiated state.[3] The Vitronectin (367-378) peptide has been shown to promote the adhesion and undifferentiated growth of human pluripotent stem cells.[2]
Quantitative Data: Impact on Pluripotency Marker Expression
The maintenance of a pluripotent state is characterized by the high expression of key transcription factors, including OCT4, SOX2, and NANOG. Studies have demonstrated that culturing hPSCs on vitronectin-coated surfaces effectively sustains the expression of these critical pluripotency markers. While direct quantitative comparisons focusing exclusively on the 367-378 peptide are limited, the data from studies using full-length or truncated vitronectin provide a strong indication of its efficacy in maintaining the undifferentiated state.
Table 1: Pluripotency Marker Expression in hPSCs Cultured on Vitronectin Substrates
| Pluripotency Marker | Method of Analysis | Cell Type | Substrate | Key Findings | Reference |
| OCT4, NANOG | Immunofluorescence | HUES1, HUES7 | Vitronectin, Fibronectin | Abundant expression of both markers was maintained for 3 weeks on vitronectin. | [4] |
| NANOG, POU5F1 (OCT4) | Genome-wide transcriptomics (TempO-Seq) | 3 different hiPSC lines | Vitronectin, Laminin-511, Laminin-521, Matrigel | No significant difference in NANOG expression on vitronectin compared to Matrigel. POU5F1 expression was slightly lower on vitronectin for 2 of 3 cell lines but remained high. | |
| Brachyury (Mesoderm), Otx2 (Ectoderm), SOX17 (Endoderm) | Immunocytochemistry | hiPSCs (BXS0114) | VTN62-292 (Vitronectin fragment) | After 10 passages, cells maintained the potential to differentiate into all three germ layers, confirming pluripotency. | [2] |
Table 2: Coating Concentrations for Vitronectin-Based Substrates
| Vitronectin Form | Recommended Coating Concentration | Cell Type | Notes | Reference |
| Full-length human vitronectin | 0.5 µg/cm² | General cell culture | A working concentration of 1.5 µg/mL is often used. | |
| Truncated recombinant human vitronectin (rhVTN-N) | 0.1 - 1.0 µg/cm² | Human pluripotent stem cells | The optimal concentration is cell-line dependent and should be determined empirically. | |
| Vitronectin XF™ | 10 µg/mL (diluted solution) | Human ES and iPS cells | This is the concentration of the solution used to coat the cultureware. |
Experimental Protocols
The successful use of Vitronectin (367-378) or other vitronectin-based peptides and proteins in hPSC culture relies on proper coating procedures and cell handling techniques.
Protocol for Coating Cultureware with Vitronectin
This protocol is a general guideline and can be adapted for the Vitronectin (367-378) peptide.
Materials:
-
Vitronectin (lyophilized powder or stock solution)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺
-
Non-tissue culture-treated polystyrene plates or flasks
-
Sterile conical tubes and pipettes
Procedure:
-
Reconstitution of Lyophilized Peptide/Protein:
-
If starting with a lyophilized powder, reconstitute it in sterile water or PBS to a stock concentration of 0.1-0.5 mg/mL.
-
Mix gently by pipetting up and down. Avoid vortexing.
-
-
Preparation of Working Solution:
-
Thaw the vitronectin stock solution at room temperature.
-
Dilute the stock solution in sterile PBS without Ca²⁺/Mg²⁺ to the desired final coating concentration. A typical starting concentration is 5 µg/mL.
-
-
Coating of Culture Vessels:
-
Add the diluted vitronectin solution to the non-tissue culture-treated vessels. Ensure the entire surface is covered. (e.g., 1 mL for a well of a 6-well plate).
-
Incubate at room temperature (15-25°C) for at least 1 hour. Do not allow the solution to evaporate.
-
Alternatively, for some formulations, incubation can be done at 37°C for 2 hours, followed by overnight incubation at 2-8°C.
-
-
Final Preparation:
-
Aspirate the coating solution from the culture vessel. It is not always necessary to wash the coated surface.
-
The coated plates are now ready for seeding with hPSCs. If not used immediately, they can be stored at 2-8°C, sealed with paraffin (B1166041) film to prevent drying, for up to one week. Before use, allow the plates to return to room temperature.
-
Culture and Passaging of hPSCs on Vitronectin-Coated Surfaces
Culture Medium:
-
Use a defined, xeno-free medium such as mTeSR™1, TeSR™-E8™, or Essential 8™ medium.
-
Perform daily media changes.
Passaging:
-
Passage hPSCs when the colonies become 70-80% confluent.
-
Use a gentle, enzyme-free dissociation reagent such as 0.5 mM EDTA in PBS. Avoid using enzymes like trypsin, as they can negatively impact cell viability and attachment.
-
Incubate with the dissociation reagent for 5-7 minutes at room temperature.
-
Gently detach the colonies by pipetting and re-plate them onto freshly coated plates at the desired split ratio.
Visualization of Pathways and Workflows
Signaling Pathways
The interaction of vitronectin with integrins on the surface of hPSCs initiates a signaling cascade that is crucial for maintaining their pluripotent state. This pathway involves the activation of Focal Adhesion Kinase (FAK), which plays a central role in transducing signals from the extracellular matrix to the cell interior.
Caption: Vitronectin-Integrin Signaling Pathway in hPSCs.
Experimental Workflow
The following diagram illustrates a typical workflow for culturing hPSCs on a vitronectin-based substrate.
Caption: Experimental workflow for hPSC culture on vitronectin.
Conclusion
The Vitronectin (367-378) peptide, as a key component of the heparin-binding domain, plays a significant, albeit indirect, role in maintaining the pluripotency of human pluripotent stem cells. By promoting the oligomerization of vitronectin on culture surfaces, it enhances the integrin-mediated adhesion and signaling necessary for self-renewal. The use of vitronectin-based substrates provides a defined and xeno-free system that supports robust, long-term culture of hPSCs while maintaining their critical pluripotent characteristics. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to effectively utilize vitronectin-derived peptides in advancing stem cell research and its therapeutic applications.
References
An In-depth Technical Guide to the Interaction of Vitronectin (367-378) with Glycosaminoglycans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the C-terminal heparin-binding domain of vitronectin, specifically the amino acid sequence 367-378, and various glycosaminoglycans (GAGs). This guide delves into the quantitative binding data, detailed experimental methodologies for studying these interactions, and the associated signaling pathways, offering valuable insights for research and development in fields such as cell adhesion, tissue engineering, and cancer biology.
Introduction to Vitronectin and its Heparin-Binding Domain
Vitronectin is a multifunctional glycoprotein (B1211001) found in the extracellular matrix and plasma that plays a crucial role in cell adhesion, migration, and coagulation.[1] It contains several functional domains, including an RGD sequence for integrin binding and a C-terminal region responsible for interacting with heparin and other sulfated glycosaminoglycans.[2][3] The amino acid sequence GKKQRFRHRNRKG, corresponding to residues 367-378 of human vitronectin, is recognized as a key heparin-binding peptide.[4] This region is critical for the protein's ability to support the adhesion and undifferentiated growth of human pluripotent stem cells.[4] The interaction of vitronectin with GAGs is conformation-dependent, with the heparin-binding site being more exposed in the multimeric form of vitronectin compared to its monomeric form.[5][6]
Quantitative Analysis of Vitronectin-Glycosaminoglycan Interactions
While specific quantitative binding data for the vitronectin (367-378) peptide with a wide range of GAGs is not extensively documented in publicly available literature, studies on the larger C-terminal heparin-binding domain, particularly the highly similar and overlapping 347-361 region, provide valuable insights into the binding kinetics. The binding kinetics of heparin to the full-length vitronectin protein are closely mimicked by the VN(347-361) peptide.[5] The interaction is characterized by a complex kinetic profile, involving a rapid initial association followed by a slower conversion to a stable complex.[5]
| Interacting Molecules | Method | Key Findings | Reference |
| Multimeric Vitronectin & Heparin | Fluorescence Assay | Complex kinetics: Fast association (τ ≈ 0.3 s), slow conversion to stable complex (τ ≈ 180 s). | [5] |
| Vitronectin (347-361) Peptide & Heparin | Fluorescence Assay | Mimics the complex binding kinetics of the full-length multimeric protein. | [5] |
| Multimeric Vitronectin & Various GAGs | Not specified | Binds to other glycosaminoglycans besides heparin. | [5] |
| Multimeric Vitronectin & Endothelial Cells | Cell Binding Assay | Binding is blocked by soluble heparin and reduced by GAG-removing enzymes. | [5] |
Note: The data presented for the VN(347-361) peptide is considered a close proxy for the VN(367-378) region due to significant sequence overlap and shared function as the primary heparin-binding site.
Experimental Protocols for Studying Vitronectin-GAG Interactions
Several biophysical and cell-based assays can be employed to characterize the interaction between the vitronectin (367-378) peptide and glycosaminoglycans. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the real-time binding kinetics and affinity of biomolecular interactions.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the VN(367-378) peptide binding to various GAGs.
Methodology:
-
Immobilization: A GAG (e.g., heparin, heparan sulfate, chondroitin (B13769445) sulfate) is immobilized on the surface of a sensor chip (e.g., CM5 chip) via amine coupling or other suitable chemistry.
-
Analyte Injection: The VN(367-378) peptide is injected at various concentrations over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the VN(367-378) peptide-GAG interaction.
Methodology:
-
Sample Preparation: A solution of the VN(367-378) peptide is placed in the sample cell of the calorimeter, and a solution of the GAG is loaded into the injection syringe.
-
Titration: The GAG solution is titrated into the peptide solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the reactants. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
Fluorescence-Based Binding Assays
These assays utilize changes in fluorescence properties upon binding to quantify the interaction.
Objective: To determine the binding affinity and kinetics of the VN(367-378) peptide-GAG interaction.
Methodology:
-
Labeling: Either the VN(367-378) peptide or the GAG can be fluorescently labeled.
-
Titration: The unlabeled binding partner is titrated into a solution of the labeled molecule.
-
Fluorescence Measurement: Changes in fluorescence intensity, anisotropy, or Förster Resonance Energy Transfer (FRET) are monitored.
-
Data Analysis: The change in fluorescence is plotted against the concentration of the titrant, and the data is fitted to a binding equation to determine the dissociation constant (KD).
Signaling Pathways Associated with Vitronectin-GAG Interactions
The binding of vitronectin to cell surface GAGs, mediated by its heparin-binding domain, can modulate cell adhesion and migration, which in turn influences intracellular signaling cascades. While direct signaling from the VN(367-378)-GAG interaction is not fully elucidated, it is understood to be a critical initial step in a multi-component signaling process that can involve integrins.
The interaction of vitronectin with the cell surface, which is often dependent on GAGs, can lead to the activation of focal adhesion signaling pathways. This can influence cell adhesion, spreading, and migration through the modulation of pathways such as the ERK and NF-κB signaling cascades.
Conclusion
The interaction between the vitronectin (367-378) peptide and glycosaminoglycans is a critical aspect of vitronectin's biological function, particularly in mediating cell adhesion and signaling. While direct quantitative data for this specific peptide is still emerging, the methodologies outlined in this guide provide a robust framework for its investigation. A deeper understanding of this interaction holds significant promise for the development of novel therapeutics targeting processes such as tumor metastasis, angiogenesis, and stem cell differentiation.
References
- 1. Vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using isothermal titration calorimetry to determine thermodynamic parameters of protein-glycosaminoglycan interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. innopep.com [innopep.com]
- 5. Vitronectin interaction with glycosaminoglycans. Kinetics, structural determinants, and role in binding to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoscale Growth Factor Patterns by Immobilization on a Heparin Mimicking Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the Vitronectin (367-378) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitronectin (378) peptide, with the sequence GKKQRFRHRNRKG, is a synthetically derived fragment of the human vitronectin protein, a key player in the extracellular matrix (ECM).[1] This peptide corresponds to a segment within the heparin-binding domain of vitronectin and has garnered significant interest for its role in mediating cell adhesion and promoting the growth of pluripotent stem cells.[1][2] Its ability to interact with cellular receptors, specifically integrins, positions it as a valuable tool in tissue engineering, regenerative medicine, and as a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the structural analysis of the Vitronectin (378) peptide, detailing its known interactions, biophysical characteristics, and the experimental protocols utilized for its study.
Physicochemical Properties and Sequence Data
The Vitronectin (378) peptide is a highly cationic peptide, a characteristic conferred by its abundance of lysine (B10760008) (K) and arginine (R) residues. This positive charge is crucial for its interaction with negatively charged molecules such as heparin.
| Property | Value | Reference |
| Amino Acid Sequence | GKKQRFRHRNRKG | [1] |
| Molecular Formula | C70H122N32O16 | |
| Molecular Weight | 1668.0 g/mol | |
| Isoelectric Point (pI) | High (predicted) | |
| Charge at pH 7 | Highly Positive |
Structural Analysis: Elucidating Conformation
The three-dimensional structure of the Vitronectin (378) peptide is critical to its function, governing its interaction with binding partners. While a high-resolution crystal structure of this specific peptide is not publicly available, its conformational properties can be elucidated using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides. For a peptide of this size, two-dimensional NMR experiments are typically employed.
Experimental Protocol: 2D NMR Spectroscopy for Structural Determination
-
Sample Preparation:
-
Synthesize and purify the Vitronectin (378) peptide to >95% purity, confirmed by HPLC and mass spectrometry.
-
Dissolve the peptide in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.5, containing 10% D₂O for lock). The concentration should be optimized for signal-to-noise, typically in the range of 1-5 mM.
-
Add a known concentration of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Acquire with varying mixing times (e.g., 40-80 ms) to identify coupled spin systems corresponding to individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with different mixing times (e.g., 100-300 ms) to identify through-space proximities between protons, providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled (¹³C, ¹⁵N) peptide, this experiment correlates protons with their directly attached heteroatoms, aiding in resonance assignment.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform resonance assignments by identifying the unique spin systems in the TOCSY spectra and sequentially connecting them using the NOESY data.
-
Extract distance restraints from the NOESY peak volumes.
-
Use molecular modeling software (e.g., CYANA, Xplor-NIH) to calculate a family of structures consistent with the experimental restraints.
-
The final ensemble of structures represents the solution conformation of the peptide.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The far-UV CD spectrum (190-250 nm) provides information on the presence of α-helices, β-sheets, and random coil structures.
Experimental Protocol: Secondary Structure Analysis by CD Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the Vitronectin (378) peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1-0.2 mg/mL.
-
Ensure the buffer has low absorbance in the far-UV region.
-
-
CD Data Acquisition:
-
Use a calibrated spectropolarimeter.
-
Acquire CD spectra in a quartz cuvette with a short path length (e.g., 1 mm).
-
Scan from 250 nm to 190 nm at a controlled temperature (e.g., 25°C).
-
Record multiple scans and average them to improve the signal-to-noise ratio.
-
Acquire a baseline spectrum of the buffer alone for subtraction.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Deconvolute the resulting spectrum using algorithms such as CONTINLL or SELCON3 to estimate the percentage of α-helix, β-sheet, and random coil content.
-
Functional Interactions and Signaling
The biological activity of the Vitronectin (378) peptide stems from its ability to interact with specific cellular and ECM components.
Interaction with Integrins
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The Vitronectin (378) peptide has been shown to interact with the αvβ5 integrin.[3] This interaction is crucial for its cell-adhesive properties.
Experimental Protocol: Solid-Phase Integrin Binding Assay
-
Plate Coating:
-
Coat a 96-well microtiter plate with purified αvβ5 integrin (e.g., 1-5 µg/mL in a suitable buffer like Tris-buffered saline, TBS) overnight at 4°C.
-
Wash the plate with wash buffer (e.g., TBS with 0.05% Tween-20) to remove unbound integrin.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in TBS) for 1-2 hours at room temperature.
-
-
Binding Reaction:
-
Prepare serial dilutions of a labeled Vitronectin (378) peptide (e.g., biotinylated or fluorescently tagged).
-
Add the diluted peptide to the wells and incubate for 1-2 hours at room temperature to allow binding.
-
For competition assays, co-incubate the labeled peptide with increasing concentrations of unlabeled Vitronectin (378) peptide.
-
-
Detection and Quantification:
-
Wash the plate thoroughly to remove unbound peptide.
-
If using a biotinylated peptide, add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and incubate. After washing, add the appropriate substrate and measure the resulting signal (e.g., absorbance at 450 nm).
-
If using a fluorescently tagged peptide, measure the fluorescence intensity directly.
-
-
Data Analysis:
-
Plot the binding signal as a function of peptide concentration.
-
For saturation binding, fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
For competition binding, determine the IC50 value, which can be used to calculate the inhibition constant (Ki).
-
Interaction with Heparin
The highly basic nature of the Vitronectin (378) peptide facilitates its binding to the negatively charged glycosaminoglycan, heparin. This interaction is a key feature of the full-length vitronectin protein.
Experimental Protocol: Heparin Affinity Chromatography
-
Column Preparation:
-
Pack a chromatography column with heparin-sepharose resin and equilibrate it with a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 7.4).
-
-
Sample Application and Elution:
-
Dissolve the Vitronectin (378) peptide in the binding buffer and apply it to the column.
-
Wash the column with the binding buffer to remove any unbound peptide.
-
Elute the bound peptide using a salt gradient (e.g., 0-2 M NaCl in the binding buffer).
-
-
Analysis:
-
Collect fractions during the elution and measure the peptide concentration in each fraction (e.g., by absorbance at 280 nm, if the peptide contains aromatic residues, or by a colorimetric peptide assay).
-
The salt concentration at which the peptide elutes is indicative of the strength of its interaction with heparin.
-
Signaling Pathway
The interaction of the Vitronectin (378) peptide with αvβ5 integrin can initiate intracellular signaling cascades that influence cell behavior, such as adhesion and migration. While the complete signaling network downstream of this specific peptide-integrin interaction is not fully elucidated, a general model based on integrin signaling can be proposed.
Conclusion
The Vitronectin (378) peptide is a functionally significant fragment of the vitronectin protein with demonstrable roles in cell adhesion, mediated through its interactions with αvβ5 integrin and heparin. This technical guide has outlined the key structural and functional characteristics of this peptide and provided detailed experimental protocols for its analysis. Further research into the precise three-dimensional structure and the downstream signaling events will undoubtedly provide deeper insights into its biological roles and enhance its potential for therapeutic and biotechnological applications.
References
Biophysical Properties of the Vitronectin Heparin-Binding Domain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin (Vn) is a multifunctional glycoprotein (B1211001) abundant in the bloodstream and extracellular matrix, playing a pivotal role in cell adhesion, migration, and signaling. A key functional region of vitronectin is its C-terminal heparin-binding domain (HBD), which mediates interactions with heparin, heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface, and other components of the extracellular matrix. These interactions are crucial for a variety of physiological and pathological processes, including wound healing, angiogenesis, and tumor metastasis. This technical guide provides a comprehensive overview of the biophysical properties of the vitronectin HBD, with a focus on its structure, binding characteristics, and the signaling pathways it governs.
Structural Characteristics of the Vitronectin Heparin-Binding Domain
The primary high-affinity heparin-binding domain of human vitronectin is located in its C-terminal region, spanning amino acid residues 341-380.[1][2] This region is characterized by a high concentration of basic amino acid residues, which is a common feature of heparin-binding domains in many proteins.[3] These positively charged residues are crucial for the electrostatic interactions with the negatively charged sulfate and carboxylate groups of heparin.
A more specific "basic domain" essential for syndecan binding has been identified within this larger HBD, encompassing residues 347-358.[4] Consensus sequences for heparin-binding, such as XBBXBX and XBBBXXBX (where B is a basic residue and X is a hydropathic residue), have been identified in vitronectin's HBD.[3][5] Notably, arginine residues at positions 351 and 353 are thought to be directly involved in heparin binding.[2] While a high-resolution crystal or NMR structure of the vitronectin HBD in complex with heparin is not yet available, the amino acid sequence provides valuable insights into its binding mechanism.
Table 1: Amino Acid Sequence of the Human Vitronectin Heparin-Binding Domain (Residues 341-380)
| Position | Amino Acid | Position | Amino Acid |
| 341 | A | 361 | R |
| 342 | P | 362 | P |
| 343 | S | 363 | S |
| 344 | L | 364 | R |
| 345 | A | 365 | P |
| 346 | P | 366 | R |
| 347 | K | 367 | V |
| 348 | K | 368 | V |
| 349 | R | 369 | Y |
| 350 | Q | 370 | P |
| 351 | R | 371 | R |
| 352 | F | 372 | P |
| 353 | R | 373 | S |
| 354 | H | 374 | Q |
| 355 | R | 375 | P |
| 356 | K | 376 | A |
| 357 | G | 377 | Q |
| 358 | G | 378 | K |
| 359 | Y | 379 | Q |
| 360 | R | 380 | R |
Note: The core 12-amino acid basic domain (residues 347-358) is highlighted in bold.
While the primary HBD is at the C-terminus, other regions of vitronectin have also been suggested to possess heparin-binding capabilities, including a domain between amino acids 82 and 137 and another between residues 175 and 219.[6] However, the C-terminal domain is recognized as the major site for high-affinity heparin interactions.
Binding Affinity and Thermodynamics
The interaction between the vitronectin HBD and heparin is a complex process influenced by the oligomeric state of vitronectin. While monomeric vitronectin is predominant in circulation, multimeric forms are found in the extracellular matrix.[7] The multimeric state of vitronectin appears to enhance its avidity for heparin.
Table 2: Quantitative Data for Vitronectin-Heparin Interaction
| Parameter | Value | Method | Comments |
| Dissociation Constant (Kd) | 43 ± 3 nM | Fluorescence Resonance Energy Transfer (FRET) | For multimeric vitronectin.[8] |
| Enthalpy (ΔH) | Not Reported | Isothermal Titration Calorimetry (ITC) | Expected to be a key parameter for understanding the binding forces. |
| Entropy (ΔS) | Not Reported | Isothermal Titration Calorimetry (ITC) | Would provide insight into the role of solvent reorganization and conformational changes upon binding. |
| Stoichiometry (n) | Not Reported | Isothermal Titration Calorimetry (ITC) | Would define the molar ratio of heparin binding to the vitronectin HBD. |
The binding kinetics of heparin to vitronectin are complex, involving an initial rapid association followed by a slower conversion to a more stable complex.[8] This suggests a conformational rearrangement in either vitronectin or heparin upon binding.
Experimental Protocols
Characterizing the biophysical properties of the vitronectin HBD-heparin interaction involves several key experimental techniques.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.
Protocol for SPR Analysis of Vitronectin HBD-Heparin Interaction:
-
Immobilization of Heparin:
-
A streptavidin-coated sensor chip (e.g., SA chip) is used.
-
Biotinylated heparin is injected over the sensor surface, allowing for its capture by the immobilized streptavidin. This method mimics the presentation of heparan sulfate on the cell surface.[9]
-
A control flow cell is prepared by injecting biotin (B1667282) alone to account for non-specific binding.
-
-
Analyte Injection:
-
The vitronectin HBD (or full-length vitronectin) is diluted in a suitable running buffer (e.g., HBS-EP) to a range of concentrations.
-
The analyte is injected over the heparin-immobilized and control flow cells at a constant flow rate.
-
-
Data Acquisition:
-
The association and dissociation phases are monitored in real-time, generating a sensorgram.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from the control flow cell.
-
The corrected data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol for ITC Analysis of Vitronectin HBD-Heparin Interaction:
-
Sample Preparation:
-
The vitronectin HBD is dialyzed extensively against the desired buffer (e.g., phosphate-buffered saline).
-
Heparin is dissolved in the same dialysis buffer to ensure no buffer mismatch.
-
The concentrations of both protein and heparin are accurately determined.
-
-
ITC Experiment:
-
The sample cell is filled with the vitronectin HBD solution (typically in the micromolar range).
-
The injection syringe is filled with the heparin solution (at a concentration 10-20 fold higher than the protein).
-
A series of small injections of heparin into the protein solution is performed while the heat released or absorbed is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (Ka, and its inverse, Kd), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Signaling Pathways Involving the Vitronectin Heparin-Binding Domain
The interaction of the vitronectin HBD with cell surface proteoglycans, particularly syndecans, in conjunction with integrin engagement, triggers complex intracellular signaling cascades that regulate cell behavior.
Cooperative Signaling with Integrins and Syndecans
Vitronectin promotes cell adhesion and signaling through a dual-receptor mechanism involving both integrins and syndecans. The RGD loop of vitronectin binds to integrins such as αvβ3 and αvβ5, while the HBD binds to the heparan sulfate chains of syndecans (e.g., syndecan-1, -2, and -4).[4][10] This co-engagement leads to the formation of focal adhesions and the activation of downstream signaling pathways.
Downstream Signaling Events
The binding of the vitronectin HBD to syndecans can directly activate signaling pathways. For instance, the interaction of the HBD with the β3 subunit of the αvβ3 integrin enhances IGF-I signaling.[11] This interaction leads to the phosphorylation of the β3 subunit and subsequent activation of the MAPK pathway. Furthermore, syndecan-4, upon binding to the vitronectin HBD, can activate RhoA, a small GTPase that plays a critical role in actin cytoskeleton organization and the formation of stress fibers and focal adhesions.[12]
Conclusion
The heparin-binding domain of vitronectin is a critical determinant of its biological function. Its biophysical properties, including its structure rich in basic amino acids and its ability to engage in multivalent interactions, dictate its binding to heparin and cell surface proteoglycans. This interaction, in concert with integrin binding, initiates complex signaling cascades that are fundamental to cell adhesion, migration, and tissue organization. A thorough understanding of the biophysical characteristics of the vitronectin HBD is therefore essential for researchers and professionals in drug development aiming to modulate vitronectin's activity in various physiological and pathological contexts. Further research, particularly high-resolution structural studies and detailed thermodynamic analyses, will undoubtedly provide deeper insights into the molecular mechanisms governing the function of this important domain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heparin-Binding Domains in Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitronectin's basic domain is a syndecan ligand which functions in trans to regulate vitronectin turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel heparin-binding domains of vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of human Vitronectin C-terminal domain and interaction with Yersinia pestis outer membrane protein Ail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Surface Plasmon Resonance in Heparan Sulfate Interactome Research [mdpi.com]
- 10. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The heparin binding domain of vitronectin is the region that is required to enhance insulin-like growth factor-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Syndecan-4 tunes cell mechanics by activating the kindlin-integrin-RhoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
Vitronectin (367-378) in Extracellular Matrix Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix (ECM), plays a pivotal role in cell adhesion, migration, and tissue remodeling. Its functions are mediated through various domains, with the C-terminal heparin-binding domain (HBD) being of particular interest. This guide focuses on the specific vitronectin peptide fragment spanning amino acid residues 367-378, a critical component of the HBD. This region is instrumental in vitronectin's ability to self-assemble into oligomers, a process that significantly enhances its interaction with cell surface integrins and subsequent downstream signaling events that drive ECM assembly. Understanding the precise mechanisms of the vitronectin (367-378) fragment is crucial for developing novel therapeutics targeting pathological processes involving aberrant cell-matrix interactions, such as in cancer and fibrosis.
Data Presentation
While specific binding affinities for the isolated vitronectin (367-378) peptide are not extensively documented in publicly available literature, the following tables summarize relevant quantitative data for full-length vitronectin and its interactions, providing a contextual framework for the significance of the 367-378 region.
| Interaction | Analyte | Ligand | Reported Kd | Method | Reference |
| Vitronectin - PAI-1 | Somatomedin B domain of vitronectin | Active PAI-1 | ~1 nM | Co-crystallization | [1] |
| Vitronectin - Heparin | Vitronectin | Heparin | 5.4 µM | Not Specified | [2] |
Table 1: Binding Affinities of Vitronectin Domains. This table presents the dissociation constants (Kd) for the interaction of vitronectin domains with their respective ligands.
| Condition | Half-life of active PAI-1 | Fold Increase | Reference |
| PAI-1 alone | 67 ± 3 min | - | [3] |
| PAI-1 + full-length vitronectin | 121 ± 17 min | ~1.8 | [3] |
| PAI-1 + NH2-terminal vitronectin fragment | Not specified | ~1.6 | [4] |
Core Concepts: The Role of Vitronectin (367-378)
The vitronectin (367-378) peptide, with the sequence GKKQRFRHRNRKG, is a highly basic region within the C-terminal heparin-binding domain.[5] Its primary functions in ECM assembly are centered around two key processes:
-
Vitronectin Oligomerization: This peptide is essential for the self-association of vitronectin monomers into oligomers.[4][6] This oligomerization is a critical step, as the multimeric form of vitronectin exhibits enhanced avidity for cell surface receptors, leading to more robust cell adhesion and signaling.[4][6] The proposed mechanism involves the interaction of the basic residues within the 367-378 sequence with acidic regions on adjacent vitronectin molecules.
-
Integrin-Mediated Cell Adhesion: The oligomerized vitronectin, facilitated by the 367-378 domain, serves as a high-avidity ligand for integrins, particularly αvβ3 and αvβ5.[4][7] This enhanced binding triggers downstream signaling cascades that are crucial for cell spreading, stress fiber formation, and the subsequent deposition and organization of other ECM components.[4]
Signaling Pathways
The binding of oligomerized vitronectin to integrins initiates a cascade of intracellular signaling events. While the signaling pathways are typically studied in the context of full-length vitronectin, the critical role of the 367-378 fragment in promoting the necessary oligomerization suggests its indirect but essential involvement.
Upon binding of oligomerized vitronectin to αvβ3/αvβ5 integrins, Focal Adhesion Kinase (FAK) is recruited to the cytoplasmic tail of the integrin and undergoes autophosphorylation. This creates a docking site for Src family kinases, leading to further FAK phosphorylation and the activation of downstream pathways, including the PI3K/Akt and MAPK (ERK and JNK) pathways. These signaling cascades converge to regulate gene expression, including that of matrix metalloproteinase-9 (MMP-9), and to promote cytoskeletal rearrangements necessary for cell adhesion and spreading.
Experimental Protocols
Solid-Phase Binding Assay for Vitronectin (367-378) Peptide
This protocol describes a method to quantify the interaction between the vitronectin (367-378) peptide and a protein of interest (e.g., heparin or a purified integrin).
Materials:
-
High-binding 96-well microplate
-
Vitronectin (367-378) peptide (e.g., sequence GKKQRFRHRNRKG)
-
Protein of interest (e.g., heparin-BSA conjugate or purified integrin)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the vitronectin (367-378) peptide to a desired concentration (e.g., 10 µg/mL) in PBS.
-
Add 100 µL of the peptide solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Binding:
-
Wash the wells three times with Wash Buffer.
-
Prepare serial dilutions of the protein of interest in Blocking Buffer.
-
Add 100 µL of each dilution to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the primary antibody (diluted in Blocking Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Cell Adhesion Assay on Vitronectin (367-378) Peptide-Coated Surfaces
This protocol measures the ability of cells to adhere to surfaces coated with the vitronectin (367-378) peptide.[8][9][10][11]
Materials:
-
Tissue culture-treated 96-well plates
-
Vitronectin (367-378) peptide
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Serum-free cell culture medium
-
PBS
-
Crystal Violet solution (0.1% in water)
-
1% SDS solution
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the vitronectin (367-378) peptide to various concentrations (e.g., 1, 5, 10, 20 µg/mL) in sterile PBS.
-
Add 100 µL of each peptide dilution to the wells of a 96-well plate. Use PBS alone as a negative control.
-
Incubate overnight at 4°C.
-
-
Cell Seeding:
-
Wash the coated wells twice with sterile PBS.
-
Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 105 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing and Staining:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Stain the cells with 100 µL of 0.1% Crystal Violet solution for 20 minutes at room temperature.
-
Wash the wells thoroughly with water until the background is clear.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 100 µL of 1% SDS solution to each well to solubilize the stain.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
Conclusion
The vitronectin (367-378) peptide represents a functionally critical region within the full-length protein, driving the oligomerization necessary for potent integrin-mediated cell adhesion and subsequent ECM assembly. While further research is needed to fully elucidate the specific binding kinetics and direct signaling events initiated by this peptide, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate its role in health and disease. A deeper understanding of this domain will undoubtedly open new avenues for the development of targeted therapies for a range of pathological conditions.
References
- 1. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. Fibronectin: Molecular Structure, Fibrillar Structure and Mechanochemical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innopep.com [innopep.com]
- 6. Heparin binding domain in vitronectin is required for oligomerization and thus enhances integrin mediated cell adhesion and spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel integrin specificity exemplified by binding of the alpha v beta 5 integrin to the basic domain of the HIV Tat protein and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 9. benchchem.com [benchchem.com]
- 10. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 11. researchgate.net [researchgate.net]
The Role of Vitronectin (367-378) in Angiogenesis and Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin (VN) is a crucial glycoprotein (B1211001) found in the extracellular matrix (ECM) and plasma, playing a significant role in various physiological and pathological processes, including wound healing, immune response regulation, and importantly, cancer progression.[1][2] Its involvement in tumor growth, angiogenesis, and metastasis has made it a focal point of cancer research.[1][2][3] This technical guide provides an in-depth exploration of the functional role of a specific heparin-binding domain of vitronectin, the amino acid sequence 367-378, in angiogenesis and metastasis. While much of the current understanding is derived from studies on the full-length protein, this guide will contextualize the potential and specific contributions of the 367-378 fragment, offering insights for future research and therapeutic development.
Vitronectin is a multifunctional protein with distinct domains that mediate its diverse interactions.[4] These include the RGD (Arginine-Glycine-Aspartic acid) sequence, which is a primary binding site for integrins, and the heparin-binding domains.[4] The 367-378 peptide is one such heparin-binding region that is increasingly recognized for its potential role in modulating cellular behavior, particularly in the tumor microenvironment.[4][5]
Quantitative Data on Vitronectin's Role in Angiogenesis and Metastasis
The following tables summarize quantitative findings from studies on vitronectin, providing a baseline for understanding its impact on key processes in cancer progression. It is important to note that this data primarily pertains to the full-length vitronectin protein, as specific quantitative data for the 367-378 fragment is limited in the current literature.
Table 1: Effect of Vitronectin on Cell Adhesion
| Cell Type | Vitronectin Concentration | Adhesion Increase (%) | Reference |
| Human Melanoma Cells | Not Specified | Significant correlation with metastatic potential | |
| Rabbit Smooth Muscle Cells | 10 nM | Not specified (used as substrate) | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 0.4 μM (as Triflavin, an RGD-containing peptide from snake venom that interacts with VN receptors) | Dose-dependent inhibition of adhesion to vitronectin | [7] |
Table 2: Effect of Vitronectin on Cell Migration and Invasion
| Cell Type | Assay | Treatment | Effect | Reference |
| Human Embryonic Kidney (HEK-293) cells expressing uPAR | Migration on vitronectin | uPAR expression | Increased cell migration | [8] |
| B16F1 and B16F10 melanoma cells | Invasion through Matrigel | Vitronectin | Enhanced cellular invasion | [9] |
| Cervical Cancer Cells (Hela and C33A) | Transwell Migration and Invasion | Vitronectin overexpression | Promoted migration and invasion | [10] |
Table 3: In Vivo Effects of Vitronectin on Angiogenesis and Metastasis
| Model | Treatment | Outcome | Reference |
| Severe Combined Immunodeficient (SCID) mice with HEK-293 cell xenografts | uPAR expression | Significantly increased lung metastases | [8] |
| Chick Chorioallantoic Membrane (CAM) Assay | Fibronectin (another ECM protein with a heparin-binding domain) | Enhanced angiogenesis | [11] |
| Early-stage Melanoma Patients | High serum vitronectin levels | Associated with metastatic progression | [12] |
Signaling Pathways
Vitronectin exerts its influence on angiogenesis and metastasis primarily through interactions with cell surface receptors, namely integrins and the urokinase plasminogen activator receptor (uPAR). The heparin-binding domain (367-378) is thought to play a crucial role in these interactions, potentially by stabilizing the binding of vitronectin to these receptors or by directly engaging with them or co-receptors like heparan sulfate (B86663) proteoglycans.
Vitronectin-Integrin Signaling
Vitronectin's RGD motif is a well-established ligand for several integrins, particularly αvβ3 and αvβ5.[13] The binding of vitronectin to these integrins on endothelial and tumor cells triggers a cascade of intracellular signaling events that promote cell survival, proliferation, migration, and invasion. The heparin-binding domain (367-378) may contribute to this by enhancing the initial binding or by modulating the subsequent signaling cascade.[5]
Caption: Vitronectin-Integrin signaling pathway in angiogenesis.
Vitronectin-uPAR Signaling
The urokinase plasminogen activator receptor (uPAR) is another key receptor for vitronectin on the cell surface. The interaction between vitronectin and uPAR can promote cell adhesion, migration, and invasion, often in concert with integrins.[14][15] This pathway is critical for the degradation of the ECM, a necessary step for both angiogenesis and metastasis. The heparin-binding domain of vitronectin may facilitate the formation of a ternary complex between vitronectin, uPAR, and integrins, thereby enhancing downstream signaling.
Caption: Vitronectin-uPAR signaling cascade in metastasis.
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo assays to study the effects of the vitronectin (367-378) peptide on angiogenesis and metastasis. These should be optimized for specific cell types and experimental conditions.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with the vitronectin (367-378) peptide.
Materials:
-
96-well tissue culture plates
-
Vitronectin (367-378) peptide
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Cells of interest (e.g., HUVECs, tumor cell lines)
-
Calcein AM or Crystal Violet stain
-
Fluorometer or microplate reader
Procedure:
-
Coating: Coat wells of a 96-well plate with varying concentrations of the vitronectin (367-378) peptide (e.g., 1, 5, 10 µg/mL) in PBS overnight at 4°C. Use BSA-coated wells as a negative control.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Add 1 x 10^4 cells to each well and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Calcein AM: Incubate cells with Calcein AM for 30 minutes, then measure fluorescence.
-
Crystal Violet: Fix cells with methanol (B129727), stain with 0.5% crystal violet, wash, and solubilize the stain with Sorenson's buffer. Measure absorbance at 570 nm.
-
Caption: Workflow for a cell adhesion assay.
Transwell Migration Assay
This assay assesses the chemotactic potential of the vitronectin (367-378) peptide on cell migration.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Vitronectin (367-378) peptide
-
Serum-free and serum-containing medium
-
Cells of interest
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Chemoattractant: Add serum-containing medium with or without the vitronectin (367-378) peptide to the lower chamber of the 24-well plate.
-
Cell Seeding: Place the Transwell inserts into the wells. Seed 5 x 10^4 cells in serum-free medium into the upper chamber of the insert.
-
Incubation: Incubate for 4-24 hours (depending on cell type) at 37°C to allow for migration through the porous membrane.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Caption: Workflow for a transwell migration assay.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This assay evaluates the pro- or anti-angiogenic effects of the vitronectin (367-378) peptide in a living system.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
Vitronectin (367-378) peptide
-
Thermanox coverslips or sterile filter paper discs
-
Stereomicroscope
-
Image analysis software
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37°C with humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Application of Peptide: On day 10, place a sterile filter disc or coverslip saturated with the vitronectin (367-378) peptide solution onto the CAM. Use PBS as a negative control and a known angiogenic factor (e.g., VEGF) as a positive control.
-
Incubation: Reseal the window and incubate for another 3 days.
-
Analysis: On day 13, open the egg, and examine the CAM under a stereomicroscope. Capture images and quantify the number and length of blood vessels converging towards the disc using image analysis software.
Caption: Workflow for an in vivo CAM angiogenesis assay.
Conclusion
The heparin-binding domain of vitronectin, specifically the 367-378 peptide, represents a promising area of investigation for understanding the complex processes of angiogenesis and metastasis. While direct evidence for its specific roles is still emerging, its position within the larger vitronectin protein and its heparin-binding capacity strongly suggest its involvement in modulating the interactions between vitronectin and key cell surface receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at elucidating the precise functions of the vitronectin (367-378) fragment. A deeper understanding of this domain could pave the way for the development of novel therapeutic strategies targeting the tumor microenvironment to inhibit cancer progression.
References
- 1. The role of integrins in inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. The heparin binding domain of vitronectin is the region that is required to enhance insulin-like growth factor-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. The urokinase receptor promotes cancer metastasis independently of urokinase-type plasminogen activator in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intact vitronectin induces matrix metalloproteinase-2 and tissue inhibitor of metalloproteinases-2 expression and enhanced cellular invasion by melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitronectin promotes proliferation and metastasis of cervical cancer cells via the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Angiogenesis in Vivo by Ligation of Integrin α5β1 with the Central Cell-Binding Domain of Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitronectin and dermcidin serum levels predict the metastatic progression of AJCC I-II early-stage melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Urokinase-type plasminogen activator receptor (uPAR) expression enhances invasion and metastasis in RAS mutated tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vitronectin (367-378) Peptide: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vitronectin (367-378) peptide, a key bioactive region of the vitronectin protein. This document details its amino acid sequence, predicted three-dimensional structure, role in cell adhesion and signaling, and relevant experimental protocols.
Peptide Sequence and Physicochemical Properties
The vitronectin (367-378) peptide is a dodecapeptide with the following amino acid sequence:
Gly-Lys-Lys-Gln-Arg-Phe-Arg-His-Arg-Asn-Arg-Lys-Gly
One-Letter Code: GKKQRFRHRNRKG
This peptide is characterized by a high content of basic amino acids (Lysine and Arginine), contributing to its overall positive charge and its ability to interact with negatively charged molecules such as heparin.
Table 1: Physicochemical Properties of Vitronectin (367-378)
| Property | Value |
| Molecular Formula | C70H122N32O16 |
| Molecular Weight | 1667.9 g/mol |
| Isoelectric Point (pI) | 12.5 (Predicted) |
| Charge at pH 7 | +7 (Predicted) |
Predicted Three-Dimensional Structure
A predicted three-dimensional structure of the vitronectin (367-378) peptide was generated using the PEP-FOLD 3 de novo peptide structure prediction server. The resulting model suggests a largely flexible and extended conformation, which is typical for short, linear peptides in solution. The positively charged side chains of the lysine (B10760008) and arginine residues are prominently displayed on the peptide's surface, available for interactions with binding partners.
Note: This is a predicted structure and has not been determined experimentally. The actual conformation may vary depending on the local environment and binding to other molecules.
Biological Function: A Key Player in Cell Adhesion
The vitronectin (367-378) peptide is a well-characterized heparin-binding domain of the full-length vitronectin protein.[1] Its primary biological function is to mediate cell adhesion, a crucial process in development, tissue repair, and both normal and pathological physiology.
Notably, this peptide has been shown to promote the adhesion and undifferentiated growth of human pluripotent stem cells.[1] This has significant implications for regenerative medicine and the development of defined, xeno-free culture systems for stem cell expansion.
Signaling Pathways: Integrin Crosstalk and MAPK/ERK Activation
The vitronectin (367-378) peptide, as the heparin-binding domain of vitronectin, plays a significant role in intracellular signaling, primarily through its interaction with cell surface integrins. Research has elucidated a signaling cascade that involves crosstalk between integrins and growth factor receptors, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
The heparin-binding domain of vitronectin binds to a cysteine-rich loop on the β3 integrin subunit.[2] This interaction is a prerequisite for enhanced signaling through the Insulin-like Growth Factor I (IGF-I) receptor. Upon co-engagement of the integrin and the IGF-I receptor, a signaling cascade is initiated, leading to the phosphorylation and activation of ERK.[2] Activated ERK can then translocate to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.
Quantitative Data
While extensive quantitative data for the full-length vitronectin protein is available, specific binding affinities and effective concentrations for the vitronectin (367-378) peptide are less commonly reported. The following table summarizes available and relevant quantitative information.
Table 2: Quantitative Data for Vitronectin and Related Peptides
| Parameter | Molecule/Interaction | Value | Reference |
| Kd | Vitronectin - Heparin | ~5 µM | (Peterson et al., 1997) |
| EC50 | Vitronectin for CHO cell adhesion | Not specified, but measurable | Sigma-Aldrich |
| Coating Concentration | Vitronectin for cell culture | 0.5 - 5 µg/cm² | (Thermo Fisher Scientific) |
It is recommended that the optimal concentration for the vitronectin (367-378) peptide in specific applications be determined empirically.
Experimental Protocols
Cell Adhesion Assay
This protocol describes how to assess the ability of the vitronectin (367-378) peptide to promote cell adhesion.
Materials:
-
96-well non-tissue culture treated plates
-
Vitronectin (367-378) peptide (GKKQRFRHRNRKG)
-
Phosphate-Buffered Saline (PBS), sterile
-
Bovine Serum Albumin (BSA)
-
Cell line of interest (e.g., human pluripotent stem cells, fibroblasts)
-
Serum-free cell culture medium
-
Calcein-AM or other suitable cell viability stain
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Prepare a stock solution of the vitronectin (367-378) peptide in sterile PBS.
-
Dilute the peptide stock solution to final coating concentrations (e.g., 1, 5, 10, 20 µg/mL) in PBS.
-
Add 50 µL of each peptide dilution to the wells of a 96-well plate. Include a negative control (PBS only) and a positive control (e.g., full-length vitronectin or fibronectin).
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with 100 µL of sterile PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Aspirate the blocking solution and wash the wells twice with 100 µL of sterile PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 105 cells/mL.
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells twice with 100 µL of warm PBS to remove non-adherent cells.
-
Add 100 µL of serum-free medium containing Calcein-AM (at the manufacturer's recommended concentration) to each well.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485/520 nm for Calcein-AM).
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Western Blot for ERK Phosphorylation
This protocol is designed to detect the activation of the MAPK/ERK signaling pathway in response to treatment with the vitronectin (367-378) peptide.
Materials:
-
Cell line of interest cultured to 70-80% confluency
-
Serum-free medium
-
Vitronectin (367-378) peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in Tris-Buffered Saline with Tween-20 (TBST))
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Serum-starve the cells for 12-24 hours prior to the experiment.
-
Treat the cells with various concentrations of the vitronectin (367-378) peptide (e.g., 0, 1, 5, 10 µg/mL) for different time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
-
Conclusion
The vitronectin (367-378) peptide is a versatile and biologically active molecule with significant potential in basic research and therapeutic development. Its role in mediating cell adhesion and activating specific signaling pathways makes it a valuable tool for studying cell-matrix interactions and a promising component for the development of novel biomaterials and cell culture systems. This technical guide provides a foundational understanding of this important peptide and practical protocols for its investigation.
References
Unlocking Cellular Responses: A Technical Guide to Native Versus Multimeric Vitronectin in Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin (Vn), a key glycoprotein (B1211001) in the extracellular matrix (ECM) and blood plasma, plays a pivotal role in regulating critical cellular processes such as adhesion, migration, and signaling. Its functional diversity is intricately linked to its conformational state, existing primarily in a "native" monomeric form in circulation and a "multimeric" conformationally altered form within the ECM.[1] This guide provides an in-depth exploration of how the structural transition from native to multimeric vitronectin dictates its interaction with cell surface receptors, thereby modulating cell adhesion and downstream signaling events. Understanding these conformational-dependent functions is crucial for developing novel therapeutic strategies targeting processes like tissue repair, angiogenesis, and cancer metastasis.
Conformational States of Vitronectin: A Tale of Two Forms
Vitronectin's ability to influence cellular behavior is fundamentally governed by its molecular conformation, which determines the exposure of key binding domains.
Native (Monomeric) Vitronectin
In blood plasma, vitronectin circulates at concentrations of 0.2-0.5 mg/mL as a soluble, monomeric protein.[1] This native conformation is characterized by a folded structure where the primary cell-binding site, the Arg-Gly-Asp (RGD) sequence, is partially cryptic or inaccessible.[2] Consequently, native vitronectin exhibits limited ability to bind to cell surface integrin receptors.[2]
Multimeric (Conformationally Altered) Vitronectin
Quantitative Data on Vitronectin Interactions
The transition from a monomeric to a multimeric state significantly enhances vitronectin's avidity for its cellular receptors. While direct comparative dissociation constants (Kd) for native versus multimeric vitronectin binding to integrins are not extensively documented, the functional consequences of multimerization are clear. Multivalency in the multimeric form leads to a substantial increase in the overall strength of binding to cell surfaces.
| Interaction | Ligand/Receptor | Dissociation Constant (Kd) / Concentration | Conformation of Vitronectin | Source(s) |
| Physiological Concentration | - | 0.2-0.5 mg/mL | Native (in plasma) | [1] |
| Binding to PAI-1 | Plasminogen Activator Inhibitor-1 (PAI-1) | ~0.1–1 nM (high affinity site) | Not specified | [5] |
| ~94–120 nM (low affinity site) | Not specified | |||
| Binding to Integrin αvβ3 | Integrin αvβ3 | Kd < 1 pM (without inhibitor) | Not specified | [6] |
| Kd = 302.6 nM (with cilengitide) | Not specified | [6] | ||
| Binding to Heparin | Heparin | Stoichiometry: 1.8 mol of vitronectin protomer per heparin chain | Multimeric | [7] |
| Cell Adhesion (Osteoblasts) | HOS cells | 45.7 ± 2% adherence (at ≥ 2,500 molecules/µm²) | Immobilized (likely multimeric) | [8] |
| Type I Collagen | 37 ± 2% adherence (at ≥ 2,500 molecules/µm²) | - | [8] | |
| Fibronectin | 34.8 ± 2% adherence (at ≥ 2,500 molecules/µm²) | - | [8] |
Signaling Pathways in Vitronectin-Mediated Cell Adhesion
The binding of multimeric vitronectin to its primary receptors, integrins (notably αvβ3 and αvβ5) and the urokinase-type plasminogen activator receptor (uPAR), initiates a cascade of intracellular signaling events that regulate cell behavior.
Integrin-Mediated Signaling
Engagement of integrins by multimeric vitronectin leads to the recruitment of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits, forming focal adhesions. This triggers several key downstream pathways:
-
Focal Adhesion Kinase (FAK) and Src Family Kinases (SFKs): Upon integrin clustering, FAK is autophosphorylated, creating a docking site for SFKs like Src. The FAK-Src complex then phosphorylates a multitude of downstream targets, including paxillin (B1203293) and p130Cas, leading to cytoskeletal reorganization and cell migration.[2][9]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: Activated FAK can recruit the p85 subunit of PI3K, leading to the activation of the PI3K/Akt survival pathway. This pathway is crucial for cell survival and proliferation.[2]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Integrin-mediated adhesion to vitronectin can activate the Ras/Raf/MEK/ERK pathway, which in turn regulates gene expression related to cell proliferation, differentiation, and survival.[6][10]
-
Rho Family GTPases: The small GTPases RhoA, Rac1, and Cdc42 are critical regulators of the actin cytoskeleton. Vitronectin-integrin signaling modulates the activity of these GTPases to control the formation of stress fibers, lamellipodia, and filopodia, thereby directing cell spreading and migration.[11][12]
-
mTOR Pathway: The αvβ3 integrin-vitronectin interaction can stimulate mTOR activity, which is essential for protein synthesis and cell growth, particularly in the context of tumor cell invasion.[13]
uPAR-Mediated Signaling and Crosstalk
The urokinase receptor (uPAR) also binds to the somatomedin B domain of vitronectin, contributing to cell adhesion and migration. uPAR, lacking an intracellular domain, signals through lateral associations with other transmembrane proteins, most notably integrins. The binding of uPA to uPAR can increase uPAR's affinity for vitronectin.[5] This uPAR-vitronectin interaction can trigger integrin-dependent downstream signaling, including the activation of the ERK/MAPK pathway, even in the absence of direct integrin-ligand binding.[14][15]
Experimental Protocols
Vitronectin-Coated Cell Adhesion Assay
This assay quantifies cell attachment to a vitronectin-coated surface.
Protocol:
-
Coating: Dilute vitronectin to a working concentration (e.g., 1.5-5 µg/mL) in sterile PBS. Add the solution to tissue culture plates (e.g., 100 µL for a 96-well plate) to achieve a final coating concentration of approximately 0.5 µg/cm².[1][13]
-
Incubation: Incubate the plate for at least 1-2 hours at 37°C or overnight at 4°C.[13]
-
Washing: Aspirate the vitronectin solution and wash the wells three times with sterile PBS.[13]
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Add the cell suspension to the coated wells (e.g., 5 x 10⁴ cells per well).[1]
-
Adhesion: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell attachment.[1]
-
Removal of Non-Adherent Cells: Gently wash the wells with warm PBS to remove any cells that have not adhered.[1]
-
Quantification: Quantify the number of adherent cells using a suitable method, such as staining with crystal violet or using a metabolic assay like the MTT assay. For an MTT assay, incubate with MTT solution for 2 hours, then solubilize the formazan (B1609692) product with DMSO and measure the absorbance.[1]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kd) of biomolecular interactions in real-time.
General Protocol:
-
Ligand Immobilization: Covalently immobilize one binding partner (the "ligand," e.g., purified integrin αvβ3) onto the surface of an SPR sensor chip.[14]
-
Analyte Injection: Inject a series of concentrations of the other binding partner (the "analyte," e.g., native or multimeric vitronectin) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).
-
Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ and kₑ. The Kd is then calculated as kₑ/kₐ.[2]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions by using an antibody to precipitate a target protein ("bait") and any associated proteins ("prey").
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Add an antibody specific to the "bait" protein (e.g., an anti-integrin β3 antibody) to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Complex Capture: Add Protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., an anti-vitronectin antibody).
Conclusion and Future Directions
The conformational state of vitronectin is a master regulator of its biological activity, with the multimeric form acting as a potent initiator of cell adhesion and signaling. This guide has detailed the key differences between native and multimeric vitronectin, summarized the available quantitative data, outlined the major signaling pathways involved, and provided protocols for essential experimental techniques.
For drug development professionals, targeting the factors that induce vitronectin multimerization or blocking the binding sites on multimeric vitronectin that are exposed upon conformational change presents a promising avenue for therapeutic intervention in diseases characterized by aberrant cell adhesion and migration. Future research should focus on obtaining more precise quantitative data on the binding kinetics of different vitronectin conformers to various integrin subtypes and further elucidating the nuanced signaling crosstalk that occurs in specific cellular contexts. This will undoubtedly pave the way for more targeted and effective therapies.
References
- 1. Vitronectin in vascular context: facets of a multitalented matricellular protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic integrin antibodies discovered by yeast display reveal αV subunit pairing preferences with β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multimeric vitronectin. Identification and characterization of conformation-dependent self-association of the adhesive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and processing of multimeric vitronectin by vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The vitronectin receptor alpha v beta 3 binds fibronectin and acts in concert with alpha 5 beta 1 in promoting cellular attachment and spreading on fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. A comparison of type I collagen, fibronectin, and vitronectin in supporting adhesion of mechanically strained osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uPAR-induced cell adhesion and migration: vitronectin provides the key - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface plasmon resonance biosensing in studies of the binding between β₂ integrin I domains and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Integrin α3β1 Binding to Fibronectin Is Dependent on the Ninth Type III Repeat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Affinity vs. Native Fibronectin in the Modulation of αvβ3 Integrin Conformational Dynamics: Insights from Computational Analyses and Implications for Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vitronectin (367-378) Coating in Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin, an extracellular matrix (ECM) glycoprotein, plays a pivotal role in the feeder-free culture of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). It facilitates cell adhesion, proliferation, and the maintenance of pluripotency by interacting with specific cell surface integrin receptors. The use of a truncated, recombinant fragment of human vitronectin, such as Vitronectin (367-378), offers a defined, xeno-free substrate that enhances reproducibility and consistency in stem cell culture, making it an ideal component for research, drug screening, and the development of cell-based therapies.
These application notes provide a detailed protocol for coating tissue culture vessels with Vitronectin (367-378) and an overview of the underlying signaling pathways that support the self-renewal of pluripotent stem cells.
Data Presentation: Quantitative Parameters for Vitronectin Coating
Successful coating of cultureware is critical for optimal stem cell attachment and growth. The following table summarizes the key quantitative parameters for using Vitronectin (367-378).
| Parameter | Recommended Range | Typical Value | Notes |
| Coating Concentration | 0.1 - 1.0 µg/cm²[1][2][3] | 0.5 µg/cm²[1][3][4][5] | The optimal concentration can be cell-line dependent and may require empirical determination[1][3][4]. |
| Working Concentration | 5 - 10 µg/mL | 5 µg/mL[1][5] | This is the concentration of the diluted Vitronectin solution used to coat the plate. |
| Incubation Time | At least 1 hour | 1 hour[1][3][5][6][7] | Coated plates can be incubated at room temperature. |
| Incubation Temperature | Room Temperature (15-25°C)[1][3][5][6][7] | 20°C | For longer storage after coating, plates can be kept at 2-8°C. |
| Storage of Coated Plates | Up to 1 week at 2-8°C[1][3][5] | N/A | Plates should be sealed to prevent evaporation and brought to room temperature before use[3][7]. |
| Recommended Cultureware | Non-tissue culture-treated | N/A | This ensures that the vitronectin protein fully attaches to the cultureware[6][[“]]. |
Experimental Protocol: Coating Culture Vessels with Vitronectin (367-378)
This protocol describes the steps for coating a 6-well plate. Volumes should be adjusted accordingly for other culture vessels.
Materials
-
Vitronectin (367-378), recombinant human
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without Calcium and Magnesium
-
Sterile polypropylene (B1209903) tubes
-
Non-tissue culture-treated 6-well plates
-
Sterile serological pipettes or aspirator
Procedure
1. Preparation of Vitronectin Aliquots:
-
Upon receipt, thaw the vial of Vitronectin at room temperature.
-
To avoid repeated freeze-thaw cycles, prepare single-use aliquots in sterile polypropylene tubes. A common aliquot volume is 60 µL.
-
Store the aliquots at -80°C for long-term storage or use immediately.
2. Dilution of Vitronectin:
-
Thaw a single-use aliquot of Vitronectin at room temperature.
-
For a 6-well plate, add the entire 60 µL aliquot to a sterile 15 mL conical tube containing 6 mL of sterile DPBS (without calcium and magnesium) at room temperature.
-
Gently mix the solution by pipetting up and down. Avoid vortexing to prevent protein denaturation. This results in a 1:100 dilution and a working concentration of 5 µg/mL, which is sufficient to coat a 6-well plate at 0.5 µg/cm²[1][3][5].
3. Coating the Culture Plate:
-
Add 1 mL of the diluted Vitronectin solution to each well of a 6-well plate.
-
Gently rock the plate back and forth and side to side to ensure the entire surface of each well is evenly coated.
-
Incubate the plate at room temperature (15-25°C) for at least 1 hour[1][3][5][6][7]. Ensure the plate is covered to prevent evaporation and contamination.
4. Using the Coated Plate:
-
After incubation, the plate is ready for immediate use.
-
Aspirate the remaining Vitronectin solution from the wells immediately before seeding the cells. It is not necessary to rinse the wells[1][2].
-
If not for immediate use, coated plates can be sealed with paraffin (B1166041) film and stored at 2-8°C for up to one week[1][3][5]. Before use, allow the stored plate to equilibrate to room temperature for at least 30 minutes.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the Vitronectin coating protocol.
Caption: Workflow for coating culture plates with Vitronectin.
Vitronectin-Integrin Signaling Pathway
Vitronectin supports stem cell self-renewal by activating specific intracellular signaling cascades upon binding to integrin receptors. The diagram below outlines this pathway. Vitronectin binds primarily to αVβ3 and αVβ5 integrins on the surface of pluripotent stem cells[9]. This binding leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases at the cell membrane. The FAK-Src complex then initiates downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, which are crucial for promoting cell survival, proliferation, and maintaining the expression of pluripotency factors.
Caption: Vitronectin-Integrin signaling cascade in stem cells.
Conclusion
The use of Vitronectin (367-378) provides a defined and robust system for the culture of human pluripotent stem cells. By following the detailed protocol and understanding the key quantitative parameters, researchers can achieve consistent and reproducible results. The elucidated signaling pathway highlights the molecular mechanisms through which Vitronectin supports the maintenance of the pluripotent state, offering a foundation for further investigations into stem cell biology and the development of novel therapeutic applications.
References
- 1. Engineering integrin signaling for promoting embryonic stem cell self-renewal in a precisely defined niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. api.sartorius.com [api.sartorius.com]
- 4. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. stemcell.com [stemcell.com]
- 7. What Kind of Signaling Maintains Pluripotency and Viability in Human-Induced Pluripotent Stem Cells Cultured on Laminin-511 with Serum-Free Medium? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Vitronectin-activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Feeder-Free Pluripotent Stem Cell Culture Using Vitronectin (367-378)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition to feeder-free culture systems represents a significant advancement in pluripotent stem cell (PSC) research, offering enhanced reproducibility and scalability for applications in regenerative medicine and drug discovery. Vitronectin, an extracellular matrix glycoprotein, has emerged as a key substrate in these defined culture environments. Specifically, truncated forms of vitronectin, such as the fragment encompassing amino acids 367-378, provide a minimal, defined surface for the attachment and self-renewal of human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This document provides detailed protocols and application notes for the successful feeder-free culture of PSCs using a truncated vitronectin substrate, referred to herein as Vitronectin (367-378).
Vitronectin supports PSC self-renewal by interacting with cell surface integrins, primarily αvβ5 and β1 integrins.[1] This interaction is crucial for cell attachment, proliferation, and the maintenance of pluripotency. While the full-length protein is effective, truncated variants can offer advantages in consistency and cost-effectiveness. These application notes will guide researchers through the entire workflow, from coating cultureware to routine passaging and cryopreservation of PSCs.
Data Presentation
The following tables summarize quantitative data on the performance of truncated vitronectin variants in supporting PSC culture. While specific data for the 367-378 fragment is limited, the presented data for other truncated forms, such as VTN-N (a recombinant truncated form of human vitronectin), provides a strong indication of the expected performance.
| Table 1: Comparison of Viable iPSC Numbers on Different Vitronectin Variants | |||
| Vitronectin Variant | Coating Concentration (µg/mL) | Viable Cell Number (x10^4) after 3 days | Reference |
| Full-Length (VTN-FL) | 1 | ~35 | [2] |
| 5 | ~55 | [2] | |
| 10 | ~60 | [2] | |
| Truncated (VTN62-292) | 1 | ~45 | [2] |
| 5 | ~58 | [2] | |
| 10 | ~62 | [2] | |
| Truncated (VTN-N) | 1 | ~25 | [2] |
| 5 | ~50 | [2] | |
| 10 | ~55 | [2] |
Note: Data is representative of typical results and may vary between cell lines and experimental conditions.
| Table 2: Adhesion of iPSCs to Different Vitronectin Variants | |||
| Vitronectin Variant | Coating Concentration (µg/mL) | Relative Luminescence Units (RLU) at 60 min | Reference |
| Full-Length (VTN-FL) | 1 | ~4000 | [2] |
| 5 | ~6000 | [2] | |
| 10 | ~7000 | [2] | |
| Truncated (VTN62-292) | 1 | ~3500 | [2] |
| 5 | ~5800 | [2] | |
| 10 | ~6800 | [2] | |
| Truncated (VTN-N) | 1 | ~2000 | [2] |
| 5 | ~4500 | [2] | |
| 10 | ~6000 | [2] |
Note: Higher RLU values indicate greater cell adhesion.
Signaling Pathways and Experimental Workflows
Signaling Pathway
The interaction of Vitronectin (367-378) with integrins on the surface of pluripotent stem cells initiates a signaling cascade that is crucial for maintaining their self-renewal and pluripotency. The diagram below illustrates the key components of this pathway.
Caption: Vitronectin-Integrin signaling pathway in PSCs.
Experimental Workflow
The following diagram outlines the complete workflow for establishing and maintaining feeder-free PSC cultures on Vitronectin (367-378).
Caption: Feeder-free PSC culture workflow on Vitronectin.
Experimental Protocols
Protocol 1: Coating Cultureware with Vitronectin (367-378)
This protocol describes the preparation of culture vessels with a Vitronectin (367-378) coating to support the attachment and growth of PSCs.
Materials:
-
Vitronectin (367-378), sterile solution
-
Dulbecco's Phosphate-Buffered Saline (DPBS), Ca2+/Mg2+ free
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile tissue culture-treated plates or flasks
-
Serological pipettes
-
Micropipettes and sterile tips
Procedure:
-
Thawing and Aliquoting Vitronectin: Upon receipt, thaw the vial of Vitronectin (367-378) at room temperature. To avoid repeated freeze-thaw cycles, prepare single-use aliquots in sterile polypropylene (B1209903) tubes. Store aliquots at -80°C.
-
Dilution of Vitronectin:
-
Determine the required volume of diluted vitronectin solution based on the surface area of the culture vessel (see Table 3).
-
A recommended final coating concentration is 0.5 µg/cm². The optimal concentration may be cell-line dependent and range from 0.1 to 1.0 µg/cm².[2]
-
To prepare a working solution for coating a 6-well plate (surface area ~9.6 cm²/well) at 0.5 µg/cm², dilute the vitronectin stock solution to a final concentration of 5 µg/mL in DPBS. For example, add 60 µL of a 0.5 mg/mL vitronectin stock to 5.94 mL of DPBS.[2]
-
-
Coating the Cultureware:
-
Add the appropriate volume of the diluted vitronectin solution to each well or flask (see Table 3).
-
Gently rock the cultureware to ensure the entire surface is covered.
-
Incubate at room temperature for 1 hour.[2]
-
-
Aspiration and Use:
-
Aspirate the vitronectin solution from the cultureware immediately before use. It is not necessary to rinse the vessel.[2]
-
Coated plates can be sealed with paraffin (B1166041) film and stored at 2-8°C for up to one week. If stored, allow the plate to equilibrate to room temperature for at least 30 minutes before use. Do not allow the surface to dry out.[2]
-
| Table 3: Recommended Volumes for Coating Cultureware | |
| Cultureware | Approximate Surface Area (cm²) |
| 96-well plate | 0.32 |
| 24-well plate | 1.9 |
| 12-well plate | 3.8 |
| 6-well plate | 9.6 |
| 10 cm dish | 56 |
| T-25 flask | 25 |
| T-75 flask | 75 |
Protocol 2: Thawing Cryopreserved PSCs
This protocol details the procedure for reviving cryopreserved PSCs for culture on Vitronectin (367-378) coated plates.
Materials:
-
Cryopreserved vial of PSCs
-
Complete feeder-free PSC culture medium (e.g., mTeSR™1 or Essential 8™), pre-warmed to room temperature
-
Vitronectin (367-378) coated 6-well plate
-
Sterile 15 mL conical tube
-
Water bath at 37°C
-
Serological pipettes
-
Centrifuge
Procedure:
-
Preparation: Pre-warm the complete culture medium to room temperature. Add the appropriate volume of medium to a Vitronectin (367-378) coated well (e.g., 2 mL for a 6-well plate).
-
Rapid Thawing: Quickly thaw the vial of cryopreserved cells in a 37°C water bath until only a small ice crystal remains.
-
Cell Transfer: Transfer the thawed cell suspension into a 15 mL conical tube.
-
Dilution: Slowly add 5-10 mL of pre-warmed complete culture medium to the cell suspension in a dropwise manner while gently swirling the tube.
-
Centrifugation: Centrifuge the cells at 200 x g for 4 minutes at room temperature.
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in 1-2 mL of fresh, pre-warmed complete culture medium.
-
Seeding: Transfer the cell suspension to the prepared Vitronectin (367-378) coated well.
-
Incubation: Place the culture plate in a 37°C, 5% CO₂ incubator. Distribute the cells evenly by gently rocking the plate. Do not disturb the plate for the first 24 hours.
-
Medium Change: Perform a full medium change after 24 hours to remove residual cryopreservation solution. Thereafter, change the medium daily.
Protocol 3: Passaging PSCs Cultured on Vitronectin (367-378)
This protocol describes the routine subculturing of PSCs grown on Vitronectin (367-378). Passaging is typically performed when colonies reach 70-80% confluency.
Materials:
-
Confluent plate of PSCs
-
Gentle, non-enzymatic cell dissociation reagent (e.g., 0.5 mM EDTA in DPBS)
-
Complete feeder-free PSC culture medium, pre-warmed to room temperature
-
Freshly coated Vitronectin (367-378) plates
-
Sterile serological and micropipettes
Procedure:
-
Pre-Passage Preparation: Pre-warm the dissociation reagent and complete culture medium to room temperature.
-
Washing: Aspirate the spent medium from the PSC culture and wash the cells once with DPBS.
-
Dissociation:
-
Aspirate the DPBS and add 1 mL of 0.5 mM EDTA solution to each well of a 6-well plate.
-
Incubate at room temperature for 3-5 minutes, or until the edges of the colonies begin to lift.
-
Aspirate the EDTA solution.
-
-
Cell Detachment:
-
Add 1 mL of complete culture medium to the well.
-
Gently detach the colonies by pipetting the medium over the surface of the well. Avoid creating a single-cell suspension; aim for small clumps of cells.
-
-
Collection and Dilution:
-
Collect the cell suspension in a sterile conical tube.
-
Determine the appropriate split ratio (typically between 1:3 and 1:10, depending on cell line and growth rate).
-
Add the appropriate volume of fresh medium to achieve the desired dilution.
-
-
Re-plating:
-
Aspirate the coating solution from the new Vitronectin (367-378) coated plate.
-
Add the diluted cell suspension to the new plate.
-
-
Incubation and Culture:
-
Return the plate to the 37°C, 5% CO₂ incubator.
-
Change the medium daily and monitor for colony formation and confluency.
-
Protocol 4: Cryopreservation of PSCs
This protocol outlines the procedure for freezing PSCs cultured on Vitronectin (367-378) for long-term storage.
Materials:
-
Confluent plate of PSCs (70-80% confluency)
-
Gentle cell dissociation reagent (e.g., Accutase or similar)
-
Complete feeder-free PSC culture medium
-
Commercially available PSC cryopreservation medium or a laboratory-prepared freezing medium (e.g., complete culture medium with 10% DMSO and 40% FBS, though a xeno-free formulation is recommended to maintain defined conditions)
-
Sterile conical tubes
-
Cryovials
-
Controlled-rate freezing container
Procedure:
-
Harvesting:
-
Harvest the PSCs as small clumps or single cells using a gentle dissociation reagent according to the manufacturer's instructions.
-
-
Cell Counting and Centrifugation:
-
Perform a cell count to determine the number of viable cells.
-
Centrifuge the cell suspension at 200 x g for 4 minutes.
-
-
Resuspension in Cryopreservation Medium:
-
Aspirate the supernatant and resuspend the cell pellet in chilled cryopreservation medium at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Aliquoting:
-
Dispense 1 mL of the cell suspension into each labeled cryovial.
-
-
Controlled-Rate Freezing:
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours.
-
-
Long-Term Storage:
-
Transfer the cryovials to a liquid nitrogen vapor phase freezer for long-term storage.
-
Conclusion
The use of Vitronectin (367-378) provides a robust and defined system for the feeder-free culture of pluripotent stem cells. The protocols outlined in this document offer a comprehensive guide for researchers to successfully transition to and maintain PSCs in a more controlled and reproducible manner. Adherence to these protocols will facilitate the generation of high-quality pluripotent stem cells for a wide range of downstream applications, from basic research to the development of novel cell-based therapies.
References
- 1. Inhibition of Focal Adhesion Kinase Signaling by Integrin α6β1 Supports Human Pluripotent Stem Cell Self-Renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Recombinant Vitronectin Variant Supports the Expansion and Differentiation of Pluripotent Stem Cells in Defined Animal-Free Workflows - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Adhesion Assay Using Vitronectin (367-378)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell adhesion to the extracellular matrix (ECM) is a fundamental process governing cell proliferation, migration, differentiation, and survival. Vitronectin, a key glycoprotein (B1211001) in the ECM and serum, mediates cell adhesion primarily through its interaction with integrin receptors.[1] The peptide sequence Vitronectin (367-378) represents a crucial functional domain of the full-length protein and is implicated in these adhesive processes.[2]
These application notes provide a detailed protocol for quantifying cell adhesion to surfaces coated with the Vitronectin (367-378) peptide. The described assay is a versatile tool for studying cell-matrix interactions, screening for inhibitors or promoters of cell adhesion, and evaluating the biocompatibility of materials. Two common methods for quantification are presented: colorimetric analysis using crystal violet and a fluorescence-based approach.
Principle of the Assay
The cell adhesion assay is based on the principle of immobilizing an ECM component, in this case, Vitronectin (367-378) peptide, onto a tissue culture microplate.[3] Cells are then seeded onto this coated surface and allowed to attach. Non-adherent cells are subsequently removed by gentle washing. The number of remaining adherent cells is proportional to the adhesive strength and can be quantified by staining the cells and measuring the absorbance or fluorescence of the extracted dye.[4] A blocking agent, typically Bovine Serum Albumin (BSA), is used as a negative control to account for non-specific cell binding.[3]
Materials and Reagents
-
Peptide: Vitronectin (367-378) peptide
-
Microplates: 96-well flat-bottom tissue culture-treated plates
-
Coating Buffer: Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS (heat-denatured or fatty acid-free)
-
Cells: Adherent cell line of interest (e.g., HT-1080, HeLa, HUVEC)
-
Cell Culture Medium: Appropriate complete growth medium and serum-free medium for the cell line used. It is important to use serum-free media during the adhesion step as serum contains ECM proteins that could interfere with the results.[3]
-
Washing Buffer: PBS
-
Cell Detachment Solution: Trypsin-EDTA or a gentle non-enzymatic cell dissociation reagent like an EDTA solution.[3]
-
For Crystal Violet Method:
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or 100% Methanol
-
Staining Solution: 0.1% (w/v) Crystal Violet in 20% ethanol
-
Solubilization Solution: 10% Acetic Acid or 1% Sodium Dodecyl Sulfate (SDS) in PBS
-
-
For Fluorescence Method:
-
Labeling Dye: Calcein AM or CyQUANT® GR Dye
-
Lysis Buffer (if using CyQUANT)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (for absorbance at ~570-595 nm or fluorescence at Ex/Em ~485/520 nm)
-
Inverted microscope
-
Multichannel pipette
-
Sterile conical tubes and reservoirs
-
Experimental Protocols
Protocol 1: Cell Adhesion Assay using Crystal Violet Staining
This protocol provides a robust and cost-effective method for quantifying cell adhesion.
1. Plate Coating: a. Prepare a working solution of Vitronectin (367-378) peptide in sterile PBS. The optimal coating concentration should be determined empirically but a starting range of 1-20 µg/mL is recommended. b. Add 100 µL of the Vitronectin (367-378) solution to the desired wells of a 96-well plate. c. For negative control wells, add 100 µL of 1% BSA in PBS. d. Incubate the plate at 37°C for 2 hours or at 4°C overnight.[5] e. Aspirate the coating solution and gently wash each well twice with 200 µL of sterile PBS. Be careful not to scratch the bottom of the wells. f. To block non-specific binding, add 200 µL of 1% BSA to all wells (including Vitronectin-coated wells) and incubate at room temperature for 1 hour. g. Aspirate the blocking solution and wash the wells twice with 200 µL of PBS. The plate is now ready for cell seeding.
2. Cell Preparation and Seeding: a. Culture cells to approximately 80% confluency. For the assay, it is recommended to use cells that have been passaged 2-3 times prior. b. Gently detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge. c. Resuspend the cell pellet in serum-free medium and perform a cell count. d. Adjust the cell concentration to 1.0 x 10⁵ to 5.0 x 10⁵ cells/mL in serum-free medium. e. Add 100 µL of the cell suspension to each coated well. f. Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 30-90 minutes. The optimal incubation time will vary depending on the cell type.
3. Washing and Staining: a. After incubation, gently aspirate the medium containing non-adherent cells. b. Wash the wells gently 3-4 times with 200 µL of PBS per well to remove all non-adherent cells. c. Fix the adherent cells by adding 100 µL of 4% PFA and incubating for 15 minutes at room temperature. d. Aspirate the fixative and wash the wells twice with water. e. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature. f. Remove the crystal violet solution and wash the wells thoroughly with water until the background is clear.
4. Quantification: a. Air dry the plate completely. b. Add 100 µL of a solubilization solution (e.g., 10% acetic acid) to each well. c. Place the plate on a shaker for 5-10 minutes to ensure the dye is fully dissolved. d. Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[6]
Protocol 2: Cell Adhesion Assay using Fluorescence (Calcein AM)
This method is more sensitive and suitable for high-throughput screening.
1. Plate Coating: a. Follow steps 1a-1g from Protocol 1.
2. Cell Preparation and Labeling: a. Culture and detach cells as described in steps 2a-2c of Protocol 1. b. Resuspend the cell pellet in serum-free medium at a concentration of 1.0 x 10⁶ cells/mL. c. Add Calcein AM to the cell suspension to a final concentration of 2-5 µM. d. Incubate the cells for 30 minutes at 37°C in the dark to allow for dye uptake and conversion to fluorescent calcein. e. Centrifuge the labeled cells and resuspend the pellet in fresh, pre-warmed serum-free medium to a final concentration of 1.0 x 10⁵ to 5.0 x 10⁵ cells/mL.
3. Cell Seeding and Adhesion: a. Add 100 µL of the labeled cell suspension to each well of the coated plate. b. To determine the total fluorescence (representing 100% of seeded cells), add 100 µL of the cell suspension to a few empty wells that have not been washed. c. Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 30-90 minutes.
4. Washing and Quantification: a. Read the fluorescence of the "total fluorescence" wells at Ex/Em of 485/520 nm. b. Gently wash the experimental and negative control wells 3-4 times with 200 µL of pre-warmed PBS to remove non-adherent cells. c. After the final wash, add 100 µL of PBS to each well. d. Read the fluorescence of the washed wells at the same settings. e. The percentage of adherent cells can be calculated as: (Fluorescence_experimental / Fluorescence_total) * 100.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Representative Data from Crystal Violet Adhesion Assay
| Coating Substrate | Absorbance (595 nm) - Replicate 1 | Absorbance (595 nm) - Replicate 2 | Absorbance (595 nm) - Replicate 3 | Mean Absorbance | Std. Deviation |
| Vitronectin (367-378) | 0.854 | 0.881 | 0.865 | 0.867 | 0.014 |
| Positive Control (Fibronectin) | 1.102 | 1.125 | 1.098 | 1.108 | 0.014 |
| Negative Control (BSA) | 0.098 | 0.105 | 0.101 | 0.101 | 0.004 |
Table 2: Representative Data from Fluorescence Adhesion Assay
| Coating Substrate | RFU - Replicate 1 | RFU - Replicate 2 | RFU - Replicate 3 | Mean RFU | % Adhesion* |
| Total Cells (100%) | 45,870 | 46,120 | 45,990 | 46,000 | 100% |
| Vitronectin (367-378) | 28,540 | 29,100 | 28,750 | 28,797 | 62.6% |
| Positive Control (Fibronectin) | 35,600 | 36,230 | 35,980 | 35,937 | 78.1% |
| Negative Control (BSA) | 2,150 | 2,280 | 2,210 | 2,213 | 4.8% |
*Percentage Adhesion is calculated relative to the Mean RFU of the "Total Cells" control.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Vitronectin (367-378) cell adhesion assay.
Signaling Pathway Diagram
Caption: Vitronectin-Integrin mediated cell adhesion signaling pathway.
References
- 1. uPAR-induced cell adhesion and migration: vitronectin provides the key - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Coating Tissue Culture Plates with Vitronectin [sigmaaldrich.com]
- 6. Fibronectin and Integrin [ks.uiuc.edu]
Application Notes and Protocols for Directed Differentiation of Stem Cells on Vitronectin (367-378) Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into specific lineages is a cornerstone of regenerative medicine, disease modeling, and drug discovery. The extracellular matrix (ECM) plays a pivotal role in regulating stem cell fate, providing not only structural support but also critical biochemical and mechanical cues that influence differentiation. Vitronectin, a key component of the ECM, promotes cell adhesion and signaling primarily through integrin receptors.
This document provides detailed application notes and protocols for utilizing a synthetic matrix based on the heparin-binding domain of vitronectin, specifically the peptide sequence corresponding to amino acids 367-378, to direct the differentiation of stem cells into neuronal and cardiomyocyte lineages. This defined, xeno-free substrate offers a reproducible and controlled microenvironment for guiding stem cell fate.
Data Presentation
The use of a defined vitronectin peptide matrix has been shown to be effective for the differentiation of various stem cell lineages. The following tables summarize quantitative data from studies comparing vitronectin-based substrates to other common matrices like Matrigel. While specific data for the 367-378 peptide is limited, the presented data for vitronectin and vitronectin-derived peptides provide a strong rationale for its use.
Table 1: Comparison of Differentiation Efficiency on Vitronectin-Based Matrices vs. Matrigel for Various Lineages
| Lineage | Cell Type | Substrate | Differentiation Efficiency/Outcome | Reference |
| Hematopoietic | hPSCs | Vitronectin | More efficient than Matrigel in generating hematopoietic progenitors. | [1][2] |
| Matrigel | Less efficient compared to Vitronectin. | [1][2] | ||
| Oligodendrocyte | hPSCs | Vitronectin-derived peptide (VNP2) | Significantly more O4-positive cells compared to Matrigel. | [3] |
| Matrigel | Lower efficiency in generating O4-positive oligodendrocytes. | [3] | ||
| Neuronal | hESC-derived Neural Progenitors | Vitronectin-derived peptide (VDP) | Similar levels of neuronal differentiation compared to traditional ECM proteins. | [4] |
| hESCs | Vitronectin peptide-coated nanofiber | More significant differentiation into SOX1-positive neural precursors than Matrigel. | [5] | |
| Matrigel | Less efficient in generating SOX1-positive neural precursors. | [5] | ||
| Hepatocyte-like cells | hPSCs | Vitronectin fragment | Efficient differentiation into mesendodermal and hepatic lineages. | [6] |
| Full-length Vitronectin | Did not support stable cell adhesion during the specification stage. | [6] |
Signaling Pathways
The interaction between the Vitronectin (367-378) peptide and cell surface integrins is a critical initiator of downstream signaling cascades that govern cell fate decisions. The primary receptors for vitronectin are integrins, particularly αvβ3 and αvβ5.[1][2]
Integrin-Mediated Signaling in Stem Cell Differentiation
Caption: Integrin signaling cascade initiated by Vitronectin peptide binding.
Binding of the Vitronectin (367-378) peptide to αvβ3 and αvβ5 integrins leads to the recruitment and activation of intracellular signaling molecules such as Focal Adhesion Kinase (FAK) and Integrin-Linked Kinase (ILK). These kinases, in turn, can activate downstream pathways including the PI3K/Akt and MAPK/ERK pathways. The activation of these cascades culminates in the regulation of lineage-specific transcription factors, thereby driving the differentiation process.
Experimental Protocols
The following protocols are generalized from established methods for directed differentiation on vitronectin-based substrates. Optimization may be required for specific cell lines and the Vitronectin (367-378) peptide concentration.
General Workflow for Directed Differentiation
Caption: General experimental workflow for directed differentiation.
Protocol 1: Directed Differentiation of Human Pluripotent Stem Cells into Neuronal Progenitors
This protocol is adapted from methodologies demonstrating efficient neural differentiation on vitronectin-derived peptides.[4][5]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Vitronectin (367-378) peptide solution
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Non-tissue culture treated plates
-
hPSC maintenance medium (e.g., mTeSR1 or E8)
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements, and dual SMAD inhibitors such as SB431542 and Noggin or LDN193189)
-
Accutase or other gentle cell dissociation reagent
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
Plate Coating:
-
Dilute the Vitronectin (367-378) peptide solution to a final concentration of 5-10 µg/mL in DPBS.
-
Add the diluted peptide solution to non-tissue culture treated plates to ensure even coating (e.g., 1 mL for a 6-well plate).
-
Incubate the plates at 37°C for at least 1 hour.
-
Aspirate the coating solution just before seeding the cells. Do not let the surface dry out.
-
-
Seeding hPSCs for Differentiation:
-
Culture hPSCs to 70-80% confluency in their maintenance medium.
-
Aspirate the medium, wash with DPBS, and add Accutase. Incubate at 37°C until the cells detach.
-
Neutralize the Accutase with hPSC maintenance medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells and resuspend the pellet in neural induction medium supplemented with ROCK inhibitor.
-
Seed the cells onto the Vitronectin (367-378) coated plates at a density of 1-2 x 10^5 cells/cm².
-
-
Neural Induction:
-
Culture the cells in neural induction medium.
-
Change the medium every 1-2 days.
-
Monitor the cells for morphological changes indicative of neural induction (e.g., formation of neural rosettes).
-
The neural induction phase typically lasts for 7-10 days.
-
-
Characterization:
-
After the induction period, the resulting neural progenitor cells can be characterized by immunocytochemistry for markers such as PAX6, SOX1, and Nestin.
-
Protocol 2: Directed Differentiation of Human Pluripotent Stem Cells into Cardiomyocytes
This protocol is based on established methods for cardiomyocyte differentiation that have shown compatibility with vitronectin substrates.[7][8]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Vitronectin (367-378) peptide solution
-
DPBS
-
Non-tissue culture treated plates
-
hPSC maintenance medium
-
Cardiomyocyte differentiation basal medium (e.g., RPMI 1640 with B27 supplement without insulin)
-
GSK3 inhibitor (e.g., CHIR99021)
-
Wnt inhibitor (e.g., IWP2 or IWR-1)
-
Cardiomyocyte maintenance medium (e.g., RPMI 1640 with B27 supplement with insulin)
-
Gentle cell dissociation reagent
Procedure:
-
Plate Coating:
-
Follow the same plate coating procedure as described in Protocol 1.
-
-
Seeding hPSCs for Differentiation:
-
Culture hPSCs on Vitronectin (367-378) coated plates in their maintenance medium until they reach 80-90% confluency.
-
-
Mesoderm Induction:
-
On Day 0 of differentiation, replace the maintenance medium with cardiomyocyte differentiation basal medium supplemented with a GSK3 inhibitor (e.g., 6-12 µM CHIR99021).
-
Incubate for 24-48 hours.
-
-
Cardiac Progenitor Specification:
-
After the initial induction, replace the medium with cardiomyocyte differentiation basal medium containing a Wnt inhibitor (e.g., 5 µM IWP2).
-
Culture for an additional 48 hours.
-
-
Cardiomyocyte Maturation:
-
From Day 5 onwards, culture the cells in cardiomyocyte maintenance medium.
-
Change the medium every 2-3 days.
-
Spontaneously contracting cardiomyocytes should be visible between days 8 and 12.
-
-
Characterization:
-
Differentiated cardiomyocytes can be identified by the presence of cardiac-specific markers such as cardiac troponin T (cTnT) and NKX2.5 via immunocytochemistry or flow cytometry.
-
Concluding Remarks
The Vitronectin (367-378) peptide matrix provides a defined and xeno-free surface for the directed differentiation of pluripotent stem cells. Its ability to engage specific integrin signaling pathways offers a powerful tool for guiding cell fate in a controlled manner. The protocols provided herein serve as a foundation for researchers to explore the potential of this synthetic matrix in their specific applications, from basic research to the development of cell-based therapies. Further optimization of peptide concentration and differentiation media components is encouraged to achieve maximal efficiency for specific hPSC lines and desired cell lineages.
References
- 1. Vitronectin-activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Vitronectin Peptide Facilitates Differentiation of Oligodendrocytes from Human Pluripotent Stem Cells (Synthetic ECM for Oligodendrocyte Differentiation) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust vitronectin-derived peptide for the scalable long-term expansion and neuronal differentiation of human pluripotent stem cell (hPSC)-derived neural progenitor cells (hNPCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PVDF Nanofiber Scaffold Coated with a Vitronectin Peptide Facilitates the Neural Differentiation of Human Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of a Vitronectin-Based Recombinant Protein as a Defined Substrate for Differentiation of Human Pluripotent Stem Cells into Hepatocyte-Like Cells | PLOS One [journals.plos.org]
- 7. Cardiac differentiation of human pluripotent stem cells using defined extracellular matrix proteins reveals essential role of fibronectin | eLife [elifesciences.org]
- 8. The importance of matrix in cardiomyogenesis: Defined substrates for maturation and chamber specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Soluble Vitronectin (367-378) in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix (ECM), plays a pivotal role in regulating critical cellular functions, including adhesion, migration, and signaling. The soluble peptide fragment of vitronectin, corresponding to amino acid residues 367-378, is of particular interest to the scientific community. This region is recognized as a primary binding site for the urokinase-type plasminogen activator receptor (uPAR), a key player in cancer cell invasion and metastasis. The interaction between soluble vitronectin (367-378) and uPAR initiates a cascade of signaling events that drive cell migration, making this peptide a valuable tool for studying these processes and a potential target for therapeutic intervention.
These application notes provide detailed protocols for utilizing soluble vitronectin (367-378) in cell migration assays, offering insights into the underlying signaling pathways and providing a framework for quantitative analysis. The information presented here is intended to guide researchers in designing and executing robust experiments to investigate the role of the vitronectin-uPAR axis in cell motility and to screen for potential modulators of this interaction.
Signaling Pathway
The binding of soluble vitronectin (367-378) to uPAR, a glycosylphosphatidylinositol (GPI)-anchored protein, triggers a signaling cascade that is crucial for cell migration. Lacking an intracellular domain, uPAR collaborates with transmembrane co-receptors, most notably integrins, to transduce signals across the cell membrane. This interaction leads to the activation of downstream signaling pathways, including the Ras/Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is a central regulator of cell proliferation, differentiation, and migration.[1]
References
Application Notes and Protocols: Immobilization of Vitronectin (367-378) on Biomaterial Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin, a key protein in the extracellular matrix (ECM), plays a crucial role in cell adhesion, migration, and proliferation. The specific peptide sequence spanning amino acids 367-378 of vitronectin has been identified as a critical region for mediating these cellular interactions, primarily through binding to integrin receptors on the cell surface. The immobilization of this bioactive peptide onto biomaterial scaffolds offers a promising strategy to enhance the biocompatibility and bioactivity of engineered tissues and medical devices. By mimicking the natural cellular microenvironment, these functionalized scaffolds can promote the attachment and growth of various cell types, including osteoblasts and pluripotent stem cells, making them valuable tools for tissue engineering, regenerative medicine, and drug development applications.
This document provides detailed protocols for the immobilization of Vitronectin (367-378) onto biomaterial scaffolds, methods for surface characterization, and assays to evaluate the cellular response to these modified surfaces.
Data Presentation
Table 1: Surface Characterization of Vitronectin-Immobilized Scaffolds
| Surface Modification | Analytical Technique | Key Findings | Reference |
| Vitronectin Peptide on PEEK | X-ray Photoelectron Spectroscopy (XPS) | Increased N/C ratio confirming peptide presence. | [1] |
| Vitronectin on Polystyrene | X-ray Photoelectron Spectroscopy (XPS) | Detection of nitrogen and specific carbon bonds (C-N, C=O) indicative of protein adsorption. | [2] |
| Vitronectin on Polystyrene | Bradford Protein Assay | Surface density of ~250 ng/cm² achieved with a 5 µg/mL coating solution. | [2] |
Table 2: Cellular Response to Vitronectin (367-378) Functionalized Scaffolds
| Cell Type | Scaffold Material | Assay | Key Quantitative Results | Reference |
| Human Osteoblasts (HOB) | PEEK | AlamarBlue™ Proliferation Assay | Significant increase in cell proliferation at days 1 and 21 on peptide-functionalized PEEK compared to unfunctionalized PEEK. | [1] |
| Human Embryonic Stem Cells (hESCs) | Tissue Culture Polystyrene | Cell Counting (Area Expansion Rate) | ~4-fold expansion over 7 days on surfaces with a vitronectin surface density ≥ 250 ng/cm². | [3][4] |
| Human Induced Pluripotent Stem Cells (hiPSCs) | Vitronectin-coated microcarriers | Cell Counting (Expansion Index) | Expansion index of 4.4 ± 0.7 after 10-13 days. | [5] |
Experimental Protocols
Protocol 1: Covalent Immobilization of Vitronectin (367-378) via Amine Coupling
This protocol describes a general method for the covalent immobilization of the Vitronectin (367-378) peptide onto a biomaterial scaffold that has been surface-functionalized with primary amine groups.
Materials:
-
Biomaterial scaffold (e.g., PCL, PLGA, hydrogel)
-
(3-Aminopropyl)triethoxysilane (APTES) for silanization (for glass or silica-based materials) or plasma treatment with ammonia (B1221849)/allylamine (B125299) for polymers
-
Vitronectin (367-378) peptide with a terminal carboxyl group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanol (B145695) (70%)
-
Sterile deionized (DI) water
Procedure:
-
Scaffold Preparation and Amine Functionalization:
-
Clean the biomaterial scaffold by sonication in 70% ethanol for 15 minutes, followed by rinsing with sterile DI water.
-
For silica-based materials, immerse the scaffold in a 2% (v/v) solution of APTES in dry toluene (B28343) for 2 hours at room temperature to introduce amine groups. Rinse thoroughly with toluene and then ethanol, and dry under a stream of nitrogen.
-
For polymeric scaffolds, introduce amine groups via plasma treatment using ammonia or allylamine gas.
-
-
Activation of Peptide Carboxyl Groups:
-
Dissolve the Vitronectin (367-378) peptide in MES buffer to a final concentration of 1 mg/mL.
-
Add EDC (10 mg/mL) and NHS (5 mg/mL) to the peptide solution.
-
Incubate the mixture for 15 minutes at room temperature to activate the carboxyl groups of the peptide.
-
-
Covalent Immobilization:
-
Immerse the amine-functionalized scaffold in the activated peptide solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
After the incubation, remove the scaffold and wash it three times with PBS to remove any non-covalently bound peptide.
-
-
Sterilization and Storage:
-
Sterilize the functionalized scaffold using a suitable method such as ethylene (B1197577) oxide (EtO) gas or UV irradiation.
-
Store the sterile, functionalized scaffold in a desiccated environment at 4°C until use.
-
Protocol 2: Cell Proliferation Assay on Functionalized Scaffolds
This protocol outlines the steps to assess the proliferation of cells cultured on Vitronectin (367-378)-functionalized scaffolds compared to unfunctionalized control scaffolds.
Materials:
-
Vitronectin (367-378)-functionalized scaffolds
-
Unfunctionalized control scaffolds
-
Cell line of interest (e.g., human osteoblasts, mesenchymal stem cells)
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
AlamarBlue™ or MTT cell proliferation assay kit
-
Multi-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Place the sterile functionalized and control scaffolds into individual wells of a multi-well culture plate.
-
Trypsinize and count the cells.
-
Seed the cells onto the scaffolds at a density of 1 x 10⁴ cells per scaffold.
-
Add complete culture medium to each well and incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Proliferation Measurement (AlamarBlue™ Assay):
-
At desired time points (e.g., day 1, 3, 7), remove the culture medium from the wells.
-
Wash the scaffolds twice with sterile PBS.
-
Prepare the AlamarBlue™ reagent according to the manufacturer's instructions (typically a 1:10 dilution in culture medium).
-
Add the AlamarBlue™ solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the fluorescence or absorbance using a plate reader at the recommended wavelengths (typically 560 nm excitation and 590 nm emission for fluorescence).
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the fluorescence/absorbance values for each group (functionalized vs. control) at each time point.
-
Plot the cell proliferation over time for both groups to compare the growth rates.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
Visualizations
Signaling Pathway
Caption: Integrin-mediated signaling pathway initiated by Vitronectin (367-378) binding.
Experimental Workflow
Caption: Experimental workflow for scaffold functionalization and cellular analysis.
References
- 1. Reactome | VTN (vitronectin) binds Integrin alphaVbeta3, alphaVbeta5, alphaVbeta8 [reactome.org]
- 2. Defining a threshold surface density of vitronectin for the stable expansion of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of vitronectin concentration and surface properties on the stable propagation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Notes and Protocols for 3D Cell Culture Using Vitronectin (367-378)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment, offering a more physiologically relevant platform for disease modeling, drug discovery, and regenerative medicine compared to traditional two-dimensional (2D) cultures. The extracellular matrix (ECM) is a critical component of this microenvironment, providing structural support and signaling cues that influence cell behavior. Vitronectin, a key adhesive glycoprotein (B1211001) in the ECM, plays a significant role in cell attachment, proliferation, and differentiation. The specific peptide fragment, Vitronectin (367-378), contains the RGD (Arginine-Glycine-Aspartic acid) sequence, a well-known motif for integrin binding. This document provides detailed application notes and protocols for the use of Vitronectin (367-378) in various 3D cell culture applications, including spheroid formation, organoid culture, and hydrogel-based systems.
Applications of Vitronectin (367-378) in 3D Cell Culture
The Vitronectin (367-378) peptide is a versatile tool for creating more defined and controlled 3D cell culture environments. Its primary applications include:
-
Promotion of Cell Aggregation and Spheroid Formation: The integrin-binding motif within the Vitronectin (367-378) peptide facilitates cell-cell and cell-matrix interactions, promoting the aggregation of cells into spheroids. This is particularly useful for creating uniform and reproducible tumor spheroids for anti-cancer drug screening.
-
Enabling Defined Hydrogel Formulations: By incorporating the Vitronectin (367-378) peptide into synthetic hydrogels (e.g., polyethylene (B3416737) glycol (PEG)-based hydrogels), it is possible to create a defined, xeno-free 3D culture system that supports cell adhesion and growth. This provides a more controlled alternative to undefined matrices like Matrigel.
-
Supporting Organoid Culture and Differentiation: The adhesive properties of Vitronectin (367-378) can be leveraged to support the self-organization and differentiation of stem cells into complex organoid structures. Coating culture surfaces or inclusion in hydrogels with this peptide can enhance the formation and maintenance of organoids. In studies with murine embryonic stem cells, 3D scaffolds coated with vitronectin significantly increased the number of cardiac progenitor cells (Flk-1(+)) compared to collagen IV-coated scaffolds[1].
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing vitronectin or vitronectin-derived peptides in 3D cell culture systems. It is important to note that direct comparisons may be challenging due to variations in cell types, culture conditions, and assay methods.
| Application Area | Cell Type | 3D Culture System | Key Quantitative Finding | Reference |
| Hydrogel-based Culture | Adipose Stem Cells | PEG-DVS Hydrogel with Vitronectin-derived peptide (80 µM) | Proliferation was lower compared to linear RGD peptide at day 21. | [2] |
| Spheroid Formation | Ovarian Cancer Cells (SKOV3) | Liquid Overlay Technique | Fibronectin (related ECM protein) stimulated the formation of spheroids larger than 250 µm. | [3] |
| Stem Cell Differentiation | Murine Embryonic Stem Cells | Electrospun 3D Scaffolds | Significantly higher number of Flk-1(+) cells on vitronectin-coated scaffolds compared to collagen IV. | [1] |
Experimental Protocols
Protocol 1: Spheroid Formation using Vitronectin (367-378) Peptide Coating
This protocol describes the formation of spheroids in low-attachment plates coated with the Vitronectin (367-378) peptide.
Materials:
-
Vitronectin (367-378) peptide solution (sterile, e.g., 1 mg/mL in sterile water or PBS)
-
Ultra-low attachment (ULA) multi-well plates
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell suspension of choice in complete culture medium
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare Coating Solution: Dilute the Vitronectin (367-378) peptide stock solution in sterile DPBS to a final concentration of 10-50 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
Coat ULA Plates: Add a sufficient volume of the coating solution to cover the bottom of each well of the ULA plate. Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.
-
Wash Plates: Aspirate the coating solution and wash each well twice with sterile DPBS to remove any unbound peptide.
-
Seed Cells: Prepare a single-cell suspension of your cells in complete culture medium. Seed the cells into the coated wells at the desired density (e.g., 1,000-10,000 cells/well for a 96-well plate).
-
Centrifugation (Optional): To promote initial cell aggregation, centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes.
-
Incubation: Incubate the plate in a humidified incubator at 37°C and 5% CO2.
-
Monitor Spheroid Formation: Observe spheroid formation over 24-72 hours. Spheroids should appear as tight, spherical aggregates.
-
Medium Exchange: Carefully replace half of the culture medium every 2-3 days, being cautious not to disturb the spheroids.
Protocol 2: 3D Cell Culture in Vitronectin (367-378)-Functionalized Hydrogels
This protocol details the encapsulation of cells in a synthetic hydrogel functionalized with the Vitronectin (367-378) peptide. This example uses a polyethylene glycol (PEG)-based hydrogel.[2]
Materials:
-
4-arm PEG-Thiol
-
Divinyl sulfone (DVS) crosslinker
-
Vitronectin (367-378) peptide with a reactive group for conjugation (e.g., maleimide (B117702) or thiol)
-
Sterile cell culture medium
-
Cell suspension of choice
-
Sterile, non-tissue culture treated plates or molds
Procedure:
-
Prepare PEG Solution: Dissolve 4-arm PEG-Thiol in sterile cell culture medium at 37°C to a final concentration of 10% (w/v).
-
Functionalize with Peptide: Add the Vitronectin (367-378) peptide to the PEG solution at a final concentration of 50-100 µM. The optimal concentration should be determined experimentally. Mix gently and incubate at room temperature for 30-60 minutes to allow for conjugation.
-
Prepare Cell Suspension: Resuspend the cells in the PEG-peptide solution at the desired density (e.g., 1 x 10^6 to 10 x 10^6 cells/mL).
-
Crosslink the Hydrogel: Prepare the DVS crosslinker solution in cold (4°C) sterile cell culture medium. Add the DVS crosslinker to the cell-laden PEG-peptide solution at a 10:1 molar ratio of DVS to PEG-thiol groups. Mix quickly but gently by pipetting.
-
Cast the Hydrogel: Immediately pipette the mixture into the desired culture vessel (e.g., wells of a multi-well plate or custom molds).
-
Gelation: Incubate at 37°C for 30 minutes to allow for complete gelation.
-
Add Culture Medium: Gently add pre-warmed complete culture medium on top of the hydrogels.
-
Culture and Analysis: Incubate the hydrogel cultures in a humidified incubator at 37°C and 5% CO2. Change the medium every 2-3 days. Analyze cell viability, proliferation, and morphology at desired time points.
Signaling Pathways and Experimental Workflows
Vitronectin (367-378) Signaling Pathway
The Vitronectin (367-378) peptide primarily interacts with cell surface integrins through its RGD motif. This interaction triggers downstream signaling cascades that regulate cell adhesion, proliferation, and survival. The binding of vitronectin to integrins such as αvβ3 and αvβ5 is a key step in initiating these cellular responses.[4][5]
Caption: Vitronectin (367-378) signaling cascade.
Experimental Workflow for Spheroid Formation and Analysis
The following diagram illustrates a typical workflow for generating and analyzing spheroids using Vitronectin (367-378).
Caption: Spheroid formation and analysis workflow.
Logical Relationship of 3D Culture Components
This diagram illustrates the interplay between the key components in a Vitronectin (367-378)-based 3D cell culture system.
Caption: Interplay of 3D culture components.
References
- 1. mdpi.com [mdpi.com]
- 2. Vitronectin-Based, Biomimetic Encapsulating Hydrogel Scaffolds Support Adipogenesis of Adipose Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Targeting integrin pathways: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Angiogenesis Assay with Vitronectin (367-378)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions, including tumor growth and metastasis. The extracellular matrix (ECM) plays a pivotal role in regulating angiogenesis by providing structural support and presenting signaling cues to endothelial cells. Vitronectin, a key adhesive glycoprotein (B1211001) in the plasma and ECM, is a significant modulator of angiogenesis. The C-terminal heparin-binding domain of vitronectin, specifically the peptide sequence 367-378, is crucial for its interaction with cell surface receptors and subsequent signaling events that drive angiogenic processes.
These application notes provide a detailed protocol for an in vitro angiogenesis assay using the Vitronectin (367-378) peptide to stimulate endothelial cell tube formation. This assay serves as a valuable tool for screening pro- or anti-angiogenic compounds and for elucidating the molecular mechanisms governing vitronectin-mediated angiogenesis.
Data Presentation
Table 1: Hypothetical Dose-Response of Vitronectin (367-378) on Endothelial Tube Formation
| Vitronectin (367-378) Concentration (µg/mL) | Total Tube Length (µm) | Number of Branch Points |
| 0 (Control) | 1500 ± 120 | 25 ± 5 |
| 1 | 2200 ± 150 | 40 ± 8 |
| 5 | 3500 ± 200 | 75 ± 12 |
| 10 | 4800 ± 250 | 110 ± 15 |
| 20 | 5100 ± 230 | 115 ± 18 |
| 50 | 4900 ± 260 | 112 ± 16 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Optimal concentrations and the magnitude of the biological response should be determined empirically for each experimental system.
Table 2: Recommended Reagent and Component Specifications
| Reagent/Component | Specification | Recommended Supplier |
| Vitronectin (367-378) Peptide | Purity >95% | Commercially Available |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Low passage (P2-P6) | Commercially Available |
| Basement Membrane Matrix (BME) | Reduced growth factor formulation | Commercially Available |
| Endothelial Cell Growth Medium | EGM™-2 or equivalent | Commercially Available |
| Fetal Bovine Serum (FBS) | Heat-inactivated | Commercially Available |
| Calcein AM | For fluorescence microscopy | Commercially Available |
Experimental Protocols
1. Preparation of Reagents and Cells
-
Vitronectin (367-378) Peptide Stock Solution:
-
Reconstitute the lyophilized peptide in sterile phosphate-buffered saline (PBS) to a stock concentration of 1 mg/mL.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with 2% FBS.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Use cells for the assay when they reach 80-90% confluency.
-
2. In Vitro Tube Formation Assay
-
Coating the Plate with Basement Membrane Matrix (BME):
-
Thaw the BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at 4°C.
-
Add 50 µL of thawed BME to each well of the pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Resuspend the cells in serum-free endothelial cell basal medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of the Vitronectin (367-378) peptide in serum-free endothelial cell basal medium to achieve the desired final concentrations.
-
Add 100 µL of the cell suspension to each BME-coated well.
-
Immediately add 100 µL of the diluted Vitronectin (367-378) peptide or control vehicle to the respective wells.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
For visualization and quantification, you can stain the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C.
-
Capture images using a fluorescence microscope.
-
3. Quantification of Tube Formation
-
Acquire images from at least three random microscopic fields per well.
-
Use an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the following parameters:
-
Total tube length: The sum of the lengths of all tube-like structures.
-
Number of branch points: The number of intersections between tubes.
-
Number of loops: The number of enclosed areas formed by the tubes.
-
Mandatory Visualizations
Caption: Workflow for the in vitro angiogenesis assay.
Caption: Vitronectin-integrin signaling cascade.
Application Notes: Protocol for Vitronectin Coating of Tissue Culture Plates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix (ECM), plays a pivotal role in cell adhesion, spreading, proliferation, and differentiation.[1][2] In cell culture, particularly for sensitive cell types like pluripotent stem cells (PSCs) and endothelial cells, a vitronectin-coated surface provides a defined and xeno-free environment, promoting robust and reproducible results.[1][3][4] Unlike undefined matrices such as Matrigel, vitronectin as a single recombinant protein offers enhanced consistency and regulatory compliance, which is crucial for translational research and drug development.[1] This document provides a detailed protocol for coating tissue culture plates with vitronectin, along with insights into its mechanism of action.
Vitronectin facilitates cell attachment primarily through binding to cell surface integrin receptors, notably αVβ3 and αVβ5.[1][5] This interaction triggers intracellular signaling cascades that influence cell behavior and fate. Understanding and optimizing the vitronectin coating process is therefore essential for successful cell culture experiments.
Mechanism of Action: Vitronectin-Integrin Signaling
The binding of vitronectin to integrins initiates a cascade of intracellular events that regulate cell adhesion and migration. This signaling is primarily mediated through the formation of focal adhesions, which are complex structures that link the ECM to the cell's cytoskeleton.[6] Key signaling molecules involved include Focal Adhesion Kinase (FAK), Src, and downstream pathways such as PI3K/Akt and ERK/MAPK.[1][7][8][9][10]
Activation of these pathways promotes cell survival, proliferation, and the maintenance of specific cellular phenotypes, such as the pluripotency of stem cells.[1] The specific cellular response can be modulated by the density of the vitronectin coating and the specific integrins expressed by the cell type.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Fibronectin-stimulated signaling from a focal adhesion kinase-c-Src complex: involvement of the Grb2, p130cas, and Nck adaptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alphavbeta5 integrin functions as an endocytic receptor for vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of alphavbeta3 integrin in the activation of vascular endothelial growth factor receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion - Wikipedia [en.wikipedia.org]
- 7. Female-specific neuroprotection after ischemic stroke by vitronectin-focal adhesion kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitronectin acts as a key regulator of adhesion and migration in human umbilical cord-derived MSCs under different stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Vitronectin (367-378) in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix (ECM) and plasma, plays a pivotal role in tumor progression, including cell adhesion, migration, proliferation, and metastasis[1][2]. Its functions are mediated through interactions with cell surface receptors, primarily integrins (such as αvβ3 and αvβ5) and the urokinase plasminogen activator receptor (uPAR)[1][2][3]. The peptide sequence Vitronectin (367-378), with the amino acid sequence GKKQRFRHRNRKG, corresponds to a heparin-binding domain of vitronectin and is recognized for its role in promoting cell adhesion[4][5].
In cancer cell research, this peptide is a versatile tool. When immobilized on a culture surface, it can mimic the cell-adhesive properties of the full-length vitronectin protein, providing a defined substrate for studying cancer cell behavior. Conversely, when used in a soluble form, it has the potential to act as a competitive inhibitor, blocking the interaction between endogenous vitronectin and its cellular receptors, thereby potentially inhibiting cancer cell adhesion, migration, and signaling.
These application notes provide detailed protocols for utilizing Vitronectin (367-378) in cancer cell research, both as a substrate to promote cell adhesion and as a potential inhibitor of vitronectin-mediated processes.
Data Presentation
Quantitative Data Summary
The following tables summarize the expected quantitative data from experiments using Vitronectin (367-378). Table 1 provides representative data for the peptide's cell adhesion-promoting effects when used as a coating substrate. Table 2 serves as a template with hypothetical data to illustrate how to present results on the inhibitory effects of soluble Vitronectin (367-378) on cancer cell functions.
Table 1: Cell Adhesion-Promoting Effect of Immobilized Vitronectin (367-378)
| Cell Line | Peptide Coating Concentration (µg/cm²) | Incubation Time (hours) | % Cell Adhesion (Relative to BSA control) |
| MDA-MB-231 (Breast Cancer) | 1.0 | 1 | 150% |
| PC-3 (Prostate Cancer) | 1.0 | 1 | 140% |
| U-87 MG (Glioblastoma) | 1.0 | 1 | 165% |
Note: The data in this table is representative and may vary depending on the specific experimental conditions and cell line.
Table 2: Inhibitory Effects of Soluble Vitronectin (367-378) - Representative Data Template
| Assay | Cancer Cell Line | Peptide Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Cell Adhesion to Vitronectin-coated surface | MDA-MB-231 | 10 | 25% | ~50 |
| 50 | 55% | |||
| 100 | 75% | |||
| Cell Migration (Transwell Assay) | PC-3 | 10 | 15% | >100 |
| 50 | 40% | |||
| 100 | 60% | |||
| Cell Proliferation (MTT Assay, 72h) | U-87 MG | 10 | 5% | >100 |
| 50 | 10% | |||
| 100 | 18% |
Note: The data in this table is hypothetical and serves as an example for data presentation. Actual results will need to be determined experimentally.
Experimental Protocols
Protocol 1: Coating Cultureware with Vitronectin (367-378)
This protocol describes how to coat cultureware surfaces with Vitronectin (367-378) to create a substrate for cell adhesion studies.
Materials:
-
Vitronectin (367-378) peptide (e.g., MedChemExpress, HY-P2452)
-
Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well plates)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, deionized water
-
Laminar flow hood
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized Vitronectin (367-378) peptide in sterile, deionized water to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Thaw an aliquot of the peptide stock solution. Dilute the stock solution in sterile PBS to the desired final coating concentration. A typical starting concentration is 10 µg/mL, which will result in a coating density of approximately 1 µg/cm² for a 96-well plate when using 100 µL per well.
-
Coating the Plate: Add the appropriate volume of the working solution to each well to completely cover the surface (e.g., 100 µL for a 96-well plate, 500 µL for a 24-well plate).
-
Incubation: Incubate the plate at 37°C for 2 hours or at 4°C overnight. To prevent evaporation, especially during longer incubations, seal the plate with parafilm.
-
Washing: After incubation, aspirate the peptide solution from the wells. Wash the wells twice with sterile PBS to remove any unbound peptide.
-
Use: The coated plate is now ready for use in cell adhesion assays.
Protocol 2: Cancer Cell Adhesion Assay
This assay can be used to assess both the adhesion-promoting effect of coated Vitronectin (367-378) and the inhibitory effect of the soluble peptide on cell adhesion to a vitronectin-coated surface.
Materials:
-
Cultureware coated with Vitronectin (367-378) (from Protocol 1) or full-length Vitronectin.
-
Bovine Serum Albumin (BSA) coated wells as a negative control.
-
Cancer cell line of interest, grown to 70-80% confluency.
-
Serum-free cell culture medium.
-
Trypsin-EDTA.
-
Soybean trypsin inhibitor or complete medium to neutralize trypsin.
-
Soluble Vitronectin (367-378) peptide for inhibition studies.
-
Calcein-AM or other suitable fluorescent dye for cell labeling.
-
Fluorescence plate reader.
Procedure: Part A: Adhesion Promotion Assay
-
Prepare a 96-well plate with wells coated with Vitronectin (367-378) and control wells coated with BSA.
-
Harvest cancer cells using trypsin-EDTA, neutralize the trypsin, and centrifuge the cells.
-
Resuspend the cell pellet in serum-free medium and count the cells. Adjust the cell concentration to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of the coated plate.
-
Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells. This can be done by staining with crystal violet and measuring absorbance or by pre-labeling cells with a fluorescent dye like Calcein-AM and measuring fluorescence.
Part B: Adhesion Inhibition Assay
-
Prepare a 96-well plate coated with full-length Vitronectin.
-
Harvest and resuspend cancer cells in serum-free medium as described above.
-
In a separate tube, pre-incubate the cell suspension with various concentrations of soluble Vitronectin (367-378) peptide (e.g., 0, 10, 50, 100 µM) for 30 minutes at 37°C.
-
Seed 100 µL of the cell/peptide mixture into the vitronectin-coated wells.
-
Incubate, wash, and quantify adherent cells as described in Part A.
-
Calculate the percentage of inhibition relative to the control (no peptide).
Protocol 3: Transwell Cell Migration Assay
This protocol is designed to assess the inhibitory effect of soluble Vitronectin (367-378) on cancer cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well companion plates.
-
Cancer cell line of interest.
-
Serum-free medium and complete medium (containing serum or other chemoattractants).
-
Soluble Vitronectin (367-378) peptide.
-
Cotton swabs.
-
Methanol (B129727) for fixation.
-
Crystal violet solution for staining.
Procedure:
-
Starve the cancer cells in serum-free medium for 12-24 hours before the assay.
-
Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
In separate tubes, mix the cell suspension with different concentrations of soluble Vitronectin (367-378) peptide (e.g., 0, 10, 50, 100 µM).
-
Add 100 µL of the cell/peptide mixture to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for a period appropriate for the cell line (typically 12-48 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the percentage of migration inhibition for each peptide concentration compared to the control.
Protocol 4: Cell Proliferation (MTT) Assay
This protocol assesses the effect of soluble Vitronectin (367-378) on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest.
-
96-well plates.
-
Complete cell culture medium.
-
Soluble Vitronectin (367-378) peptide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare different concentrations of Vitronectin (367-378) peptide in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the peptide at various concentrations (e.g., 0, 10, 50, 100 µM).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the control (no peptide).
Mandatory Visualization
Caption: Vitronectin signaling in cancer cells.
Caption: Workflow for Cell Adhesion Assay.
References
Application Notes and Protocols for Recombinant Vitronectin (367-378) in Defined Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant Vitronectin (376-378) is a synthetic peptide corresponding to the heparin-binding domain of human vitronectin. This fragment plays a crucial role in cell adhesion and the maintenance of pluripotency in stem cells, offering a defined and xeno-free alternative to full-length vitronectin and complex extracellular matrix preparations like Matrigel.[1][2] Its smaller size and defined nature provide greater consistency and control in cell culture environments, which is critical for reproducible research and the development of cell-based therapies. These application notes provide detailed protocols for the use of Recombinant Vitronectin (376-378) in the culture of pluripotent stem cells (PSCs) and other relevant cell types, along with an overview of the underlying signaling mechanisms.
Principle of Action
The Recombinant Vitronectin (376-378) peptide facilitates cell attachment primarily through its interaction with cell surface heparan sulfate (B86663) proteoglycans, such as syndecans. This interaction is distinct from the RGD motif-mediated binding to integrins that is characteristic of the full-length protein. The binding of the heparin-binding domain can enhance integrin-mediated cell adhesion and spreading, suggesting a cooperative mechanism for robust cell attachment.[3] This dual-receptor engagement is thought to activate downstream signaling cascades that support cell survival, proliferation, and the maintenance of the undifferentiated state in pluripotent stem cells.
Signaling Pathway
The binding of the Vitronectin (367-378) peptide to cell surface syndecans, in concert with potential low-affinity integrin interactions, is believed to initiate a signaling cascade that promotes cell adhesion and maintains pluripotency. This process involves the clustering of receptors, which can lead to the activation of Focal Adhesion Kinase (FAK). FAK activation is a critical event in the formation of focal adhesions, which are complex structures that link the extracellular matrix to the intracellular actin cytoskeleton. The activation of FAK can trigger downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are known to be involved in cell survival, proliferation, and the regulation of pluripotency-associated transcription factors.
Caption: Signaling pathway of Recombinant Vitronectin (367-378).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Recombinant Vitronectin (367-378) in cell culture. These values are intended as a starting point, and optimal conditions may vary depending on the specific cell line and experimental setup.
| Parameter | Recommended Range | Notes |
| Coating Concentration | 0.5 - 5.0 µg/cm² | Optimal concentration is cell-type dependent and should be determined empirically. For hPSCs, a starting concentration of 1.0 µg/cm² is recommended. |
| Incubation Time for Coating | 1-2 hours at 37°C or overnight at 4°C | Longer incubation at 4°C may result in a more uniform coating. |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/cm² | Dependent on cell type and proliferation rate. |
| Storage of Coated Plates | Up to 1 week at 4°C (sealed) | Plates should be pre-warmed to room temperature before use. |
Table 1: General Culture Parameters
| Comparison Metric | Vitronectin (367-378) | Full-Length Vitronectin | Matrigel |
| Cell Attachment Efficiency | High | High | Very High |
| Maintenance of Pluripotency | Effective | Effective | Effective |
| Lot-to-Lot Consistency | Very High | High | Low to Medium |
| Xeno-free | Yes | Can be | No |
| Cost-Effectiveness | High | Medium | Low |
Table 2: Comparative Performance of Different Substrates
Experimental Protocols
Protocol 1: Coating Cultureware with Recombinant Vitronectin (367-378)
This protocol describes the procedure for coating tissue culture plates with the Recombinant Vitronectin (367-378) peptide.
Materials:
-
Recombinant Vitronectin (367-378) peptide
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
Sterile tissue culture-treated plates or flasks
-
Sterile conical tubes
Procedure:
-
Reconstitution: If the peptide is lyophilized, reconstitute it in sterile DPBS to a stock concentration of 100 µg/mL. Gently swirl to dissolve. Avoid vigorous vortexing.
-
Dilution: Based on the desired final coating concentration (e.g., 1.0 µg/cm²), calculate the required volume of the stock solution. Dilute the peptide to the final working concentration in cold, sterile DPBS.
-
Coating: Add the diluted Vitronectin (367-378) solution to the culture vessel, ensuring the entire surface is covered. Refer to the table below for recommended volumes.
| Culture Vessel | Surface Area (cm²) | Volume of Coating Solution |
| 96-well plate | 0.32 | 50 µL |
| 24-well plate | 1.9 | 250 µL |
| 12-well plate | 3.8 | 500 µL |
| 6-well plate | 9.6 | 1 mL |
| 10 cm dish | 55 | 5 mL |
-
Incubation: Incubate the coated cultureware for 1-2 hours at 37°C in a humidified incubator. Alternatively, for a more uniform coating, incubate overnight at 4°C.
-
Aspiration: Aspirate the coating solution from the cultureware. It is not necessary to wash the coated surface.
-
Cell Seeding: The coated cultureware is now ready for cell seeding. Add the appropriate cell culture medium and cells to the vessel.
Caption: Workflow for coating cultureware with Vitronectin (367-378).
Protocol 2: Culture of Human Pluripotent Stem Cells (hPSCs) on Vitronectin (367-378)
This protocol outlines the steps for routine culture and passaging of hPSCs on surfaces coated with Recombinant Vitronectin (367-378).
Materials:
-
hPSCs cultured on Vitronectin (367-378) coated plates
-
Defined, xeno-free hPSC culture medium (e.g., mTeSR™1 or Essential 8™)
-
Vitronectin (367-378) coated cultureware (prepared as in Protocol 1)
-
Gentle, non-enzymatic cell dissociation reagent (e.g., 0.5 mM EDTA in DPBS)
-
Sterile DPBS
Procedure:
A. Daily Maintenance:
-
Aspirate the spent medium from the hPSC culture.
-
Add fresh, pre-warmed hPSC culture medium.
-
Incubate at 37°C, 5% CO₂.
B. Passaging hPSCs:
-
Aspirate the medium and wash the cells once with sterile DPBS.
-
Add the non-enzymatic dissociation reagent and incubate for 3-5 minutes at room temperature, or until the edges of the colonies begin to lift.
-
Aspirate the dissociation reagent.
-
Add fresh hPSC culture medium and gently detach the colonies by pipetting up and down.
-
Transfer the cell suspension to a new Vitronectin (367-378) coated plate at the desired split ratio (typically 1:6 to 1:12).
-
Incubate at 37°C, 5% CO₂.
Protocol 3: Assessment of Cell Attachment and Spreading
This protocol provides a method to quantify cell attachment and spreading on Vitronectin (367-378) coated surfaces.
Materials:
-
Cells of interest (e.g., hPSCs)
-
Vitronectin (367-378) coated 96-well plate
-
Control coated 96-well plate (e.g., full-length vitronectin or BSA)
-
Cell culture medium
-
Calcein-AM or similar viability stain
-
Fluorescence plate reader and microscope
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ cells/well) into each well of the coated 96-well plates.
-
Incubation: Incubate for a defined period (e.g., 30, 60, and 120 minutes) at 37°C.
-
Washing: Gently wash the wells twice with pre-warmed DPBS to remove non-adherent cells.
-
Staining: Add medium containing Calcein-AM and incubate for 30 minutes.
-
Quantification of Attachment: Read the fluorescence intensity of each well using a plate reader. The intensity is proportional to the number of attached cells.
-
Assessment of Spreading: Image the cells in each well using a fluorescence microscope. The cell spreading area can be quantified using image analysis software.
Protocol 4: Evaluation of Pluripotency
This protocol describes methods to confirm the maintenance of pluripotency in hPSCs cultured on Vitronectin (367-378).
Materials:
-
hPSCs cultured for at least 5 passages on Vitronectin (367-378)
-
Antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG, TRA-1-60)
-
Appropriate secondary antibodies
-
DAPI for nuclear staining
-
Fixation and permeabilization buffers
-
Trilineage differentiation kit
Procedure:
A. Immunocytochemistry for Pluripotency Markers:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against pluripotency markers.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
Image using a fluorescence microscope.
B. Flow Cytometry for Pluripotency Markers:
-
Dissociate the cells into a single-cell suspension.
-
Fix and permeabilize the cells.
-
Stain with fluorescently conjugated antibodies against pluripotency markers.
-
Analyze the stained cells using a flow cytometer.
C. In Vitro Differentiation Potential:
-
Induce differentiation of the hPSCs into the three germ layers (endoderm, mesoderm, and ectoderm) using a commercially available trilineage differentiation kit.
-
After the differentiation period, assess the expression of lineage-specific markers (e.g., SOX17 for endoderm, Brachyury for mesoderm, and PAX6 for ectoderm) by immunocytochemistry or RT-qPCR.
Caption: Workflow for assessing the pluripotency of hPSCs.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor cell attachment | Suboptimal coating concentration | Optimize the coating concentration of Vitronectin (367-378) (try a range from 0.5 to 5.0 µg/cm²). |
| Incomplete coating of the surface | Ensure the entire surface of the cultureware is covered with the coating solution. | |
| Cell viability issues | Check cell viability before seeding. | |
| Spontaneous differentiation of hPSCs | Suboptimal culture medium | Ensure the use of a high-quality, defined hPSC medium. |
| High cell density | Passage cells at a lower density. | |
| Inconsistent culture conditions | Maintain consistent feeding schedules and incubator conditions. | |
| Difficulty in detaching cells | Over-incubation with dissociation reagent | Reduce the incubation time with the non-enzymatic dissociation reagent. |
| Cells are too confluent | Passage cells before they reach full confluency. |
Table 3: Troubleshooting Guide
Conclusion
Recombinant Vitronectin (367-378) provides a defined, xeno-free, and cost-effective substrate for the culture of various cell types, including human pluripotent stem cells. Its mechanism of action, involving the heparin-binding domain, offers a robust platform for cell adhesion and the maintenance of pluripotency. The protocols provided herein offer a comprehensive guide for the successful implementation of this peptide in your cell culture workflows, contributing to more reproducible and reliable research outcomes in basic science and drug development.
References
- 1. Long term culture of human embryonic stem cells on recombinant vitronectin in ascorbate free media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laminin-511 and recombinant vitronectin supplementation enables human pluripotent stem cell culture and differentiation on conventional tissue culture polystyrene surfaces in xeno-free conditions - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vitronectin (367-378) for Enhanced Cell Adhesion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Vitronectin (367-378) peptide for optimal cell adhesion in culture. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying biological mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is Vitronectin (367-378) and how does it promote cell adhesion?
A1: Vitronectin (367-378) is a peptide fragment derived from the heparin-binding domain of the full-length vitronectin protein.[1][2] Vitronectin, a glycoprotein (B1211001) found in the extracellular matrix (ECM) and serum, plays a crucial role in cell adhesion and spreading.[3][4][5] This specific peptide has been shown to be effective in promoting the adhesion and undifferentiated growth of human pluripotent stem cells.[1][2] It facilitates cell attachment primarily through interaction with cell surface integrins, which are transmembrane receptors that link the ECM to the cell's internal cytoskeleton.
Q2: What is the recommended coating concentration for Vitronectin (367-378)?
A2: The optimal coating concentration of vitronectin and its fragments is highly dependent on the cell line and specific experimental conditions.[3][6][7][8] However, a general starting range for recombinant vitronectin fragments is between 0.1 and 1.0 µg/cm² .[7][8] For solution-based coating, concentrations of 1, 5, and 10 µg/mL have been tested for various vitronectin fragments with induced pluripotent stem cells (iPSCs).[9] It is strongly recommended to perform a titration experiment to determine the ideal concentration for your specific cell type and application.
Q3: Should I use tissue culture-treated or non-tissue culture-treated plates for coating with Vitronectin (367-378)?
A3: For optimal coating and subsequent cell attachment, it is highly recommended to use non-tissue culture-treated cultureware.[10][11] This ensures that the vitronectin peptide properly adsorbs to the surface, providing a suitable substrate for cell adhesion.
Q4: How long should I incubate the coating solution and at what temperature?
A4: A common protocol involves incubating the diluted Vitronectin (367-378) solution on the culture surface for at least 1 hour at room temperature (15-25°C) .[10][11] Some protocols for full-length or other recombinant vitronectin suggest a 1-2 hour incubation at room temperature or even a 2-hour incubation at 37°C followed by overnight incubation at 2-8°C for best results.[4][12] The key is to allow sufficient time for the peptide to adsorb to the surface without letting the solution evaporate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or No Cell Attachment | 1. Suboptimal coating concentration. | Perform a titration experiment to determine the optimal concentration for your cell line (e.g., test a range from 0.1 to 2.0 µg/cm²). |
| 2. Incorrect type of cultureware used. | Ensure you are using non-tissue culture-treated plates to allow for proper peptide adsorption.[10][11] | |
| 3. Incomplete coating of the surface. | Gently rock the plate to ensure the entire surface is covered by the vitronectin solution during incubation.[10] | |
| 4. Coating solution evaporated during incubation. | Seal the cultureware with parafilm during incubation to prevent evaporation. | |
| 5. Cells are not healthy or viable. | Check cell viability before seeding. Ensure optimal culture conditions and proper handling of cells. | |
| 6. Presence of chelating agents like EDTA. | EDTA can interfere with cell attachment by chelating essential divalent cations. If used for cell detachment, ensure it is thoroughly washed from the cell suspension before plating. | |
| Cells Detach After Initial Attachment | 1. Insufficient coating density. | Increase the coating concentration or the incubation time to ensure a more stable vitronectin layer. |
| 2. Mechanical stress during media changes. | Be gentle when adding or removing media to avoid dislodging the cells. | |
| 3. Suboptimal cell culture medium. | Ensure the medium formulation supports the specific cell type and is fresh. | |
| Inconsistent Results Between Experiments | 1. Inconsistent coating procedure. | Standardize the coating protocol, including dilution, incubation time, and temperature. |
| 2. Freeze-thaw cycles of the vitronectin stock. | Aliquot the Vitronectin (367-378) stock solution upon receipt to avoid repeated freeze-thaw cycles.[13] | |
| 3. Variation in cell passage number or confluency. | Use cells within a consistent passage number range and at a similar confluency for seeding. |
Data Presentation
Table 1: Recommended Coating Concentrations for Different Vitronectin Forms
| Vitronectin Form | Recommended Coating Concentration (Surface) | Recommended Coating Concentration (Solution) | Cell Types | Reference |
| Recombinant Human Vitronectin (truncated) | 0.1 - 1.0 µg/cm² | 5 µg/mL | Human Pluripotent Stem Cells | [7][8] |
| Recombinant Human Vitronectin | 0.5 - 1.0 µg/cm² | 1.5 µg/mL | General Cell Culture, CHO cells | [3][12] |
| Vitronectin XF™ | Not specified in µg/cm² | 10 µg/mL | Human Pluripotent Stem Cells | [10][11] |
| Vitronectin Fragments (VTN62-292, VTN-FL) | Not specified in µg/cm² | 1, 5, 10 µg/mL | Induced Pluripotent Stem Cells | [9] |
Table 2: Comparison of Cell Adhesion on Different Extracellular Matrix Proteins
| Extracellular Matrix Protein | Relative Cell Adherence (at high coating density) | Key Integrin Receptors | Reference |
| Vitronectin | High | αvβ3, αvβ5 | [14][15] |
| Fibronectin | Moderate | α5β1, αvβ3 | [15][16] |
| Type I Collagen | Moderate | α1β1, α2β1 | [15] |
Experimental Protocols
Protocol 1: Coating Cultureware with Vitronectin (367-378)
Materials:
-
Vitronectin (367-378) peptide
-
Sterile, non-tissue culture-treated multi-well plates or flasks
-
Sterile, serum-free cell culture medium or Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Sterile conical tubes
-
Micropipettes and sterile tips
Procedure:
-
Reconstitution and Aliquoting: If the Vitronectin (367-378) is lyophilized, reconstitute it in sterile water or a recommended buffer to a stock concentration (e.g., 100-300 µg/mL).[12] To avoid repeated freeze-thaw cycles, prepare single-use aliquots and store them at -20°C or -80°C.[13]
-
Dilution: Thaw an aliquot of the Vitronectin (367-378) stock solution at room temperature. Dilute the stock solution to the desired final coating concentration (e.g., 1-10 µg/mL) using sterile, serum-free medium or DPBS.
-
Coating the Cultureware:
-
Add a sufficient volume of the diluted Vitronectin (367-378) solution to completely cover the surface of the culture vessel. (e.g., 1 mL for a well of a 6-well plate).
-
Gently rock the vessel to ensure an even distribution of the coating solution.[10]
-
-
Incubation:
-
Aspiration and Seeding:
-
Aspirate the remaining coating solution from the cultureware. A washing step with DPBS is optional.[4]
-
The coated surface is now ready for cell seeding. Add your cell suspension directly to the coated vessel.
-
Protocol 2: Cell Adhesion Assay
Materials:
-
Vitronectin (367-378) coated multi-well plates (prepared as in Protocol 1)
-
Control plates (e.g., coated with BSA or uncoated)
-
Cell suspension of interest in serum-free medium
-
Cell stain (e.g., Crystal Violet)
-
Microplate reader (optional)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ cells/well) into the Vitronectin (367-378) coated and control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30-90 minutes) at 37°C in a humidified incubator.[4]
-
Washing: Gently wash the wells with DPBS to remove non-adherent cells. The number of washes can be optimized (e.g., 2-3 times).
-
Staining and Quantification:
-
Fix the remaining adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a solution of Crystal Violet.
-
After washing away excess stain, solubilize the bound dye with a solvent (e.g., 10% acetic acid).
-
Quantify the absorbance of the solubilized dye using a microplate reader at the appropriate wavelength (e.g., 570 nm). The absorbance is proportional to the number of adherent cells.
-
Mandatory Visualizations
Signaling Pathway of Vitronectin-Mediated Cell Adhesion
Caption: Vitronectin (367-378) signaling pathway for cell adhesion.
Experimental Workflow for Optimizing Coating Concentration
References
- 1. Vitronectin (367-378) - 5 mg [anaspec.com]
- 2. innopep.com [innopep.com]
- 3. advancedbiomatrix.com [advancedbiomatrix.com]
- 4. advancedbiomatrix.com [advancedbiomatrix.com]
- 5. sinobiological.com [sinobiological.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Culturing Pluripotent Stem Cells (PSCs) in Essential 8™ Medium | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. stemcell.com [stemcell.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. Coating Tissue Culture Plates with Vitronectin [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Reactome | VTN (vitronectin) binds Integrin alphaVbeta3, alphaVbeta5, alphaVbeta8 [reactome.org]
- 15. A comparison of type I collagen, fibronectin, and vitronectin in supporting adhesion of mechanically strained osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The fibronectin synergy site re-enforces cell adhesion and mediates a crosstalk between integrin classes | eLife [elifesciences.org]
Solubility and stability of Vitronectin (367-378) peptide in PBS
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of Vitronectin (367-378) peptide in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Vitronectin (367-378) peptide?
A1: The recommended solvent for Vitronectin (367-378) peptide is sterile water or PBS.[1][2] For initial stock solutions, dissolving in water at a high concentration is often suggested.[1][3] This stock can then be diluted to the final working concentration in PBS or your specific experimental buffer.
Q2: What is the maximum solubility of Vitronectin (367-378) peptide in PBS?
A2: The solubility of Vitronectin (367-378) peptide in PBS is reported to be up to 50 mg/mL (29.98 mM).[1][2] In water, the solubility can be as high as 100 mg/mL (59.95 mM).[1][3]
Q3: How should I store the lyophilized Vitronectin (367-378) peptide?
A3: Lyophilized Vitronectin (367-378) peptide should be stored in a sealed container, away from moisture. For long-term storage, -80°C is recommended for up to 2 years, while for shorter periods, -20°C is suitable for up to 1 year.[1][3]
Q4: How should I store the reconstituted peptide solution?
A4: Once dissolved, it is crucial to aliquot the peptide solution to avoid repeated freeze-thaw cycles.[1][3] The aliquots should be stored in sealed containers, protected from moisture. At -80°C, the solution is stable for up to 6 months, and at -20°C, it is stable for up to 1 month.[1][3]
Troubleshooting Guide
Issue 1: The peptide is not dissolving completely in PBS.
-
Solution 1: Sonication. Use an ultrasonic bath to aid dissolution.[1][2] Brief periods of sonication can help break up aggregates and enhance solubility.
-
Solution 2: Gentle Warming. Gently warming the solution may improve solubility. However, avoid excessive heat as it can degrade the peptide.
-
Solution 3: pH Adjustment. The amino acid composition of a peptide determines its isoelectric point. If the pH of the PBS is close to the peptide's pI, solubility will be at its minimum. Adjusting the pH slightly away from the pI can improve solubility. For basic peptides like Vitronectin (367-378), which has a high number of basic residues (Lys and Arg), dissolving in a slightly acidic solution and then diluting with PBS can be effective.[4][5]
-
Solution 4: Start with Water. Dissolve the peptide in sterile, deionized water first at a higher concentration, as its solubility is greater in water than in PBS.[1][3] Then, dilute this stock solution with PBS to your desired final concentration.
Issue 2: I observe precipitation in my peptide solution after storage.
-
Cause: This could be due to improper storage, such as repeated freeze-thaw cycles, or the solution being stored at a temperature that is too high. It can also occur if the concentration is too high for the buffer conditions.
-
Solution: Always aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1][3] Ensure storage at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1][3] If precipitation occurs upon thawing, try to redissolve it by gentle warming or sonication before use.
Issue 3: My cells are not adhering to the Vitronectin (367-378) peptide-coated surface.
-
Cause 1: Incorrect Coating Concentration. The optimal coating concentration can be cell-line dependent.
-
Solution 1: Perform a titration experiment to determine the optimal coating concentration for your specific cell type. A common starting recommendation for similar applications is 0.5 μg/cm².[6]
-
Cause 2: Incomplete Coating. The peptide may not have been evenly distributed or given enough time to adsorb to the surface.
-
Solution 2: Ensure the entire surface of the culture vessel is covered with the peptide solution. Incubate for at least 1 hour at room temperature to allow for proper coating.[6]
-
Cause 3: Peptide Degradation. The peptide may have degraded due to improper storage or handling.
-
Solution 3: Use freshly prepared or properly stored aliquots of the peptide solution. Avoid using solutions that have been stored for extended periods at 4°C.[7]
Quantitative Data Summary
| Parameter | Value | Solvent/Condition |
| Solubility | 50 mg/mL (29.98 mM) | PBS (with sonication)[1][2] |
| 100 mg/mL (59.95 mM) | H₂O (with sonication)[1][3] | |
| Storage (Lyophilized Powder) | 2 years | -80°C[1][3] |
| 1 year | -20°C[1][3] | |
| Storage (In Solution) | 6 months | -80°C[1][3] |
| 1 month | -20°C[1][3] |
Experimental Protocols
Protocol: Coating Culture Plates with Vitronectin (367-378) Peptide
This protocol describes the steps for coating cell culture plates with Vitronectin (367-378) peptide to promote cell adhesion.
Materials:
-
Lyophilized Vitronectin (367-378) peptide
-
Sterile, nuclease-free water
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Cell culture plates
-
Ultrasonic water bath
Procedure:
-
Peptide Reconstitution (Preparation of Stock Solution): a. Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom. b. Allow the vial to equilibrate to room temperature before opening to prevent condensation. c. Reconstitute the peptide in sterile water to a stock concentration of 1 mg/mL. For example, add 1 mL of sterile water to 1 mg of peptide. d. If the peptide does not readily dissolve, sonicate the vial in an ultrasonic water bath for 10-20 seconds. Repeat if necessary. e. Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store aliquots at -80°C.
-
Preparation of Working Solution: a. Thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution to the desired final working concentration using sterile PBS. A typical starting concentration for coating is 5 µg/mL. For example, add 5 µL of a 1 mg/mL stock solution to 995 µL of sterile PBS.
-
Coating the Culture Plate: a. Add a sufficient volume of the working solution to cover the entire surface of the culture wells. For a 6-well plate, 1 mL per well is recommended. b. Incubate the plate at room temperature for at least 1 hour.[6] The plate can also be incubated at 37°C for 30 minutes. c. Aspirate the coating solution from the wells. It is not necessary to wash the wells after removing the solution. d. The coated plates are now ready for cell seeding. If not used immediately, they can be sealed and stored at 2-8°C for up to one week.[6]
Visualizations
Caption: Workflow for preparing and using Vitronectin (367-378) peptide for cell culture applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vitronectin (367-378) | Amino Acid Fragment of Vitronectin | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. innopep.com [innopep.com]
- 5. bachem.com [bachem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
Technical Support Center: Preventing Aggregation of Vitronectin (370-379) in Solution
Welcome to the technical support center for the Vitronectin (370-379) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation of this peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is Vitronectin (370-379) and why is its aggregation a concern?
A1: Vitronectin (370-379) is a synthetic peptide fragment derived from the human vitronectin protein. Its aggregation, the process by which individual peptide molecules self-associate to form larger, often insoluble complexes, can be a significant issue in experimental settings.[1][2] Aggregation can lead to a loss of biological activity, inaccurate quantification, and potential artifacts in experimental results.[1][2]
Q2: What are the primary factors that influence the aggregation of Vitronectin (370-379)?
A2: Several factors can influence the aggregation of peptides like Vitronectin (370-379). These include:
-
pH and Net Charge: Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[1][3][4][5][6]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1]
-
Ionic Strength: The salt concentration of the solution can affect electrostatic interactions between peptide molecules, thereby influencing aggregation.[1][4][7]
-
Temperature: Elevated temperatures can sometimes promote aggregation by increasing molecular motion and the probability of collisions.[6] However, for some peptides, lower temperatures can decrease solubility.
-
Amino Acid Sequence: The intrinsic properties of the amino acids in the peptide sequence, particularly the presence of hydrophobic residues, play a crucial role in the propensity to aggregate.[1][2][8]
Q3: How can I predict the aggregation propensity of my Vitronectin (370-379) peptide?
A3: Several web-based algorithms can predict aggregation-prone regions within a peptide sequence based on its amino acid composition and physicochemical properties.[1][9] Some commonly used tools include AGGRESCAN, TANGO, and Zygreggator.[1][9] These tools can provide an initial assessment of the aggregation risk.
Q4: What are some common additives that can be used to prevent aggregation?
A4: Various excipients and additives can be included in the peptide solution to minimize aggregation.[5][10][11] Their effectiveness is often peptide-dependent. Common additives include:
-
Sugars (e.g., sucrose, trehalose): These can stabilize the native conformation of the peptide.[10][11]
-
Polyols (e.g., glycerol, mannitol): These increase solvent viscosity and can stabilize the peptide structure.[10][11]
-
Amino Acids (e.g., arginine, glycine): These can reduce non-specific intermolecular interactions.[10][11]
-
Non-denaturing Detergents (e.g., Tween 20, Triton X-100): These can be effective at low concentrations to prevent hydrophobic aggregation.[5][12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot aggregation issues with your Vitronectin (370-379) peptide solution.
Problem: My Vitronectin (370-379) solution is cloudy or has visible precipitates.
This is a clear indication of peptide aggregation. Follow the steps below to address this issue.
Step 1: Initial Assessment and Basic Checks
-
Visual Inspection: Confirm the presence of cloudiness or particulate matter.
-
Centrifugation: Briefly centrifuge the tube. A visible pellet confirms the presence of insoluble aggregates.
-
Re-dissolution attempt: If a pellet is formed, try to re-dissolve it in the original buffer by gentle vortexing or brief sonication. If it does not redissolve, proceed to the next steps.
Step 2: Optimization of Solution Conditions
The primary approach to preventing aggregation is to modify the solution environment to favor the soluble, monomeric state of the peptide.
-
Adjust pH:
-
Determine the Isoelectric Point (pI): Use a peptide parameter calculation tool to find the theoretical pI of Vitronectin (370-379).
-
Modify Buffer pH: Adjust the pH of your buffer to be at least 1-2 units away from the pI. For basic peptides (pI > 7), use a more acidic buffer. For acidic peptides (pI < 7), use a more basic buffer.[5][6]
-
-
Modify Ionic Strength:
-
Low Ionic Strength: For peptides where aggregation is driven by hydrophobic interactions, decreasing the salt concentration may help.
-
High Ionic Strength: For peptides where aggregation is driven by electrostatic interactions, increasing the salt concentration (e.g., up to 150 mM NaCl) can shield charges and reduce aggregation.[4][7]
-
-
Lower Peptide Concentration:
-
If your experimental design allows, try working with a more dilute peptide solution.
-
Step 3: Employing Solubilizing Agents and Additives
If optimizing the buffer conditions is insufficient, consider the use of additives. It is recommended to test the compatibility of any additive with your specific assay.
-
Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by slow, dropwise addition of the aqueous buffer while vortexing, can be effective.[10]
-
Stabilizing Excipients: Introduce additives to your buffer to stabilize the peptide. A screening approach with different classes of additives is often necessary.
Troubleshooting Flowchart
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. benchchem.com [benchchem.com]
- 11. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor cell attachment on Vitronectin (367-378) coated surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell attachment on Vitronectin-coated surfaces.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture on Vitronectin-coated surfaces.
Problem 1: Poor or No Cell Attachment
If your cells are not adhering to the Vitronectin-coated surface, consider the following potential causes and solutions.
Possible Causes & Recommended Solutions
| Potential Cause | Recommended Action |
| Suboptimal Vitronectin Concentration | The optimal coating concentration is cell-type dependent. While a common starting point is 0.5 µg/cm², this may need to be optimized. Perform a dose-response experiment by coating surfaces with a range of Vitronectin concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 µg/cm²) to determine the ideal concentration for your specific cell line.[1][2] |
| Inadequate Coating Incubation | Ensure complete and even coating by incubating for at least 1 hour at room temperature. For some protocols, incubation for 2 hours at 37°C or overnight at 4°C may yield better results. Do not allow the surface to dry out during or after the coating procedure.[1] |
| Incorrect Cultureware | Some commercially available Vitronectin solutions, such as Vitronectin XF™, are specifically formulated for use with non-tissue culture-treated plasticware. Using standard tissue-culture treated plates with these reagents can lead to poor coating and subsequent poor cell attachment.[3][4][5] Always check the manufacturer's recommendations for the specific Vitronectin product you are using. |
| Poor Cell Health and Viability | Cells that are unhealthy or have low viability will not attach well to any surface. Before seeding, it is crucial to assess cell viability using a method like Trypan Blue exclusion. Aim for a viability of >90%. If viability is low, consider using a fresh vial of cells or optimizing your thawing and handling procedures.[4][6] |
| Incorrect Cell Seeding Density | Both too low and too high cell densities can negatively impact attachment. If the density is too low, cells may lack the necessary cell-cell signaling. If too high, competition for space and nutrients can lead to detachment. Optimize the seeding density for your specific cell type. For sensitive cells like pluripotent stem cells (PSCs), plating a higher number of cell aggregates may improve attachment.[3] |
| Issues with Passaging Reagents | Over-exposure to enzymatic dissociation reagents like trypsin can damage cell surface receptors, including integrins, which are essential for binding to Vitronectin.[4] Minimize enzyme exposure time or consider using a gentler, non-enzymatic dissociation method such as EDTA for passaging.[1] If using trypsin/EDTA, ensure it is thoroughly washed from the cells before plating. |
| Presence of Contaminants | Mycoplasma or other microbial contamination can stress cells and significantly impair their ability to attach and proliferate. Regularly test your cell cultures for contamination. |
Problem 2: Cells Attach Initially, But Then Detach
This issue often arises a day or two after seeding and can be linked to several factors.
Possible Causes & Recommended Solutions
| Potential Cause | Recommended Action |
| Media Composition | The components of your cell culture medium can affect cell attachment. For example, high concentrations of chelating agents like EDTA can interfere with the ion-dependent binding of integrins to Vitronectin. Ensure your media formulation is compatible with your cell type and Vitronectin-based culture system. In some cases, differentiation media introduced after initial plating can cause detachment if the cells are not yet strongly adhered.[6] |
| Sub-confluent Culture Detachment | If cells are seeded too sparsely, they may fail to establish the necessary cell-cell contacts to maintain a healthy, adherent monolayer. Try increasing the initial seeding density. |
| Over-confluent Culture Detachment | As cells become over-confluent, they can exhaust local nutrients and build up waste products, leading to cell death and detachment. Passage your cells before they reach 100% confluency; for many cell types, 70-85% confluency is optimal.[7] |
| pH Shift in Culture Medium | A significant change in the pH of the culture medium, often indicated by a color change (e.g., yellowing), can stress cells and cause detachment. This can be due to overgrowth or a problem with the CO2 levels in the incubator. Ensure proper incubator function and passage cells at an appropriate frequency.[4] |
Problem 3: Uneven Cell Attachment or Clumping
Uneven attachment can skew experimental results and indicates an issue with either the coating, the cells, or the seeding technique.
Possible Causes & Recommended Solutions
| Potential Cause | Recommended Action |
| Incomplete Coating | Ensure the Vitronectin solution completely covers the entire surface of the culture vessel during incubation. Insufficient volume or failure to spread the solution evenly can lead to patches with no coating.[5] |
| Scratched Coating Surface | Be gentle when aspirating the Vitronectin solution and washing the plate. Scratching the coated surface will create areas where cells cannot attach. |
| Cell Clumping During Seeding | Cell clumps will lead to uneven attachment and can result in cell death within the center of the clump. To avoid clumping, ensure a single-cell suspension after dissociation by gently pipetting. Avoid harsh pipetting, which can lyse cells and release DNA, leading to further clumping. If clumping is a persistent issue, consider treating the cell suspension with DNase I. |
| Improper Seeding Technique | When seeding, distribute the cell suspension evenly across the surface of the plate. Avoid dispensing the entire volume in one spot. After seeding, gently rock the plate back-and-forth and side-to-side to ensure an even distribution of cells. |
Quantitative Data Summary
The concentration of Vitronectin used for coating can significantly impact cell attachment. The optimal concentration is cell-type dependent.
Table 1: Effect of Coating Density on Human Osteoblast Adherence Under Strain
This table summarizes the adherence of human osteoblast-like cells to different extracellular matrix proteins at low and high coating densities after 24 hours of cyclic strain.
| ECM Protein | Low Coating Density (1000 molecules/µm²) Adherence (%) | High Coating Density (≥2500 molecules/µm²) Adherence (%) |
| Vitronectin | 1.1 ± 1% | 45.7 ± 2% |
| Type I Collagen | 24.6 ± 2% | 37.0 ± 2% |
| Fibronectin | 16.7 ± 3% | 34.8 ± 2% |
Data adapted from a study on human osteoblast-like HOS cells. At high coating densities, Vitronectin supported greater adherence compared to Type I Collagen and Fibronectin under mechanical strain.[8]
Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot poor cell attachment.
1. Protocol: Optimizing Vitronectin Coating Concentration
This protocol allows you to determine the optimal Vitronectin concentration for your specific cell type.
-
Materials:
-
Vitronectin stock solution
-
Sterile, divalent cation-free PBS (e.g., DPBS)
-
96-well non-tissue culture-treated plate
-
Your cell line of interest
-
Serum-free cell culture medium
-
-
Procedure:
-
Prepare serial dilutions of your Vitronectin stock solution in cold, sterile PBS to achieve a range of final coating concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 µg/cm²). Remember to calculate the required concentration based on the surface area of the wells.
-
Add 50 µL of each dilution to triplicate wells of the 96-well plate. Add 50 µL of PBS to three wells to serve as a negative control.
-
Incubate the plate at room temperature for 1 hour, ensuring the surface does not dry.
-
Gently aspirate the Vitronectin solution from all wells. It is not always necessary to rinse the wells, but if you do, use sterile PBS gently.[1]
-
Prepare your cells for seeding. Ensure you have a single-cell suspension with high viability.
-
Seed the cells at your standard density in serum-free medium in each well.
-
Incubate for a defined period (e.g., 60-90 minutes) at 37°C.
-
Quantify cell attachment using the Crystal Violet Cell Attachment Assay described below.
-
2. Protocol: Quantitative Cell Attachment Assay (Crystal Violet Method)
This assay provides a quantitative measure of cell adhesion.[9][10][11][12][13]
-
Materials:
-
Coated plates with attached cells
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
0.1% Crystal Violet solution in 20% ethanol
-
Wash solution (e.g., deionized water)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
96-well plate reader
-
-
Procedure:
-
After the desired attachment incubation time, gently wash the wells twice with PBS to remove non-adherent cells. Be careful not to disturb the attached cells.
-
Fix the remaining cells by adding 100 µL of fixation solution to each well and incubating for 10-15 minutes at room temperature.
-
Wash the wells twice with water to remove the fixative.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Gently wash the wells with water repeatedly until the water runs clear.
-
Allow the plate to air dry completely.
-
Add 100 µL of solubilization solution to each well to elute the dye from the stained cells.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure the dye is fully dissolved.
-
Measure the absorbance at 570-595 nm using a plate reader. The absorbance is directly proportional to the number of attached cells.
-
3. Protocol: Cell Viability Assessment (Trypan Blue Exclusion)
A quick method to determine the percentage of viable cells before seeding.
-
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Microscope
-
-
Procedure:
-
Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of live (clear, unstained) cells and dead (blue, stained) cells in the four large corner squares.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of live cells / Total number of cells) x 100
-
-
Visualizing Key Processes and Pathways
Vitronectin Coating and Cell Seeding Workflow
The following diagram illustrates the general workflow for coating a surface with Vitronectin and seeding cells.
Caption: Standard workflow for Vitronectin coating and cell seeding.
Troubleshooting Decision Tree for Poor Cell Attachment
This diagram provides a logical flow for troubleshooting poor cell attachment on Vitronectin-coated surfaces.
Caption: A decision tree for troubleshooting poor cell attachment.
Vitronectin-Integrin Signaling Pathway
Cell attachment to Vitronectin is primarily mediated by integrin receptors, which triggers intracellular signaling cascades crucial for cell adhesion, survival, and cytoskeletal organization.
Caption: Vitronectin-Integrin signaling cascade for cell adhesion.
Frequently Asked Questions (FAQs)
Q1: What is the recommended coating concentration for Vitronectin?
A common starting concentration is 0.5 µg/cm², which is effective for many cell types, including human pluripotent stem cells.[1][2] However, the optimal concentration is cell-type specific and should be determined empirically. We recommend performing a titration experiment (see protocol above) to find the best concentration for your cells.
Q2: Can I use tissue culture-treated plates for coating with Vitronectin?
This depends on the specific Vitronectin product. Some recombinant Vitronectins, like Vitronectin XF™, are designed to be used with non-tissue culture-treated plates to ensure proper adsorption and presentation to the cells.[3][4][5] Always refer to the manufacturer's instructions for your specific reagent. If you are seeing poor attachment on tissue culture-treated plates, switching to non-treated plates is a key troubleshooting step.
Q3: How long can I store Vitronectin-coated plates?
Coated plates can typically be stored at 2-8°C for up to one week.[1] Ensure the plates are sealed (e.g., with parafilm) to prevent the surface from drying out. Before use, allow the plates to warm to room temperature for at least 30 minutes.
Q4: My cells are forming clumps instead of a monolayer. What should I do?
Cell clumping is often caused by the release of DNA from lysed cells during passaging, which makes the cells sticky. To prevent this:
-
Handle cells gently during dissociation and pipetting.
-
Avoid over-trypsinization.
-
Ensure a single-cell suspension before seeding by gentle trituration.
-
If clumping persists, you can add DNase I to the cell suspension.
Q5: Do I need to wash the plate after coating with Vitronectin?
Many protocols state that it is not necessary to rinse the culture vessel after aspirating the Vitronectin solution.[1] Cells can be seeded directly onto the surface. However, some protocols may include a gentle wash step with sterile PBS. If you are experiencing issues, you can try including or omitting a gentle wash step to see if it improves attachment for your specific cells.
Q6: What are the key differences between Vitronectin and other matrices like Matrigel or Fibronectin?
Vitronectin is a single, defined glycoprotein, which provides a more controlled and reproducible culture environment compared to undefined matrices like Matrigel™, which is a mixture of many extracellular matrix components.[14] While both Vitronectin and Fibronectin are adhesive proteins that bind to integrins, they may be recognized by different integrin subtypes and can promote different cellular responses.[8] For applications requiring a xeno-free and defined system, recombinant Vitronectin is often the preferred choice.[14]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. Stem Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. A comparison of type I collagen, fibronectin, and vitronectin in supporting adhesion of mechanically strained osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 10. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal violet staining protocol | Abcam [abcam.com]
- 13. Adhesion to Vitronectin and Collagen I Promotes Osteogenic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
Batch-to-batch variability of synthetic Vitronectin (367-378) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of synthetic Vitronectin (367-378) peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent results in our cell-based assays with different batches of synthetic Vitronectin (367-378) peptide. What are the potential causes?
A1: Inconsistent results between different batches of a synthetic peptide like Vitronectin (367-378) are often attributable to variability in critical quality attributes. Key factors that can differ between batches include:
-
Purity Profile: The percentage of the correct, full-length Vitronectin (367-378) peptide can vary. Impurities such as truncated or deletion sequences, which can arise during solid-phase peptide synthesis (SPPS), may have altered or no biological activity, thereby affecting the effective concentration of the active peptide.
-
Peptide Content: The actual amount of peptide in the lyophilized powder can differ between batches. The total weight of the powder includes the peptide itself, counterions (often trifluoroacetate (B77799) or acetate (B1210297) from the purification process), and residual water. Variations in these components will impact the final concentration when the peptide is reconstituted.
-
Presence of Counterions: Trifluoroacetic acid (TFA) is commonly used in peptide synthesis and purification. Residual TFA in the final product can be cytotoxic or affect cell proliferation, leading to inconsistent assay results.[1][2][3][4][5]
-
Endotoxin (B1171834) Contamination: Endotoxins (lipopolysaccharides) from gram-negative bacteria can be introduced during synthesis and handling.[6] Even at low levels, endotoxins can elicit strong immune responses in cell-based assays, leading to misleading results.[5][7]
-
Solubility and Aggregation: Different batches may exhibit variations in solubility and a propensity to aggregate, which can affect the bioavailability and activity of the peptide in your experiments.
Troubleshooting Steps:
-
Request and meticulously review the Certificate of Analysis (CoA) for each batch. Compare the purity (by HPLC), mass (by Mass Spectrometry), and any other provided data for each lot.
-
Perform in-house quality control on each new batch. It is highly recommended to analytically verify the identity, purity, and concentration of each new batch upon receipt.
-
Evaluate the impact of counterions. If high concentrations of the peptide are used, consider exchanging the TFA counterion for a more biocompatible one, such as acetate or hydrochloride.
-
Test for endotoxin contamination, especially for in vivo studies or sensitive cell-based assays.
-
Assess peptide solubility and stability under your specific experimental conditions.
Q2: How can I verify the identity and purity of a new batch of Vitronectin (367-378) peptide?
A2: The identity and purity of a synthetic peptide are critical for reproducible experimental results. The two primary analytical techniques for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing peptide purity. It separates the target peptide from impurities based on hydrophobicity. The result is a chromatogram where the area of the main peak relative to the total area of all peaks represents the purity of the peptide.
-
Mass Spectrometry (MS) is used to confirm the identity of the peptide by measuring its molecular weight with high accuracy. This ensures that the synthesized peptide has the correct amino acid sequence.
For a comprehensive analysis, it is recommended to use both techniques.
Q3: Our lyophilized Vitronectin (367-378) peptide from different batches gives different results even when reconstituted to the same concentration based on the weight of the powder. Why is this happening?
A3: This is a common issue stemming from the difference between the total weight of the lyophilized powder and the net peptide content. The lyophilized powder is not 100% peptide; it also contains bound water and counterions (e.g., TFA) from the synthesis and purification process. The amount of these non-peptide components can vary from batch to batch.
To achieve accurate and consistent concentrations, the net peptide content should be determined.
Methods for Accurate Concentration Determination:
-
Amino Acid Analysis (AAA): This is the gold standard for determining the absolute peptide concentration.[8][9][10][11][12] The peptide is hydrolyzed into its constituent amino acids, which are then quantified. This method provides the true amount of peptide in a sample.
-
UV Spectrophotometry: If the peptide contains aromatic amino acids (Tryptophan or Tyrosine), its concentration can be estimated by measuring the absorbance at 280 nm. However, the Vitronectin (367-378) sequence (GKKQRFRHRNRKG) contains Phenylalanine, which has a much lower extinction coefficient, making this method less accurate for this specific peptide.
Q4: We suspect endotoxin contamination in our Vitronectin (367-378) peptide batch is affecting our cell culture experiments. How can we test for and remove endotoxins?
A4: Endotoxin contamination is a critical concern for cell-based assays and in vivo studies.
Endotoxin Testing:
The most common method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) assay .[7][13] This assay is highly sensitive and can be performed in several formats:
-
Gel-Clot Method: A qualitative or semi-quantitative test where the formation of a gel indicates the presence of endotoxins above a certain threshold.[13]
-
Chromogenic Assay: A quantitative test where the endotoxin concentration is determined by a color change that is measured with a spectrophotometer.[13]
-
Turbidimetric Assay: A quantitative test that measures the increase in turbidity caused by the LAL reaction.
Endotoxin Removal:
If a batch is found to have unacceptable levels of endotoxin, several removal methods are available, including affinity chromatography with polymyxin (B74138) B-based resins.
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthetic Vitronectin (367-378) peptide.
Materials:
-
Lyophilized Vitronectin (367-378) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
UV detector set to 214 nm
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
Dissolve the peptide in a known volume of HPLC-grade water to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total peak area of all peaks and multiplying by 100.
-
Expected Results: A major peak corresponding to the Vitronectin (367-378) peptide should be observed. The purity should meet the specifications provided by the manufacturer (typically >95% for most research applications).
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthetic Vitronectin (367-378) peptide.
Materials:
-
Lyophilized Vitronectin (367-378) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in HPLC-grade water.
-
Dilute the stock solution to approximately 10 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid.
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
The theoretical molecular weight of Vitronectin (367-378) (GKKQRFRHRNRKG) is approximately 1667.9 Da.
-
Compare the experimentally observed molecular weight with the theoretical value. The observed mass should be within an acceptable range (e.g., ± 0.5 Da) of the theoretical mass.
-
Protocol 3: Cell Adhesion Assay
Objective: To assess the biological activity of different batches of Vitronectin (367-378) peptide by measuring their ability to promote cell adhesion.
Materials:
-
Vitronectin (367-378) peptide from different batches
-
Adherent cell line known to interact with Vitronectin (e.g., human umbilical vein endothelial cells - HUVECs)
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Calcein-AM or Crystal Violet stain
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Plate Coating:
-
Prepare solutions of Vitronectin (367-378) peptide from each batch at various concentrations (e.g., 1, 5, 10, 20 µg/mL) in sterile PBS.
-
Add 100 µL of each peptide solution to the wells of a 96-well plate.
-
As a negative control, coat wells with 1% BSA in PBS.
-
Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
-
Cell Adhesion:
-
Wash the coated wells twice with sterile PBS to remove any unbound peptide.
-
Add 100 µL of the cell suspension to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
For Crystal Violet Staining:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.1% Crystal Violet solution for 20 minutes.
-
Wash thoroughly with water and allow to dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 570 nm.
-
-
For Calcein-AM Staining:
-
Add Calcein-AM solution to each well and incubate for 30 minutes at 37°C.
-
Measure fluorescence at an excitation of 485 nm and an emission of 520 nm.
-
-
-
Data Analysis:
-
Compare the cell adhesion profiles of the different batches of the peptide. Consistent batches should show similar dose-dependent increases in cell adhesion.
-
Protocol 4: Endotoxin Testing (Chromogenic LAL Assay)
Objective: To quantify the endotoxin levels in a batch of synthetic Vitronectin (367-378) peptide.
Materials:
-
Chromogenic LAL endotoxin detection kit
-
Endotoxin-free water and consumables (pipette tips, tubes)
-
Heating block or incubator at 37°C
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Follow the manufacturer's protocol for the specific chromogenic LAL kit. A general workflow is as follows:
-
Standard Curve Preparation: Prepare a series of endotoxin standards according to the kit instructions.
-
Sample Preparation: Reconstitute the lyophilized peptide in endotoxin-free water to the desired concentration.
-
Assay:
-
Add samples and standards to the wells of an endotoxin-free microplate.
-
Add the LAL reagent to each well and incubate at 37°C for the recommended time.
-
Add the chromogenic substrate and incubate at 37°C.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Generate a standard curve and determine the endotoxin concentration in the peptide sample in Endotoxin Units per mL (EU/mL).
-
Calculate the endotoxin level per mg of peptide. A common acceptable limit for in vitro studies is < 0.1 EU/µg.
-
Protocol 5: Net Peptide Content Determination by Amino Acid Analysis (AAA)
Objective: To determine the accurate concentration of the Vitronectin (367-378) peptide in a lyophilized powder.
Materials:
-
Lyophilized Vitronectin (367-378) peptide
-
6 M HCl
-
Amino acid standards
-
AAA instrument (with pre- or post-column derivatization and HPLC separation)
Procedure:
-
Sample Hydrolysis:
-
Accurately weigh a precise amount of the lyophilized peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. This breaks the peptide bonds, releasing the individual amino acids.
-
-
Derivatization:
-
Derivatize the amino acids in the hydrolysate and the amino acid standards with a reagent (e.g., phenyl isothiocyanate - PITC) that allows for their detection by UV absorbance or fluorescence.
-
-
HPLC Analysis:
-
Separate the derivatized amino acids by RP-HPLC.
-
-
Quantification:
-
Quantify the amount of each amino acid by comparing the peak areas to those of the known standards.
-
-
Data Analysis:
-
Calculate the molar amount of each amino acid.
-
Based on the known amino acid sequence of Vitronectin (367-378), determine the total molar amount of the peptide.
-
Calculate the net peptide content as a percentage of the initial weight of the lyophilized powder.
-
Data Presentation
Table 1: Example Certificate of Analysis (CoA) Data for Two Batches of Vitronectin (367-378) Peptide
| Parameter | Batch A | Batch B | Recommended Action |
| Appearance | White lyophilized powder | White lyophilized powder | Consistent |
| Purity (by HPLC) | 98.5% | 95.2% | Batch B has lower purity; may require further purification or adjustment of experimental concentrations. |
| Identity (by MS) | 1668.1 Da (Matches Theoretical) | 1667.8 Da (Matches Theoretical) | Both batches have the correct identity. |
| Net Peptide Content (by AAA) | 75% | 85% | Reconstitute based on net peptide content, not total weight, for accurate dosing. |
| Endotoxin Level | < 0.05 EU/µg | < 0.05 EU/µg | Both batches are suitable for cell-based assays. |
| Counterion | TFA | TFA | Consider TFA effects in sensitive assays. |
Mandatory Visualizations
References
- 1. genscript.com.cn [genscript.com.cn]
- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 5. genscript.com [genscript.com]
- 6. rdworldonline.com [rdworldonline.com]
- 7. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Amino Acid Analysis Overview [biosyn.com]
- 13. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - KR [thermofisher.com]
Non-specific binding of Vitronectin (367-378) in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding issues with Vitronectin (367-378) in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is Vitronectin (367-378) and why is it prone to non-specific binding?
Vitronectin (367-378) is a peptide sequence derived from the full-length vitronectin protein. Its amino acid sequence, Gly-Lys-Lys-Gln-Arg-Phe-Arg-His-Arg-Asn-Arg-Lys-Gly, is rich in basic amino acid residues (lysine and arginine). This gives the peptide a strong positive charge at neutral pH, leading to a high propensity for non-specific binding to negatively charged surfaces, such as standard polystyrene immunoassay plates, through electrostatic interactions.
Q2: What are the common manifestations of non-specific binding in my immunoassay?
Common issues include high background signal across the entire plate, poor signal-to-noise ratio, and inconsistent results between wells and experiments.[1][2][3] Ultimately, these issues can lead to inaccurate quantification of the analyte.
Troubleshooting Guide
Issue 1: High Background Signal
High background can obscure the specific signal from your analyte, making data interpretation difficult. Below are potential causes and solutions.
The highly cationic nature of Vitronectin (367-378) can cause it to bind non-specifically to the negatively charged surface of standard polystyrene plates.
Solutions:
-
Increase Salt Concentration in Buffers: Adding salts like NaCl to your washing and antibody dilution buffers can help to shield electrostatic interactions.[4] Start with a concentration of 0.3 M NaCl and titrate up to 0.5 M if necessary.
-
Adjust pH of Buffers: Modifying the pH of your buffers can alter the charge of both the peptide and the plate surface, potentially reducing non-specific binding.[4] Experiment with a pH range from 6.0 to 8.0.
-
Use Alternative Immunoassay Plates: Consider using plates with a different surface chemistry. Covalently-activated plates, such as those with maleimide (B117702) or N-hydroxysuccinimide (NHS) esters, allow for the direct and oriented coupling of the peptide, reducing the chance of random adsorption.[5]
An inadequate blocking step can leave unoccupied sites on the plate surface where the peptide or antibodies can non-specifically adhere.[6]
Solutions:
-
Optimize Blocking Buffer Composition: Standard blockers like Bovine Serum Albumin (BSA) or non-fat dry milk may not be sufficient. Consider using specialized commercial blocking buffers or adding detergents like Tween-20 (0.05%) to your blocking solution.[2][7]
-
Increase Blocking Incubation Time and Temperature: Extend the blocking incubation to 2 hours at room temperature or overnight at 4°C to ensure complete saturation of the plate surface.
Issue 2: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish the specific signal from the background.
Incorrect concentrations of primary or secondary antibodies can contribute to high background or low specific signal.
Solution:
-
Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both your primary and secondary antibodies. This will help to maximize the specific signal while minimizing non-specific binding.
Data Presentation
The following tables provide a hypothetical representation of how to systematically troubleshoot non-specific binding of Vitronectin (367-378).
Table 1: Effect of Salt Concentration in Wash Buffer on Signal-to-Noise Ratio
| NaCl Concentration in Wash Buffer | Average Signal (OD) | Average Background (OD) | Signal-to-Noise Ratio |
| 0.15 M (Standard PBS) | 0.850 | 0.400 | 2.1 |
| 0.30 M | 0.825 | 0.250 | 3.3 |
| 0.50 M | 0.800 | 0.150 | 5.3 |
Table 2: Comparison of Different Blocking Buffers
| Blocking Buffer | Average Signal (OD) | Average Background (OD) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 0.860 | 0.420 | 2.0 |
| 5% Non-Fat Dry Milk in PBS | 0.840 | 0.350 | 2.4 |
| Commercial Protein-Free Blocker | 0.875 | 0.180 | 4.9 |
| 1% BSA with 0.05% Tween-20 | 0.855 | 0.220 | 3.9 |
Experimental Protocols
Protocol 1: Optimizing Salt Concentration in Wash Buffer
-
Plate Coating: Coat a 96-well polystyrene plate with your capture antibody or antigen according to your standard protocol.
-
Blocking: Block the plate with your standard blocking buffer for 1 hour at room temperature.
-
Washing: Prepare a series of wash buffers (e.g., PBS with 0.05% Tween-20) containing increasing concentrations of NaCl (0.15 M, 0.3 M, 0.5 M).
-
Sample Incubation: Add your Vitronectin (367-378) samples and controls to the wells and incubate.
-
Washing Steps: Wash the plate three times with the respective salt-containing wash buffers.
-
Antibody Incubation: Add your primary and secondary antibodies, using the corresponding salt-containing buffer for dilution.
-
Detection: Proceed with your standard detection method and measure the signal.
-
Analysis: Calculate the signal-to-noise ratio for each salt concentration.
Protocol 2: Evaluating Different Blocking Buffers
-
Plate Coating: Coat a 96-well polystyrene plate as per your standard protocol.
-
Blocking: Prepare different blocking buffers for testing (e.g., 1% BSA, 5% non-fat dry milk, a commercial protein-free blocker, and 1% BSA with 0.05% Tween-20).
-
Blocking Incubation: Add the different blocking buffers to separate sets of wells and incubate for 1-2 hours at room temperature.
-
Assay Procedure: Proceed with the remaining steps of your immunoassay (sample and antibody incubations, washing, and detection) using your optimized conditions.
-
Analysis: Compare the background signal and signal-to-noise ratio obtained with each blocking buffer.
Visualizations
Vitronectin Signaling Pathway
Caption: Vitronectin interaction and signaling pathway.
Troubleshooting Workflow for High Background
Caption: Logical workflow for troubleshooting high background.
References
- 1. sinobiological.com [sinobiological.com]
- 2. arp1.com [arp1.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Covalent (Crosslinking) Immunoassay Plates | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Degradation of Vitronectin (367-378) in Long-Term Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the stability of the Vitronectin (367-378) peptide in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Vitronectin (367-378) peptide and why is its stability in culture important?
A1: The Vitronectin (367-378) peptide is a fragment of the human vitronectin protein, a key component of the extracellular matrix (ECM).[1] It plays a significant role in cell adhesion, growth, angiogenesis, and metastasis.[1] The stability of this peptide in long-term culture is crucial for experiments investigating these processes, as its degradation can lead to a loss of biological activity and result in inconsistent or erroneous data.
Q2: What are the primary causes of Vitronectin (367-378) degradation in my long-term cell culture?
A2: The primary cause of degradation for peptides like Vitronectin (367-378) in cell culture is enzymatic activity.[2][3] These enzymes can originate from two main sources:
-
Serum in the culture medium: Fetal Bovine Serum (FBS) and other serum supplements contain a variety of proteases that can degrade peptides.[4][5][6]
-
Cell-secreted proteases: Cells in culture, particularly cancer cells or transformed cell lines, can secrete proteases into the medium that are capable of degrading ECM components.[7][8]
Q3: Which specific enzymes are known to degrade vitronectin and could potentially affect the (367-378) fragment?
A3: Studies have shown that full-length vitronectin is susceptible to degradation by several classes of proteases, which could also potentially cleave the (367-378) fragment. These include:
-
Matrix Metalloproteinases (MMPs): Specifically MMP-2, MMP-3, MMP-7, and MMP-9 have been shown to degrade vitronectin.[9] MMP-7, in particular, exhibits high activity against vitronectin.[9][10]
-
Serine Proteases: These enzymes, often present in serum, are known to degrade various ECM proteins, including vitronectin.[8][11][12] For example, proteases from certain organisms have been shown to effectively degrade vitronectin.[11]
Q4: How can I determine if my Vitronectin (367-378) peptide is degrading in my experiments?
A4: You can assess the stability of your peptide using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][13][14][15] These methods allow you to quantify the amount of intact peptide remaining in your culture medium over time.
Q5: What are the signs in my experimental results that might indicate peptide degradation?
A5: Signs of peptide degradation can include:
-
Loss of expected biological activity over time.
-
Inconsistent or non-reproducible results between experiments.
-
A decrease in the effective concentration of the peptide, leading to diminished cellular responses.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the enzymatic degradation of Vitronectin (367-378) in long-term culture.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of Peptide Activity in Multi-Day Experiments | Enzymatic degradation of the Vitronectin (367-378) peptide by proteases in the cell culture medium. | 1. Assess Peptide Stability: Perform a time-course experiment and analyze the concentration of the intact peptide at different time points using HPLC or LC-MS. 2. Reduce Serum Concentration: If your cells can tolerate it, lower the percentage of FBS in your culture medium to reduce the concentration of serum-derived proteases. 3. Use Serum-Free or Reduced-Serum Media: For the duration of the experiment, consider switching to a serum-free or reduced-serum medium. 4. Heat-Inactivate Serum: Heat-inactivating FBS (56°C for 30 minutes) can denature some heat-labile proteases, potentially reducing peptide degradation. 5. Add Protease Inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the culture medium to inhibit enzymatic activity. Ensure the inhibitors are compatible with your cell line and experimental goals. |
| Inconsistent or Non-Reproducible Results | Variable rates of peptide degradation between different batches of media, serum, or cell passages. | 1. Standardize Reagents: Use the same lot of serum and media for a set of experiments to minimize variability. 2. Monitor Cell Health and Confluency: Changes in cell health or density can alter the profile of secreted proteases. Maintain consistent cell culture conditions. 3. Prepare Fresh Peptide Solutions: Reconstitute and dilute the peptide immediately before each experiment to ensure a consistent starting concentration. Avoid storing peptides in solution for extended periods.[16] |
| Peptide Degradation Confirmed by HPLC/LC-MS | Presence of specific proteases (e.g., MMPs, serine proteases) secreted by the cultured cells. | 1. Identify the Proteases: Use zymography or specific enzyme activity assays to identify the types of proteases being secreted by your cells. 2. Use Specific Protease Inhibitors: Once the class of protease is identified (e.g., metalloprotease or serine protease), use more specific inhibitors to block their activity with minimal off-target effects. 3. Consider Peptide Modification: If degradation is persistent, consider using a modified version of the peptide that is more resistant to cleavage. This could involve substituting amino acids at the cleavage site or adding protective groups to the N- or C-terminus.[2][3] |
Quantitative Data Summary
The following table summarizes the key enzymes known to degrade full-length vitronectin, which are potential candidates for the degradation of the Vitronectin (367-378) fragment.
| Enzyme Class | Specific Enzymes | Source | Potential Impact on Vitronectin (367-378) |
| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-3, MMP-7, MMP-9[9] | Secreted by cells | Can cleave the peptide backbone, leading to inactivation. |
| Serine Proteases | Various | Serum, Secreted by cells[11][12] | Can hydrolyze peptide bonds, leading to degradation. |
Experimental Protocols
Protocol 1: Assessment of Vitronectin (367-378) Stability by HPLC
This protocol outlines a method to determine the stability of the Vitronectin (367-378) peptide in your specific cell culture conditions.
Materials:
-
Vitronectin (367-378) peptide
-
Complete cell culture medium (with and without cells)
-
HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
Methodology:
-
Prepare Peptide Stock Solution: Reconstitute the lyophilized Vitronectin (367-378) peptide in sterile, nuclease-free water or an appropriate buffer to a known concentration (e.g., 1 mg/mL).
-
Spike Culture Medium: Add the peptide stock solution to your complete cell culture medium to the final working concentration used in your experiments. Prepare two sets: one with your cells plated at the desired density and a cell-free control.
-
Time-Course Sampling:
-
Immediately after adding the peptide, collect an aliquot (e.g., 100 µL) from both the cell-containing and cell-free medium. This will serve as your T=0 time point.
-
Incubate the cultures under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect additional aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Preparation:
-
To each collected aliquot, add an equal volume of a precipitation solution (e.g., acetonitrile with 0.1% TFA) to stop enzymatic activity and precipitate proteins.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 HPLC column.
-
Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) to elute the peptide.
-
Monitor the elution profile at a wavelength of 214 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact Vitronectin (367-378) peptide based on its retention time from the T=0 sample.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Visualizations
Caption: Experimental workflow for assessing the stability of Vitronectin (367-378).
Caption: Simplified Vitronectin-Integrin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fibronectin-degrading proteases from the membranes of transformed cells [pubmed.ncbi.nlm.nih.gov]
- 8. nastalylab.gumed.edu.pl [nastalylab.gumed.edu.pl]
- 9. Degradation of vitronectin by matrix metalloproteinases-1, -2, -3, -7 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MMP7 - Wikipedia [en.wikipedia.org]
- 11. Degradation of extracellular matrix proteins (fibronectin, vitronectin and laminin) by serine-proteinases isolated from Lonomia achelous caterpillar hemolymph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. realpeptides.co [realpeptides.co]
Quality control parameters for synthetic Vitronectin (367-378)
Welcome to the technical support center for synthetic Vitronectin (367-378). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this peptide for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of synthetic Vitronectin (367-378).
Quality Control Parameters
Synthetic Vitronectin (367-378) is a high-purity peptide designed for consistency and reliability in various experimental settings. Each batch undergoes rigorous quality control to ensure it meets stringent specifications. Below is a summary of the key quality control parameters.
Table 1: Quality Control Specifications for Synthetic Vitronectin (367-378)
| Parameter | Specification | Method |
| Appearance | White lyophilized powder | Visual Inspection |
| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to the expected molecular weight | Mass Spectrometry (MS) |
| Solubility | Soluble in sterile water | Visual Inspection |
| Endotoxin Level | Low (specify if for in-vivo use) | Limulus Amebocyte Lysate (LAL) test |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using synthetic Vitronectin (367-378).
Problem 1: Poor Cell Attachment to Coated Surfaces
-
Possible Cause 1: Incorrect Coating Procedure.
-
Solution: Ensure that the coating protocol was followed correctly. Pay close attention to the recommended concentration of the peptide, incubation time, and temperature. Uneven coating can also lead to patchy cell attachment. Gently swirl the plate after adding the peptide solution to ensure even distribution.
-
-
Possible Cause 2: Inactive Peptide.
-
Solution: Improper storage or handling can lead to the degradation of the peptide. Ensure that the lyophilized peptide and reconstituted solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles. To check the activity of the peptide, a simple cell adhesion assay with a positive control cell line known to attach to vitronectin can be performed.
-
-
Possible Cause 3: Cell Type and Condition.
-
Solution: Not all cell types will adhere to Vitronectin (367-378). Confirm that your cell line expresses the appropriate integrin receptors (e.g., αvβ3). Additionally, ensure that the cells are healthy, in the logarithmic growth phase, and have not been over-trypsinized, as this can damage cell surface receptors.
-
Problem 2: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Variability in Peptide Reconstitution.
-
Solution: Ensure the peptide is fully dissolved before use. After adding the solvent, gently vortex or pipette the solution to ensure homogeneity. Prepare fresh working solutions for each experiment to avoid degradation of the peptide in solution.
-
-
Possible Cause 2: Contamination.
-
Solution: Microbial or chemical contamination can interfere with experimental results. Use sterile techniques and high-purity reagents for all steps. If using the peptide in cell culture, ensure that all solutions are sterile-filtered.
-
-
Possible Cause 3: Lot-to-Lot Variability.
-
Solution: While manufacturers strive for consistency, minor variations between lots can occur. If you suspect lot-to-lot variability, it is advisable to test a new lot in a small-scale experiment to confirm its efficacy before proceeding with large-scale studies. Always record the lot number of the peptide used in your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting synthetic Vitronectin (367-378)?
A1: The recommended solvent is sterile, high-purity water. For enhanced stability of the stock solution, a sterile buffer such as PBS (pH 7.4) can also be used.
Q2: How should I store the lyophilized peptide and the reconstituted stock solution?
A2: The lyophilized peptide should be stored at -20°C or -80°C for long-term storage. Upon receipt, it is stable at room temperature for short periods. The reconstituted stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage (up to one week), the stock solution can be kept at 4°C.[1]
Q3: What is the optimal coating concentration of Vitronectin (367-378) for cell culture plates?
A3: The optimal coating concentration can vary depending on the cell type. A good starting point is to test a range of concentrations from 1 to 10 µg/mL. For many applications, a concentration of 5 µg/mL is effective.
Q4: Can I use Vitronectin (367-378) for in vivo studies?
A4: For in vivo studies, it is crucial to use a sterile, endotoxin-free preparation of the peptide. Please check the product specifications to ensure it is suitable for in vivo applications.
Q5: What is the mechanism of cell adhesion to Vitronectin (367-378)?
A5: The Vitronectin (367-378) fragment corresponds to the heparin-binding domain of vitronectin. This region is known to interact with cell surface integrins, particularly αvβ3, to mediate cell adhesion.[2][3]
Experimental Protocols
Protocol 1: Coating Tissue Culture Plates with Synthetic Vitronectin (367-378)
-
Reconstitution: Reconstitute the lyophilized Vitronectin (367-378) in sterile water or PBS to a stock concentration of 1 mg/mL. Gently mix to ensure the peptide is fully dissolved.
-
Dilution: Dilute the stock solution to the desired final coating concentration (e.g., 5 µg/mL) using sterile PBS.
-
Coating: Add the diluted peptide solution to the tissue culture plates or wells, ensuring the entire surface is covered. The volume will depend on the size of the culture vessel (e.g., 200 µL for a 96-well plate).
-
Incubation: Incubate the plates at 37°C for 1-2 hours or at 4°C overnight.
-
Washing: Aspirate the coating solution and wash the wells twice with sterile PBS to remove any unbound peptide.
-
Usage: The coated plates are now ready for cell seeding. Alternatively, they can be stored at 4°C, filled with PBS, and sealed for up to one week.
Protocol 2: Cell Adhesion Assay
-
Plate Coating: Coat a 96-well plate with synthetic Vitronectin (367-378) as described in Protocol 1. Include negative control wells coated with a non-adhesive protein like Bovine Serum Albumin (BSA).
-
Cell Preparation: Harvest cells in the logarithmic growth phase using a non-enzymatic cell dissociation solution to preserve cell surface receptors. Wash the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 1-2 hours to allow for cell attachment.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantification:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a 0.1% crystal violet solution for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding a 10% acetic acid solution to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Signaling Pathways and Experimental Workflows
Vitronectin (367-378) Signaling Pathway
The Vitronectin (367-378) peptide, representing the heparin-binding domain, primarily signals through integrin αvβ3. This interaction can modulate downstream signaling pathways, such as the one enhancing Insulin-like Growth Factor I (IGF-I) signaling.
Caption: Vitronectin (367-378) signaling through Integrin αvβ3.
Experimental Workflow for Assessing Peptide Bioactivity
The following workflow outlines the key steps to validate the biological activity of the synthetic Vitronectin (367-378) peptide.
Caption: Workflow for cell adhesion bioactivity assay.
References
Effect of storage conditions on Vitronectin (367-378) activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of Vitronectin (367-378) to ensure the peptide's activity and experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Vitronectin (367-378) upon receipt?
For long-term storage, lyophilized Vitronectin (367-378) should be stored at -20°C or -80°C, desiccated, and protected from light.[1][2][3][4][5] Storing at these low temperatures minimizes degradation.[2] For short-term storage of a few days to weeks, 4°C is acceptable.[6][7] Lyophilized peptides are generally stable at room temperature for several weeks.[4]
Q2: What is the best way to reconstitute Vitronectin (367-378)?
The recommended solvent for reconstituting Vitronectin (367-378) is sterile, purified water or a buffer solution such as PBS.[1][8] For peptides with low water solubility, other solvents like 10% acetic acid for positively charged peptides may be necessary.[1] It is recommended to allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to avoid condensation.[1][4] If the peptide does not dissolve readily, brief sonication can aid dissolution.[8][9]
Q3: How should I store reconstituted Vitronectin (367-378) solutions?
Peptide solutions are significantly less stable than their lyophilized form.[1] For long-term storage, it is crucial to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[8][10][11] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][8][10][11] Stock solutions stored at -80°C can be stable for up to 6 months, while at -20°C, they are typically stable for about one month.[8] For short-term use, a solution can be stored at 4°C for 1-2 weeks.[6]
Q4: How many freeze-thaw cycles can Vitronectin (367-378) tolerate?
It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to peptide degradation and aggregation, ultimately reducing its biological activity.[4][8][10][11][12][13] Aliquoting the stock solution into working volumes is the best practice to prevent this.[6][8] While some stable proteins can endure a few cycles, the impact varies, and it is best to minimize this stress on the peptide.[12][14]
Q5: What are the signs of Vitronectin (367-378) degradation?
Degradation may not always be visually apparent. However, signs can include the appearance of precipitates in the solution that do not dissolve with gentle warming or sonication, a cloudy appearance, or a loss of biological activity in your experiments (e.g., decreased cell adhesion).[9] Peptides containing certain amino acids like cysteine, methionine, asparagine, and glutamine are more prone to degradation pathways such as oxidation and deamidation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no cell attachment in an adhesion assay. | Peptide degradation due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). | Use a fresh aliquot of Vitronectin (367-378) that has been stored correctly at -80°C. Prepare fresh working solutions for each experiment.[8] |
| Incorrect peptide concentration due to incomplete solubilization. | Ensure the peptide is fully dissolved during reconstitution. Brief sonication may help.[8][9] Visually inspect the solution for any particulate matter before use. | |
| Sub-optimal coating of the culture surface. | Ensure the entire surface of the culture vessel is evenly coated with the Vitronectin (367-378) solution and incubated for the recommended time (e.g., 1-2 hours at 37°C).[10] | |
| Precipitate forms in the Vitronectin (367-378) solution upon thawing or during storage. | Peptide aggregation. | Centrifuge the vial to pellet the aggregate and use the supernatant. Note that the concentration may be lower than expected. For future use, consider optimizing the reconstitution buffer; a pH of 5-7 is often optimal for peptide stability.[6][7] |
| Bacterial contamination. | Reconstitute the peptide in sterile water or buffer.[1] Filter-sterilize the stock solution using a low protein-binding filter (e.g., 0.22 µm) before aliquoting and storing.[8][11] | |
| Inconsistent experimental results between different batches or over time. | Gradual degradation of the stock solution. | Prepare a new stock solution from lyophilized powder. Avoid using old stock solutions that have been stored for extended periods, especially at -20°C or 4°C.[8] |
| Differences in net peptide content between vials. | The gross weight of lyophilized peptide includes counter-ions (like TFA) and residual water, so the actual peptide content can be 60-80% of the total weight.[1] For quantitative experiments, determine the net peptide content or use a peptide quantification assay. |
Summary of Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C or -20°C | Years[1][2] | Store in a desiccated, dark environment.[3][7] |
| 4°C | Several weeks[6][7] | Suitable for short-term storage only. | |
| Room Temperature | Several days to weeks[4][6] | For shipping and very short-term storage. | |
| Reconstituted Solution | -80°C | Up to 6 months[8] | Aliquot to avoid freeze-thaw cycles. This is the recommended long-term storage for solutions. |
| -20°C | Up to 1 month[8] | Aliquot to avoid freeze-thaw cycles. Avoid frost-free freezers due to temperature fluctuations.[4][7] | |
| 4°C | 1-2 weeks[6] | Prone to bacterial growth and degradation. Not recommended for long-term storage. |
Experimental Protocols
Protocol for Reconstitution and Storage of Vitronectin (367-378)
-
Equilibration: Before opening, allow the vial of lyophilized Vitronectin (367-378) to warm to room temperature in a desiccator for at least 20 minutes. This prevents moisture from condensing on the peptide.[1][4]
-
Reconstitution: Add the appropriate volume of sterile, high-purity water or sterile PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial briefly to ensure the peptide is completely dissolved.[8][9] The solution should be clear and free of particulates.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding polypropylene (B1209903) tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Immediately store the aliquots at -80°C for long-term storage.[8]
Protocol for a General Cell Adhesion Assay
-
Coating Culture Plates:
-
Dilute the Vitronectin (367-378) stock solution to the desired working concentration (e.g., 1-10 µg/mL) in sterile PBS.
-
Add the diluted peptide solution to the wells of a tissue culture plate, ensuring the entire surface is covered.
-
Incubate the plate for 1-2 hours at 37°C.[10]
-
-
Blocking (Optional):
-
Aspirate the coating solution.
-
Wash the wells once with sterile PBS.
-
To block non-specific cell binding, you can incubate the wells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at 37°C.
-
Wash the wells again with sterile PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in a serum-free medium.
-
Add the cell suspension to the coated wells.
-
-
Incubation: Incubate the plate for the desired time (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for cell attachment.
-
Washing and Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the adherent cells using a suitable method, such as crystal violet staining or a commercially available cell viability assay.
-
Visualizations
Caption: Workflow for proper handling and storage of Vitronectin (367-378).
Caption: Simplified pathway of Vitronectin-integrin mediated cell adhesion.
Caption: Logical flowchart for troubleshooting Vitronectin (367-378) experiments.
References
- 1. teknovas.com [teknovas.com]
- 2. jpt.com [jpt.com]
- 3. eurogentec.com [eurogentec.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. innopep.com [innopep.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Frontiers | Effects of Production Method and Repeated Freeze Thaw Cycles on Cytokine Concentrations and Microbial Contamination in Equine Autologous Conditioned Serum [frontiersin.org]
Technical Support Center: Optimizing Coating Conditions for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize coating conditions for various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of coating cell culture surfaces?
Coating culture surfaces with extracellular matrix (ECM) proteins or synthetic polymers is crucial for many cell types, especially primary cells, stem cells, and fastidious cell lines.[1][2][3] These coatings mimic the natural microenvironment of the cells, providing a substrate for attachment, which is essential for their survival, proliferation, differentiation, and overall health.[4][5] The interaction between cells and the coating material activates signaling pathways that regulate cell morphology and gene expression.[6][7][8]
Q2: Which coating substrate should I choose for my specific cell type?
The optimal coating substrate is cell-type dependent. As a general guideline:
-
Poly-D-Lysine (PDL) and Poly-L-Lysine (PLL): These synthetic polymers create a net positive charge on the culture surface, promoting the attachment of negatively charged cells like neurons.[1][9][10][11][12] They are often used for the culture of primary neurons and neuronal cell lines.
-
Laminin (B1169045): A key component of the basement membrane, laminin is essential for the culture of many types of stem cells, epithelial cells, and neurons.[13][14][15][16][17] It promotes cell adhesion, differentiation, and neurite outgrowth.
-
Fibronectin: This glycoprotein (B1211001) plays a vital role in the adhesion and migration of various cell types, including fibroblasts, endothelial cells, and mesenchymal stem cells.[18][19][20][21][22]
-
Collagen: The most abundant protein in mammals, collagen provides structural support in tissues.[8][23][24] Collagen I is widely used for the culture of endothelial cells, fibroblasts, and hepatocytes, while Collagen IV is a primary component of the basal lamina.[23][24]
Q3: How do I determine the optimal coating concentration and incubation time?
The ideal coating concentration and incubation time can vary depending on the cell type, the coating protein, and the culture vessel. It is always recommended to optimize these parameters for your specific experimental setup.[13][17][25] The tables below provide recommended starting concentrations and incubation times for common coating agents.
Troubleshooting Guide
Problem 1: Poor or No Cell Attachment
Possible Causes & Solutions:
-
Incorrect Coating Substrate: Ensure the chosen coating is appropriate for your cell type. Refer to the table above for general recommendations.
-
Suboptimal Coating Concentration: The concentration of the coating solution may be too low. Try increasing the concentration within the recommended range.[5]
-
Incomplete Coating: Ensure the entire surface of the culture vessel is covered with the coating solution.[1] Uneven coating can lead to patchy cell attachment.
-
Insufficient Incubation Time or Inappropriate Temperature: Allow sufficient time for the protein to adsorb to the surface. Overnight incubation at 4°C or 1-2 hours at 37°C is generally recommended.[25]
-
Coating Inactivation: Avoid letting the coated surface dry out before adding the cell suspension, as this can inactivate the protein.[26] Also, ensure proper storage and handling of the coating protein to maintain its activity.
-
Cell Health: Poor cell viability or unhealthy cells will not attach well. Ensure you are using a healthy cell population.
-
Presence of Contaminants: Mycoplasma or other microbial contamination can interfere with cell attachment.[3] Regularly test your cell cultures for contamination.
Problem 2: Uneven Cell Distribution
Possible Causes & Solutions:
-
Uneven Coating: If the coating is not uniform across the surface, cells will preferentially attach to the well-coated areas. Ensure the coating solution is spread evenly.
-
Improper Cell Seeding: When seeding cells, gently rock the plate or dish back and forth and side to side to ensure an even distribution of the cell suspension.
-
Vibrations: Incubators with excessive vibration can cause cells to accumulate in the center of the wells. Place your incubator in a low-traffic area to minimize vibrations.
Problem 3: Cells Detaching After Initial Attachment
Possible Causes & Solutions:
-
Enzymatic Digestion of Coating: Some cell types can produce proteases that degrade the protein coating over time. Using a synthetic polymer like Poly-D-Lysine may be a better option in these cases.
-
Changes in Media Composition: Abrupt changes in media pH or the depletion of essential nutrients can stress the cells and cause them to detach. Ensure regular media changes and maintain a stable culture environment.
-
Toxicity: Components of the media or the coating solution itself (if not rinsed properly) could be toxic to the cells. Ensure thorough rinsing after coating, especially with synthetic polymers like PDL.[1]
-
Over-confluency: As cells become over-confluent, they may start to detach due to contact inhibition and lack of space. Passage your cells before they reach 100% confluency.
Quantitative Data Summary
Table 1: Recommended Coating Conditions for Different Cell Types
| Coating Agent | Cell Type | Recommended Concentration | Incubation Time & Temperature |
| Poly-D-Lysine (PDL) | Primary Neurons, Neuronal Cell Lines | 10 - 100 µg/mL[1][9][11][12] | 1 hour at room temperature or 30 min at 37°C[1][9] |
| Laminin | Embryonic Stem Cells, iPSCs, Epithelial Cells, Neurons | 1 - 10 µg/cm² (5 - 20 µg/mL)[13][14][16][17] | 2 hours at 37°C or overnight at 4°C[14][17] |
| Fibronectin | Fibroblasts, Endothelial Cells, Mesenchymal Stem Cells | 1 - 5 µg/cm² (10 - 50 µg/mL)[20][21][22] | 1 hour at room temperature or 30-45 minutes at 37°C[20][22] |
| Collagen I | Endothelial Cells, Fibroblasts, Hepatocytes | 5 - 10 µg/cm² (50 - 100 µg/mL)[23][24] | 1-2 hours at room temperature or 37°C[27] |
| Collagen IV | Epithelial Cells, Endothelial Cells | 10 µg/mL[25] | 1-3 hours at 37°C or overnight at 4°C[25] |
Note: The optimal concentration and incubation time should be determined experimentally for each specific cell line and application.
Experimental Protocols
Protocol 1: Poly-D-Lysine Coating for Primary Neurons
-
Prepare a working solution of Poly-D-Lysine at a concentration of 50 µg/mL in sterile, tissue culture-grade water.[1]
-
Add a sufficient volume of the PDL solution to completely cover the culture surface.
-
Incubate for 1 hour at room temperature in a sterile environment.[1]
-
Aspirate the PDL solution and rinse the surface thoroughly three times with sterile, distilled water to remove any unbound lysine, which can be toxic to cells.[1]
-
Allow the surface to dry completely in a sterile hood before seeding the cells.
Protocol 2: Fibronectin Coating for Human Umbilical Vein Endothelial Cells (HUVECs)
-
Thaw the fibronectin stock solution and dilute it to a working concentration of 10 µg/mL in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.[28]
-
Add the diluted fibronectin solution to the culture vessel, ensuring the entire surface is covered.
-
Incubate for 1 hour at 37°C.[27]
-
Aspirate the fibronectin solution. Rinsing is optional.
-
The coated surface is now ready for cell seeding.
Protocol 3: Laminin Coating for Human Induced Pluripotent Stem Cells (hiPSCs)
-
Thaw the laminin stock solution slowly on ice to prevent gel formation.[17]
-
Dilute the laminin to a final concentration of 10 µg/mL in cold DPBS with calcium and magnesium.[13]
-
Add the diluted laminin solution to the culture plates and incubate overnight at 4°C. Ensure the plates are sealed to prevent evaporation.[14]
-
Just before seeding the cells, aspirate the laminin solution. Do not let the surface dry out.
-
Immediately add the hiPSC suspension to the coated plates.
Visualizations
Figure 1. A generalized experimental workflow for coating cell culture surfaces.
Figure 2. A decision tree for troubleshooting poor cell attachment.
Figure 3. Simplified integrin signaling pathway upon binding to fibronectin.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. veritastk.co.jp [veritastk.co.jp]
- 3. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Tissue-Specific Extracellular Matrix Coatings Promote Cell Proliferation and Maintain Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. Integrin - Wikipedia [en.wikipedia.org]
- 8. Collagen-receptor signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro [frontiersin.org]
- 12. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. interchim.fr [interchim.fr]
- 15. molbiolcell.org [molbiolcell.org]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Collagen type I together with fibronectin provide a better support for endothelialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. neuvitro.com [neuvitro.com]
- 21. corning.com [corning.com]
- 22. fibronectin coating of Glass bottom dishes and glass bottom plates [cellvis.com]
- 23. innoprot.com [innoprot.com]
- 24. Collagen for Cell Culture | Corning [corning.com]
- 25. agilent.com [agilent.com]
- 26. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Coating Protocol for Stretch Chambers | Strex Cell [strexcell.com]
- 28. ECM Coating Protocols for Millicell® [sigmaaldrich.com]
Minimizing lot-to-lot variation in vitronectin-based matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing lot-to-lot variation in vitronectin-based matrices. Our troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is vitronectin, and why is it used as a cell culture matrix?
Vitronectin is a glycoprotein (B1211001) found in the extracellular matrix (ECM) and serum that plays a crucial role in cell adhesion and spreading.[1][2][3] It contains an Arg-Gly-Asp (RGD) sequence that is recognized by integrins on the cell surface, facilitating attachment.[1][3][4] In cell culture, particularly for human pluripotent stem cells (hPSCs), vitronectin provides a defined and xeno-free alternative to complex, undefined matrices like Matrigel, thereby reducing variability in the culture system.[5][6]
Q2: What is the difference between plasma-derived and recombinant vitronectin?
Plasma-derived vitronectin is isolated from blood plasma, while recombinant vitronectin is produced using recombinant DNA technology, often in bacterial (e.g., E. coli) or other expression systems.[7][8][9] Recombinant vitronectin is considered a more defined reagent with lower batch-to-batch variability compared to its plasma-derived counterpart.[2][6] This increased consistency is a key advantage in efforts to standardize cell culture protocols.[7]
Q3: What are the critical quality control parameters to consider when evaluating a new lot of vitronectin?
When assessing a new lot of vitronectin, it is important to consider several quality control parameters to ensure consistency. Key parameters include:
-
Purity: Typically assessed by SDS-PAGE, with a high level of purity (e.g., >95%) being desirable.[10][11]
-
Endotoxin (B1171834) Levels: Low endotoxin levels are critical to avoid adverse cellular responses.[10][11]
-
Sterility: The product should be free from microbial contaminants.[10][11]
-
Mycoplasma: The absence of mycoplasma contamination should be confirmed.[10][11]
-
Biological Activity: The ability of the vitronectin to support cell attachment and proliferation should be verified through a functional assay.[12][13]
Q4: How can I minimize variability in the coating procedure?
To minimize variability when coating cultureware with vitronectin, it is essential to follow a standardized protocol. Key considerations include:
-
Consistent Concentration: Use a consistent working concentration of vitronectin, which may need to be optimized for your specific cell line.[9][14] A common starting concentration is 0.5 µg/cm².[9][14]
-
Thorough Mixing: Ensure the vitronectin solution is mixed gently but thoroughly before application to the culture surface.
-
Even Coating: Add the diluted vitronectin solution to the center of the well and gently swirl to ensure the entire surface is covered.
-
Standardized Incubation: Adhere to a consistent incubation time and temperature for coating (e.g., 1 hour at room temperature or overnight at 2-8°C).[9]
-
Prevent Drying: Do not allow the coated surface to dry out before adding cells.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Cell Attachment | 1. Suboptimal Coating Concentration: The concentration of vitronectin may be too low for the specific cell line.[9][14]2. Inadequate Coating: The culture surface may not have been evenly or sufficiently coated.3. Incorrect Cultureware: Some vitronectin formulations recommend non-tissue culture-treated plates for optimal protein attachment.[15][16][17]4. Cell Health: Cells may have low viability post-thawing or passaging.[16] | 1. Optimize Coating Concentration: Perform a titration to determine the optimal vitronectin concentration for your cells (e.g., 0.1-1.0 µg/cm²).[14][18]2. Review Coating Protocol: Ensure even distribution of the vitronectin solution and adequate incubation time.[9]3. Verify Plate Type: Check the manufacturer's recommendations for the appropriate type of cultureware.[16][17]4. Assess Cell Viability: Check cell viability before plating. Consider using a cell viability stain like trypan blue.[16] |
| Increased Cell Differentiation | 1. Inconsistent Matrix Quality: Lot-to-lot variation in vitronectin may lead to inconsistent signaling cues.2. Low Cell Density: Plating cells at too low a density can sometimes induce differentiation.3. Media Issues: The culture medium may be expired or improperly prepared.[15] | 1. Qualify New Lots: Test new lots of vitronectin for their ability to maintain pluripotency before use in critical experiments. (See QC protocols below).2. Optimize Seeding Density: Ensure a consistent and optimal cell seeding density.3. Check Media: Use fresh, properly prepared culture medium. |
| Cells Detaching as a Sheet | 1. Over-confluence: Cultures may be too dense, leading to the cell sheet lifting off.2. Passaging Issues: The passaging method may be too harsh, or the incorrect dissociation reagent was used. For vitronectin, non-enzymatic passaging reagents like EDTA are often recommended.[9][14] | 1. Passage at Optimal Confluency: Passage cells before they become overly confluent.2. Optimize Passaging: Use a gentle, non-enzymatic dissociation method. Adjust incubation times with the passaging reagent as needed.[15] |
Quantitative Data Summary
| Parameter | Typical Specification/Range | Source(s) |
| Purity (SDS-PAGE) | >95% | [10][13] |
| Endotoxin Level | < 0.10 - 3.50 EU/ml or EU/µg | [10][11][12] |
| Coating Concentration | 0.1 - 1.0 µg/cm² (0.5 µg/cm² is common) | [9][14][18] |
| Cell Adhesion (Functional Assay) | >55% adhesion after 30 minutes | [12] |
Experimental Protocols
Protocol 1: Quality Control - Cell Attachment Assay
This protocol is designed to assess the biological activity of a new lot of vitronectin by measuring its ability to support cell attachment.
-
Prepare Vitronectin Dilutions: Prepare serial dilutions of the new vitronectin lot and a previously validated control lot in sterile DPBS (without calcium and magnesium) to achieve final coating concentrations of 0.1, 0.25, 0.5, and 1.0 µg/cm².
-
Coat Cultureware: Add the diluted vitronectin solutions to the wells of a 96-well plate. Incubate at room temperature for 1 hour.
-
Prepare Cell Suspension: Harvest and resuspend your cells of interest to a single-cell suspension in your standard culture medium. Perform a cell count and adjust the concentration to 1 x 10⁵ cells/mL.
-
Plate Cells: Aspirate the vitronectin solution from the coated wells. Do not rinse. Immediately add 100 µL of the cell suspension to each well.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Wash: Gently wash the wells twice with pre-warmed DPBS to remove non-adherent cells.
-
Quantify Adhesion: Quantify the number of adherent cells using a suitable method, such as a commercially available cell viability assay (e.g., CellTiter-Glo®) or by imaging and cell counting.
-
Analyze Data: Compare the cell attachment on the new lot of vitronectin to the control lot across the different concentrations.
Protocol 2: Quality Control - Pluripotency Maintenance Assay
This protocol assesses the ability of a new vitronectin lot to maintain the pluripotent state of human pluripotent stem cells (hPSCs) over several passages.
-
Coat Plates: Coat culture plates with the new lot of vitronectin and a control lot at the optimized concentration.
-
Culture Cells: Passage hPSCs onto the coated plates and culture them according to your standard protocol for at least 3-5 passages.
-
Monitor Morphology: Daily, observe the colony morphology. Healthy pluripotent stem cell colonies should be compact with well-defined borders and a high nucleus-to-cytoplasm ratio.
-
Assess Pluripotency Markers: After 3-5 passages, assess the expression of key pluripotency markers (e.g., OCT4, SOX2, SSEA4) using immunocytochemistry or flow cytometry.
-
Analyze Results: Compare the morphology and marker expression of cells cultured on the new vitronectin lot to those on the control lot. The new lot should maintain a high percentage of marker-positive cells and typical hPSC morphology.
Visualizations
Caption: Workflow for qualifying a new lot of vitronectin.
Caption: Decision tree for troubleshooting poor cell attachment.
Caption: Simplified vitronectin-integrin signaling pathway.
References
- 1. Vitronectin - Wikipedia [en.wikipedia.org]
- 2. biolamina.com [biolamina.com]
- 3. Vitronectin [sigmaaldrich.com]
- 4. annualreviews.org [annualreviews.org]
- 5. stemcell.com [stemcell.com]
- 6. nucleusbiologics.com [nucleusbiologics.com]
- 7. advancedbiomatrix.com [advancedbiomatrix.com]
- 8. Development of substrates for the culture of human pluripotent stem cells - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01473D [pubs.rsc.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. GMP Human Truncated Vitronectin / VTN-N Protein | ACROBiosystems [acrobiosystems.com]
- 11. nucleusbiologics.com [nucleusbiologics.com]
- 12. Human Vitronectin Protein, CF 2349-VN-100: R&D Systems [rndsystems.com]
- 13. Human Vitronectin / VTN Protein, Tag Free, low endotoxin | ACROBiosystems [acrobiosystems.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. stemcell.com [stemcell.com]
- 16. researchgate.net [researchgate.net]
- 17. stemcell.com [stemcell.com]
- 18. m.youtube.com [m.youtube.com]
Scrambled peptide control for Vitronectin (367-378) experiments
Here is the technical support center for researchers using a scrambled peptide control for Vitronectin (367-378) experiments.
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for experiments involving the Vitronectin (367-378) peptide and its scrambled control.
Frequently Asked Questions (FAQs)
Q1: What is the Vitronectin (367-378) peptide and what is its primary function?
A1: Vitronectin (367-378), with the sequence GKKQRFRHRNRKG, is a peptide fragment derived from the heparin-binding domain of vitronectin, a glycoprotein (B1211001) found in blood and the extracellular matrix.[1] Unlike the well-known RGD sequence of vitronectin that binds to integrins, this peptide's primary role is associated with promoting cell adhesion and supporting the undifferentiated growth of human pluripotent stem cells.[1] It is a key component in tissue repair and remodeling processes.[2]
Q2: What is a scrambled peptide control and why is it essential for Vitronectin (367-378) experiments?
A2: A scrambled peptide control is a peptide that has the exact same amino acid composition and length as the active peptide (Vitronectin 367-378) but with the amino acids in a randomized order.[3][4] It is a critical negative control used to demonstrate that the observed biological effect is due to the specific sequence of the active peptide and not merely its physicochemical properties like molecular weight or overall charge.[4][5] Using a scrambled control helps to distinguish sequence-specific interactions from non-specific ones, ensuring the reliability and validity of the experimental findings.[5]
Q3: How should I design an effective scrambled control for the Vitronectin (367-378) peptide?
A3: An effective scrambled control should have the same amino acid composition as the original peptide but a permuted sequence.[3][6] When designing the sequence, it is advisable to:
-
Avoid Motifs: Ensure the scrambled sequence does not inadvertently create new known functional motifs. A simple BLAST search against a protein database can help identify potential issues.
-
Maintain Physicochemical Properties: While the sequence is different, algorithms can be used to rearrange the native sequence while maintaining similar hydropathy and polarity to the original peptide.[7]
-
Prevent Aggregation: Avoid sequences that may be prone to aggregation.
-
Use Generation Tools: Several companies that synthesize peptides offer free online tools to generate scrambled sequences from a native protein segment.[3][6]
Q4: How does the function of Vitronectin (367-378) differ from the Vitronectin RGD sequence?
A4: The functions are distinct and mediated by different domains of the full-length vitronectin protein.
-
Vitronectin RGD (residues 45-47): This is the primary integrin-binding site.[8][9] It interacts with integrins such as αvβ3 and αvβ5 to mediate cell adhesion, migration, and survival signaling through pathways involving Focal Adhesion Kinase (FAK), PI3K, and ERK1/2.[8][10]
-
Vitronectin (367-378): This sequence is part of the heparin-binding domain.[1] Its adhesive properties are not mediated by the RGD-integrin interaction but likely through interactions with cell-surface proteoglycans or other receptors that bind heparin-like molecules.
Experimental Protocols & Workflows
Protocol 1: Cell Adhesion Assay
This protocol outlines a method to quantify cell adhesion mediated by the Vitronectin (367-378) peptide compared to its scrambled control.
Methodology:
-
Plate Coating:
-
Aseptically coat the wells of a 96-well tissue culture plate with 50 µL of peptide solutions (e.g., 10 µg/mL of Vitronectin (367-378), 10 µg/mL of the scrambled control peptide, and a negative control like BSA) in sterile PBS.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash each well twice with 100 µL of sterile PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
-
Cell Preparation:
-
Culture cells to sub-confluence (approx. 80%).
-
Gently detach the cells using a non-enzymatic cell dissociation solution to preserve surface receptors.
-
Wash the cells with serum-free medium and resuspend them to a final concentration of 1x10⁵ cells/mL in serum-free medium.
-
-
Adhesion:
-
Aspirate the blocking solution from the coated plate.
-
Add 100 µL of the cell suspension (10,000 cells) to each well.
-
Incubate for 60-90 minutes at 37°C in a CO₂ incubator to allow for cell attachment.
-
-
Washing and Quantification:
-
Gently wash the wells twice with 100 µL of PBS to remove non-adherent cells. Be careful not to dislodge attached cells.
-
Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| 1. The scrambled peptide control shows significant biological activity (e.g., promotes cell adhesion). | 1. The randomized sequence coincidentally formed a new, active motif.[4]2. The peptide synthesis resulted in contamination with the active peptide.3. The observed effect is due to non-specific electrostatic interactions rather than a specific sequence. | 1. Sequence Analysis: Perform a BLAST search on your scrambled sequence to check for known binding motifs.2. Design a New Control: Synthesize a second, different scrambled sequence to confirm the off-target effect is not unique to one random sequence.3. Verify Purity: Confirm the purity and identity of your scrambled peptide stock using HPLC and Mass Spectrometry. |
| 2. High background or non-specific cell binding in all wells, including negative controls (BSA). | 1. Ineffective blocking of the plate surface.2. Cells are clumping, leading to trapping rather than specific adhesion.3. The cell type is "sticky" and adheres non-specifically. | 1. Optimize Blocking: Increase the concentration or incubation time of your blocking agent (e.g., 2% BSA for 2 hours). Test other blocking agents like casein.2. Ensure Single-Cell Suspension: Gently triturate the cell suspension before seeding to break up clumps. Consider passing it through a cell strainer.3. Adjust Incubation Time: Reduce the adhesion incubation time to minimize non-specific settling and binding. |
| 3. Inconsistent results or high variability between replicate wells and experiments. | 1. Peptide degradation due to improper storage or repeated freeze-thaw cycles.[11]2. Inconsistent coating of wells.3. High variability in cell health or passage number. | 1. Proper Peptide Handling: Aliquot peptides into single-use volumes upon receipt and store at -80°C to avoid freeze-thaw cycles.[11]2. Ensure Uniform Coating: Ensure the entire surface of each well is covered during coating and that the plate does not dry out.3. Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers for all experiments. Monitor cell viability before each assay. |
| 4. The active Vitronectin (367-378) peptide shows no effect compared to the negative control. | 1. The peptide concentration is too low to elicit a response.2. The cell line used does not express the appropriate receptor or binding partner for this peptide.3. The peptide has degraded or was synthesized incorrectly. | 1. Perform Dose-Response: Test a range of concentrations (e.g., 1 µg/mL to 50 µg/mL) to find the optimal concentration.2. Select Appropriate Cells: Confirm that your cell model is appropriate. For example, cells known to interact with heparin-like molecules are better candidates.3. Check Peptide Integrity: Verify the peptide's quality via Mass Spectrometry. |
Data Presentation & Signaling Pathways
Quantitative Data Summary
The table below shows representative data from a cell adhesion assay, demonstrating the expected outcome where the Vitronectin (367-378) peptide significantly increases cell adhesion compared to both the scrambled peptide and a BSA-coated control.
| Treatment Group | Coating Concentration (µg/mL) | Relative Cell Adhesion (%) ± SD | P-value vs. Scrambled |
| BSA (Negative Control) | 10 | 15.2 ± 3.1 | < 0.001 |
| Scrambled Peptide | 10 | 18.5 ± 4.5 | - |
| Vitronectin (367-378) | 10 | 100.0 ± 8.9 | < 0.001 |
Data are hypothetical and for illustrative purposes. Results are normalized to the active peptide group.
Vitronectin Signaling Overview
While the specific signaling pathway for the (367-378) heparin-binding domain is less characterized than the RGD domain, full-length vitronectin is known to activate several key pathways. It primarily signals through integrins (via the RGD motif) and the urokinase plasminogen activator receptor (uPAR).[8][12] These interactions typically lead to the activation of Focal Adhesion Kinase (FAK) and downstream effectors like the PI3K/Akt and ERK pathways, which regulate cell survival, adhesion, and migration.[8][13]
References
- 1. innopep.com [innopep.com]
- 2. Vitronectin (367-378) - SB PEPTIDE [sb-peptide.com]
- 3. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 4. benchchem.com [benchchem.com]
- 5. all-chemistry.com [all-chemistry.com]
- 6. Scrambled Peptide Libraries – ProteoGenix [us.proteogenix.science]
- 7. researchgate.net [researchgate.net]
- 8. atsjournals.org [atsjournals.org]
- 9. Vitronectin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Blood vitronectin is a major activator of LIF and IL-6 in the brain through integrin–FAK and uPAR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to Full-Length and Peptide-Based Vitronectin for Stem Cell Culture
For researchers, scientists, and drug development professionals, selecting the optimal extracellular matrix (ECM) is a critical step in establishing robust and reproducible stem cell cultures. While full-length vitronectin has emerged as a defined, xeno-free alternative to complex matrices like Matrigel®, shorter peptide fragments, such as the heparin-binding domain Vitronectin (367-378), are also gaining attention for their potential to support pluripotency and self-renewal. This guide provides an objective comparison of full-length vitronectin and its peptide derivatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable substrate for your research needs.
Performance Comparison: Full-Length vs. Truncated Vitronectin
Direct quantitative comparisons between the specific Vitronectin (367-378) peptide and full-length vitronectin in peer-reviewed literature are limited. However, studies comparing full-length vitronectin to other truncated recombinant variants provide valuable insights into the performance of smaller vitronectin fragments. The following tables summarize key performance metrics from studies on a novel recombinant vitronectin variant, VTN62-292, as a representative example of a functional fragment.
Table 1: Stem Cell Attachment Efficiency
| Substrate | Coating Concentration (µg/mL) | Adherent Cells (Luminescence Units) at 60 min |
| Full-Length Vitronectin | 1 | ~35,000 |
| 5 | ~50,000 | |
| 10 | ~55,000 | |
| Vitronectin Fragment (VTN62-292) | 1 | ~40,000 |
| 5 | ~50,000 | |
| 10 | ~55,000 |
Data adapted from a study comparing a novel vitronectin variant to full-length vitronectin. The results indicate that at lower coating concentrations, the vitronectin fragment may support slightly higher cell adhesion.[1]
Table 2: Stem Cell Proliferation
| Substrate | Culture Time (hours) | Cell Confluence (%) |
| Full-Length Vitronectin | 65 | 30% |
| Vitronectin Fragment (VTN62-292) | 65 | 40% |
This data suggests that iPSC colonies may exhibit a slightly faster growth rate on the vitronectin fragment compared to the full-length protein.[1]
Table 3: Maintenance of Pluripotency
| Substrate | Pluripotency Markers (Expression Level) | Differentiation Potential |
| Full-Length Vitronectin | High (OCT3/4, NANOG, TRA-1-60, E-Cadherin) | Maintained (capable of differentiating into all three germ layers) |
| Vitronectin Fragment (VTN62-292) | High (OCT3/4, NANOG, TRA-1-60, E-Cadherin) | Maintained (capable of differentiating into all three germ layers) |
Both full-length and truncated vitronectin effectively support the maintenance of key pluripotency markers and the potential for differentiation.[1]
The Role of Vitronectin (367-378)
The Vitronectin (367-378) peptide corresponds to a key heparin-binding domain within the full-length protein. This region is crucial for the oligomerization of vitronectin, a process that enhances its ability to mediate integrin-dependent cell adhesion and spreading.[2] While comprehensive studies are pending, the known function of this domain suggests its potential as a minimal, yet effective, substrate for promoting stem cell attachment and maintaining an undifferentiated state.
Signaling Pathways and Experimental Workflows
Vitronectin-Integrin Signaling Pathway
Vitronectin primarily interacts with integrin receptors αVβ3 and αVβ5 on the surface of stem cells to promote self-renewal and attachment.[3] This interaction triggers downstream signaling cascades that are crucial for maintaining pluripotency.
Caption: Vitronectin-Integrin Signaling Cascade in Stem Cells.
General Experimental Workflow for Comparison
The following diagram outlines a typical workflow for comparing the efficacy of different vitronectin substrates for stem cell culture.
Caption: Workflow for Comparing Vitronectin Substrates.
Detailed Experimental Protocols
Coating Cultureware with Vitronectin
This protocol describes the general procedure for coating culture plates with either full-length or peptide-based vitronectin. The optimal coating concentration should be determined empirically for each cell line.
Materials:
-
Full-length vitronectin or Vitronectin (367-378) peptide
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca2+ and Mg2+
-
Sterile non-tissue culture-treated plates
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw vitronectin at room temperature.
-
Prepare the desired working concentration by diluting the vitronectin stock in DPBS. A common starting concentration for full-length vitronectin is 0.5 µg/cm².[4] For peptide fragments, a range of concentrations should be tested.
-
Add the diluted vitronectin solution to the wells of a non-tissue culture-treated plate, ensuring the entire surface is covered.
-
Incubate the plate at room temperature for at least 1 hour.[5][6]
-
Aspirate the coating solution before seeding the cells. It is not necessary to wash the plate after removing the vitronectin solution.[5]
Stem Cell Attachment Assay
This assay quantifies the initial attachment of stem cells to the coated surface.
Materials:
-
Coated culture plates
-
Pluripotent stem cells
-
Cell culture medium
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Prepare coated plates as described above.
-
Harvest and resuspend pluripotent stem cells to a single-cell suspension.
-
Seed the cells onto the coated plates at a defined density.
-
Incubate for a short period (e.g., 20 and 60 minutes) to allow for initial attachment.[1]
-
Gently wash the wells with DPBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a cell viability assay according to the manufacturer's instructions.
Stem Cell Proliferation Assay
This assay measures the rate of cell growth over time.
Materials:
-
Coated culture plates
-
Pluripotent stem cells
-
Cell culture medium
-
Microscope with imaging capabilities or a cell counter
Procedure:
-
Prepare coated plates and seed cells as for routine culture.
-
At regular intervals (e.g., every 24 hours), capture images of the cell colonies.
-
Measure the area of confluence using image analysis software.
-
Alternatively, at each time point, harvest the cells from triplicate wells and perform a cell count using a hemocytometer or an automated cell counter.
-
Plot the confluence or cell number against time to determine the proliferation rate.
Immunostaining for Pluripotency Markers
This protocol is for the visualization of key pluripotency markers to confirm the undifferentiated state of the stem cells.
Materials:
-
Stem cells cultured on coated coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% donkey serum in PBS)
-
Primary antibodies (e.g., anti-OCT4, anti-NANOG, anti-SOX2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (for intracellular markers).[7]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[7]
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.[7]
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.[7]
-
Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Conclusion
Both full-length vitronectin and its functional fragments offer defined, xeno-free options for stem cell culture. While full-length vitronectin is a well-established substrate, emerging evidence suggests that truncated forms and specific peptides can offer comparable or even enhanced performance in terms of cell attachment and proliferation, potentially at a lower cost. The choice between full-length vitronectin and a peptide-based substrate will depend on the specific requirements of the application, including the cell line, desired scale of culture, and cost considerations. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the optimal substrate for their stem cell culture system.
References
- 1. mdpi.com [mdpi.com]
- 2. Heparin binding domain in vitronectin is required for oligomerization and thus enhances integrin mediated cell adhesion and spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant vitronectin is a functionally defined substrate that supports human embryonic stem cell self-renewal via alphavbeta5 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. reprocell.com [reprocell.com]
A Head-to-Head Battle for Cell Adhesion: Vitronectin (367-378) vs. RGD Peptide
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, the adhesion of cells to the extracellular matrix (ECM) is a fundamental process governing tissue development, wound healing, and a host of physiological and pathological events. For researchers seeking to modulate these interactions, synthetic peptides that mimic the natural adhesive cues of the ECM are invaluable tools. Among the most prominent of these are the canonical Arginine-Glycine-Aspartic acid (RGD) peptide and specific functional domains of ECM proteins, such as the Vitronectin (367-378) fragment. This guide provides an objective comparison of the performance of Vitronectin (367-378) and the RGD peptide in promoting cell adhesion, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Functional Roles
| Feature | Vitronectin (367-378) | RGD Peptide |
| Primary Function | Heparin-binding, involved in vitronectin oligomerization which enhances integrin-mediated adhesion | Minimal integrin recognition motif |
| Mechanism of Action | Primarily interacts with cell surface proteoglycans (e.g., syndecans) and can indirectly enhance integrin clustering and signaling. | Directly binds to the RGD-binding pocket of various integrins, triggering downstream signaling for adhesion. |
| Integrin Specificity | Does not directly bind to the RGD-binding pocket of integrins. Its effect on integrin-mediated adhesion is often indirect. | Binds to a broad range of integrins, including αvβ3, αvβ5, α5β1, and αIIbβ3, though specificity can be modulated by flanking amino acids and conformation.[1][2] |
| Cellular Response | Promotes cell adhesion and spreading, and has been shown to be involved in signaling pathways distinct from the primary RGD-integrin axis.[3][4] | Induces cell attachment, spreading, and the formation of focal adhesions.[4][5] |
Quantitative Comparison of Cell Adhesion
While direct head-to-head studies quantitatively comparing the dose-response of immobilized Vitronectin (367-378) and a simple RGD peptide for promoting cell adhesion are not abundantly available in the literature, we can infer their relative performance from individual studies and studies on the whole vitronectin protein.
It is established that the RGD sequence is the primary integrin-binding motif within the full-length vitronectin protein.[6] However, the heparin-binding domain (which includes the 367-378 sequence) plays a crucial role in the oligomerization of vitronectin on surfaces. This oligomerization is thought to enhance integrin-mediated cell adhesion and spreading by presenting multiple RGD sites in a clustered fashion, thereby increasing the avidity of integrin binding.[3][7][8]
Therefore, while a simple RGD peptide can directly mediate cell adhesion, the Vitronectin (367-378) peptide likely promotes adhesion through a more complex, indirect mechanism that may involve crosstalk with proteoglycans and enhancement of integrin clustering. The relative efficacy of these two peptides will likely depend on the cell type, the specific integrins and proteoglycans expressed, and the experimental context.
Signaling Pathways: Two Distinct Routes to Adhesion
The signaling cascades initiated by Vitronectin (367-378) and RGD peptides, while both culminating in cell adhesion, follow different initial pathways.
RGD Peptide Signaling Pathway: The RGD peptide directly engages the RGD-binding pocket of integrin heterodimers. This binding event triggers a conformational change in the integrin, leading to its activation and clustering. This clustering recruits a multitude of signaling and adaptor proteins to the cytoplasmic tail of the integrin, forming focal adhesions. Key downstream signaling events include the activation of Focal Adhesion Kinase (FAK) and Src family kinases, which in turn regulate the actin cytoskeleton, leading to cell spreading and firm adhesion.[1][5]
Vitronectin (367-378) Signaling Pathway: The Vitronectin (367-378) peptide, being a heparin-binding domain, is thought to primarily interact with cell surface heparan sulfate (B86663) proteoglycans, such as syndecans. This interaction can initiate its own signaling cascade and also synergize with integrin signaling. By promoting the oligomerization of vitronectin (or vitronectin fragments) on a surface, it can indirectly lead to the clustering of integrins that are bound to the RGD motifs present elsewhere in the full-length protein, thereby amplifying the adhesion signal.[3][4]
Experimental Protocols: A Guide to Cell Adhesion Assays
A common and reliable method to quantify cell adhesion is the crystal violet staining assay. This assay measures the number of adherent cells by staining their nuclei and cytoplasm.
Experimental Workflow: Crystal Violet Cell Adhesion Assay
Detailed Protocol:
-
Plate Coating:
-
Prepare stock solutions of Vitronectin (367-378) and RGD peptide in a suitable buffer (e.g., PBS).
-
Dilute the peptide solutions to a range of desired coating concentrations.
-
Add 100 µL of each peptide dilution to the wells of a 96-well tissue culture plate. Include wells with buffer only as a negative control.
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C to allow for passive adsorption of the peptides to the plastic surface.
-
Aspirate the peptide solutions and wash the wells three times with PBS to remove any unbound peptide.
-
Block the wells with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell adhesion.
-
Wash the wells again three times with PBS.
-
-
Cell Seeding and Adhesion:
-
Harvest cells using a non-enzymatic cell dissociation solution to maintain the integrity of cell surface receptors.
-
Resuspend the cells in a serum-free medium and count them.
-
Dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C in a humidified incubator to allow for cell attachment.
-
-
Staining and Quantification:
-
Gently wash the wells two to three times with PBS to remove non-adherent cells.
-
Fix the adherent cells by adding 100 µL of cold methanol (B129727) to each well and incubating for 10 minutes at room temperature.
-
Aspirate the methanol and allow the wells to air dry.
-
Add 100 µL of 0.5% crystal violet solution in 20% methanol to each well and incubate for 20 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
Allow the plate to dry completely.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well and incubate for 15 minutes on a shaker.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Conclusion
Both Vitronectin (367-378) and RGD peptides are potent promoters of cell adhesion, yet they operate through distinct mechanisms. The RGD peptide offers a direct and well-characterized route to integrin-mediated adhesion, making it a robust and versatile tool for a wide range of cell types. In contrast, Vitronectin (367-378) provides a more nuanced approach, potentially leveraging the synergistic interplay between proteoglycans and integrins, which may offer enhanced adhesion and specific signaling responses in certain cellular contexts.
The choice between these two peptides will ultimately depend on the specific research question, the cell type under investigation, and the desired biological outcome. For applications requiring straightforward and potent cell attachment, the RGD peptide is a reliable choice. For studies aiming to recapitulate a more complex microenvironment or to investigate the role of heparin-binding interactions in cell adhesion, the Vitronectin (367-378) fragment presents a compelling alternative. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their cell-adhesive properties across various experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immobilization of RGD to < 1 1 1 > silicon surfaces for enhanced cell adhesion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uPAR-induced cell adhesion and migration: vitronectin provides the key - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attachment and spreading of fibroblasts on an RGD peptide-modified injectable hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Functional Validation of Synthetic Vitronectin (367-378): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional activity of the synthetic peptide Vitronectin (367-378) against its full-length native protein counterpart and another key extracellular matrix protein, fibronectin. The data presented herein is essential for researchers evaluating cellular adhesion and proliferation in the context of tissue engineering, regenerative medicine, and drug development.
Comparative Analysis of Bioactivity
| Substrate | Cell Type | Metric | Value | Reference |
| Vitronectin (full-length) | Bovine Satellite Cells | Optimal Coating Concentration for Proliferation | 100 ng/cm² | [1] |
| Fibronectin | Human Osteoblast-like (HOS) cells | Adherence under 20% cyclic strain (1000 molecules/µm²) | 16.7 +/- 3% | [2] |
| Vitronectin (full-length) | Human Osteoblast-like (HOS) cells | Adherence under 20% cyclic strain (1000 molecules/µm²) | 1.1 +/- 1% | [2] |
| Vitronectin (full-length) | Human Osteoblast-like (HOS) cells | Adherence under 20% cyclic strain (≥2,500 molecules/µm²) | 45.7 +/- 2% | [2] |
| Fibronectin | Human Osteoblast-like (HOS) cells | Adherence under 20% cyclic strain (≥2,500 molecules/µm²) | 34.8 +/- 2% | [2] |
Table 1: Comparative Cell Adhesion and Proliferation Data. This table presents available quantitative data for cell adhesion and proliferation on full-length vitronectin and fibronectin substrates. It is important to note the absence of publicly available, direct comparative quantitative data for the synthetic Vitronectin (367-378) peptide.
Experimental Methodologies
Detailed protocols for key experiments are provided below to enable researchers to replicate and validate these findings.
Cell Adhesion Assay
This protocol outlines a standard method for quantifying cell adhesion to coated surfaces.
1. Pre-coating of Culture Plates:
-
Aseptically coat the wells of a 48-well plate with the desired substrate (e.g., synthetic Vitronectin (367-378), full-length vitronectin, or fibronectin) at a concentration range of 1-10 µg/mL in sterile phosphate-buffered saline (PBS).
-
Incubate the plate for 2 hours at room temperature in a sterile cell culture hood.
-
Aspirate the coating solution and wash the wells twice with sterile PBS.
-
Block non-specific binding by adding a solution of 1% bovine serum albumin (BSA) in PBS to each well and incubating for 30 minutes at 37°C.
-
Wash the wells once with sterile PBS and add 200 µL of the appropriate cell culture medium to each well.
2. Cell Seeding:
-
Harvest cells using a non-enzymatic cell dissociation solution to maintain the integrity of cell surface receptors.
-
Resuspend the cells in culture medium to a final concentration of 3 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each pre-coated well.
3. Incubation and Quantification:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with cold 100% methanol (B129727) for 10 minutes at room temperature.
-
Stain the cells with a 0.5% (w/v) crystal violet solution in 20% ethanol (B145695) for 10 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding a suitable solvent (e.g., 10% acetic acid) and transfer the solution to a 96-well plate.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Cell Proliferation Assay
This protocol describes a method for assessing cell proliferation on different substrates.
1. Plate Coating and Cell Seeding:
-
Follow the same pre-coating and blocking procedures as described in the Cell Adhesion Assay protocol.
-
Seed cells at a lower density (e.g., 5 x 10^3 to 1 x 10^4 cells per well) in the pre-coated wells.
2. Long-Term Culture:
-
Culture the cells for a period of 1 to 7 days, replacing the culture medium every 2-3 days.
3. Quantification of Proliferation:
-
At desired time points, quantify cell proliferation using a suitable method, such as the XTT or CyQUANT assay.
-
XTT Assay: Add the XTT labeling mixture to the wells and incubate for 4-24 hours. Measure the absorbance of the soluble formazan (B1609692) product at 450-500 nm.
-
CyQUANT Assay: Lyse the cells and add the CyQUANT GR dye, which fluoresces upon binding to cellular nucleic acids. Measure fluorescence with excitation at ~480 nm and emission at ~520 nm.
-
-
Generate a standard curve with a known number of cells to correlate absorbance or fluorescence readings with cell number.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows involved in the functional validation of synthetic Vitronectin (367-378).
References
Comparative Analysis: Vitronectin (367-378) vs. Fibronectin-Derived Peptides in Cellular Dynamics
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Vitronectin (367-378) and fibronectin-derived peptides on cell adhesion, migration, and signaling.
In the intricate landscape of cell biology and tissue engineering, peptides derived from extracellular matrix (ECM) proteins have emerged as powerful tools to modulate cellular behavior. Among these, the heparin-binding fragment of vitronectin, specifically the sequence spanning amino acids 367-378, and the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif from fibronectin, are of significant interest. This guide provides a detailed comparative analysis of these two classes of peptides, offering insights into their performance supported by experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways.
At a Glance: Key Performance Differences
| Feature | Vitronectin (367-378) | Fibronectin-Derived Peptides (e.g., RGD) |
| Primary Function | Promotes cell adhesion and growth, particularly for stem cells. | Broadly promotes cell adhesion, spreading, and migration for various cell types. |
| Primary Receptor Interaction | Primarily interacts with αvβ3 and αvβ5 integrins. | Interacts with a wider range of integrins, including α5β1, αvβ3, αvβ5, and others. |
| Cell Adhesion Efficacy | Supports robust cell adhesion, particularly at higher coating densities.[1] | Potent mediator of cell adhesion, effective even at low concentrations. |
| Cell Migration Induction | Can enhance smooth muscle cell migration.[2] | A well-established promoter of cell migration for numerous cell types. |
| Signaling Pathway Activation | Activates Focal Adhesion Kinase (FAK) and downstream pathways. | Potently activates FAK, Src, and downstream pathways like PI3K/Akt and ERK/MAPK.[3][4][5][6][7] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing a direct comparison of the efficacy of vitronectin and fibronectin-derived peptides in mediating cell adhesion and migration.
Table 1: Comparative Cell Adhesion
| Peptide/Protein | Cell Type | Adhesion Metric | Result |
| Vitronectin | Human Osteoblast-like (HOS) cells | % Adherence (at 2,500 molecules/µm²) | 45.7 ± 2%[1] |
| Fibronectin | Human Osteoblast-like (HOS) cells | % Adherence (at 2,500 molecules/µm²) | 34.8 ± 2%[1] |
| Vitronectin | Bovine Corneal Endothelial (BCE) cells | Coating concentration for significant adhesion | 50 ng/ml[8] |
| Fibronectin | Bovine Corneal Endothelial (BCE) cells | Coating concentration for significant adhesion | 500 ng/ml[8] |
| Vitronectin | BHK-21 cells | Coating concentration for significant adhesion | 50 ng/ml[8] |
| Fibronectin | BHK-21 cells | Coating concentration for significant adhesion | 250 ng/ml[8] |
Table 2: Comparative Cell Migration
| Peptide/Protein | Cell Type | Migration Metric | Result |
| RGD peptide | Human Umbilical Vein Endothelial Cells (HUVEC) | Migration Speed | 0.45 to 0.55 µm/min[3] |
| Fibronectin | 4T1 cells | Wound Healing Rate | 100.5% to 137.4% of control[9] |
Table 3: Integrin Binding Affinity (IC50 / Kd)
| Peptide/Ligand | Integrin | Binding Metric | Result |
| Cyclic RGD peptidomimetic (Compound 7) | α5β1 | IC50 | 25.7 nM[10] |
| Cyclic RGD peptidomimetic (Compound 7) | αvβ3 | IC50 | <1 nM[10] |
| Engineered RGD-knottin peptide | αvβ3 | Kd | 780 pM to 15 nM[4] |
| RGD-containing peptides | αvβ3, αvβ5, α5β1 | IC50 | Varied based on peptide structure (nM to µM range)[11] |
| RGD peptide | Integrins | Kd (3D) | 74 ± 28 µM[12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison.
Cell Adhesion Assay (Crystal Violet Staining)
This protocol quantifies the attachment of cells to surfaces coated with the peptides of interest.
Materials:
-
96-well tissue culture plates
-
Vitronectin (367-378) and fibronectin-derived peptide solutions (e.g., 10-100 µg/mL in sterile PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking
-
Cell suspension in serum-free media
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or cold methanol)
-
0.1% Crystal Violet solution
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the desired peptide solutions overnight at 4°C or for 1-2 hours at 37°C.[13] Include uncoated or BSA-coated wells as negative controls.
-
Washing: Gently wash the wells twice with PBS to remove unbound peptide.[13]
-
Blocking: Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.[13]
-
Cell Seeding: Wash the wells again with PBS. Seed a known number of cells (e.g., 1-5 x 10^4 cells/well) in serum-free medium into each well.[14]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 30-90 minutes) to allow for cell attachment.
-
Washing: Carefully remove the medium and wash the wells gently with PBS to remove non-adherent cells.[15]
-
Fixation: Fix the adherent cells with the chosen fixation solution for 10-15 minutes at room temperature.[13][15]
-
Staining: Wash the wells with water and stain the cells with 0.1% Crystal Violet solution for 10-25 minutes at room temperature.[13][15][16]
-
Washing: Gently wash the wells with water to remove excess stain.[13][16]
-
Solubilization: Air dry the plate and then add the solubilization solution to each well to elute the dye from the stained cells.
-
Quantification: Measure the absorbance of the solubilized dye at 570-595 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[15][16]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
6-well or 12-well tissue culture plates
-
Cell culture medium (with and without serum)
-
Sterile p200 pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.[17][18]
-
Serum Starvation (Optional): To minimize cell proliferation, you can serum-starve the cells for several hours before creating the wound.
-
Creating the Wound: Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.[17][18] Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.[19]
-
Washing: Gently wash the wells with PBS to remove dislodged cells.[17][18]
-
Treatment: Add fresh medium containing the Vitronectin (367-378) or fibronectin-derived peptide at the desired concentration. Include a control group with no peptide.
-
Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 4-8 hours), capture images of the wound area using a microscope.[18]
-
Analysis: Measure the width of the scratch or the area of the cell-free region at each time point. The rate of wound closure is a measure of cell migration.
Transwell Migration Assay
This assay provides a quantitative measure of chemotactic cell migration towards a chemoattractant through a porous membrane.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cell culture medium (with and without chemoattractant)
-
Peptide solutions
-
Cotton swabs
-
Fixation and staining reagents (as in the adhesion assay)
Procedure:
-
Preparation: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing the chemoattractant (e.g., serum or a specific growth factor) to the lower chamber.[20][21][22][23]
-
Cell Seeding: Resuspend cells in serum-free medium containing the Vitronectin (367-378) or fibronectin-derived peptide and add the cell suspension to the upper chamber of the insert.[22][23]
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (typically 4-24 hours).[23][24]
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[20][23]
-
Fixation and Staining: Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of migration.
Signaling Pathways and Mechanisms of Action
Both Vitronectin (367-378) and fibronectin-derived peptides exert their effects primarily through binding to integrins, transmembrane receptors that link the ECM to the intracellular cytoskeleton and activate downstream signaling cascades.
Integrin Binding and Initial Activation
-
Fibronectin-derived RGD peptides are recognized by a broad range of integrins, most notably α5β1 and αv-class integrins.[25] The RGD sequence is a primary recognition motif for these interactions.
-
Vitronectin (367-378) , a heparin-binding domain, is known to interact with αvβ3 and αvβ5 integrins, playing a crucial role in the adhesion of certain cell types, including stem cells.[6][26][27]
Downstream Signaling Cascade: The Central Role of FAK
Upon integrin ligation, a key event is the recruitment and activation of Focal Adhesion Kinase (FAK).
-
FAK Autophosphorylation: Binding of the peptide to its integrin receptor leads to the clustering of integrins and the recruitment of FAK to the cell membrane. This proximity facilitates the autophosphorylation of FAK at tyrosine residue 397 (Y397).[5][28]
-
Src Kinase Recruitment and Activation: The phosphorylated Y397 on FAK serves as a docking site for the SH2 domain of Src family kinases. This interaction leads to the activation of Src.[6][28]
-
FAK-Src Complex Formation and Signal Amplification: The activated Src then phosphorylates other tyrosine residues on FAK, further amplifying the signal and creating docking sites for other signaling proteins.[4][7]
-
Activation of Downstream Pathways: The FAK-Src complex acts as a central hub, activating multiple downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival. These include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
ERK/MAPK Pathway: This pathway is heavily involved in regulating gene expression related to cell migration and proliferation.
-
The activation of these pathways ultimately leads to the reorganization of the actin cytoskeleton, formation of focal adhesions, and the generation of protrusive forces necessary for cell movement.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: General signaling pathway initiated by Vitronectin and Fibronectin peptides.
Experimental Workflow: Cell Adhesion Assay
Caption: Workflow for a quantitative cell adhesion assay.
Logical Relationship: Integrin-Signaling-Function
Caption: Relationship between peptides, integrins, signaling, and cellular function.
References
- 1. clyte.tech [clyte.tech]
- 2. Focal-adhesion-independent integrin-αv regulation of FAK and c-Myc is necessary for 3D skin formation and tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Response to RGD Density in Crosslinked Artificial Extracellular Matrix Protein Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of fibronectin-mediated FAK signalling pathways in lung cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibronectin-stimulated signaling from a focal adhesion kinase-c-Src complex: involvement of the Grb2, p130cas, and Nck adaptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 14. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 17. Wound healing migration assay (Scratch assay) [protocols.io]
- 18. med.virginia.edu [med.virginia.edu]
- 19. jove.com [jove.com]
- 20. stackscientific.nd.edu [stackscientific.nd.edu]
- 21. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. researchgate.net [researchgate.net]
- 25. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. mdpi.com [mdpi.com]
A Comparative Analysis of Vitronectin (367-378) and Other Peptides for Heparin Binding Affinity
For Immediate Release
A detailed comparative guide has been developed to assess the heparin-binding affinity of the Vitronectin-derived peptide (residues 367-378), offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating its performance against other known heparin-binding molecules. This guide synthesizes experimental data to provide an objective comparison, complete with detailed methodologies and visual representations of experimental workflows.
The C-terminal region of Vitronectin, spanning residues 341-380, is recognized as its principal heparin-binding domain (HBD). The specific peptide sequence 367-378, GKKQRFRHRNRKG, lies within this critical region and is implicated in various physiological processes, including cell adhesion, signaling, and the regulation of the complement and coagulation systems. Understanding the binding affinity of this peptide to heparin, a highly sulfated glycosaminoglycan, is crucial for the development of novel therapeutics and biomaterials.
Comparative Binding Affinity Data
The binding affinity of a peptide to heparin is a key indicator of its potential biological activity. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a higher binding affinity. The following table summarizes the available quantitative data for the interaction of Vitronectin and other heparin-binding molecules with heparin.
| Molecule/Peptide | Sequence/Region | Method | Dissociation Constant (Kd) |
| Multimeric Vitronectin | Full-length (HBD: 341-380) | Fluorescence Resonance Energy Transfer (FRET) | 43 nM [1] |
| Antithrombin III | Full-length | Stopped-Flow Fluorimetry | 72 nM [2] |
| Fibronectin Heparin-Interacting Peptide I (FHIP I) | WQPPRARI (from domain III14) | Isothermal Titration Calorimetry (ITC) | ~178 - 227 µM |
Note: The Kd for FHIP I was calculated from the reported association constant (KA) range of 4.4 x 10³ M⁻¹ to 5.6 x 10³ M⁻¹ (Kd = 1/KA).[3]
Experimental Protocols
Accurate determination of binding affinities relies on precise experimental techniques. The two most common methods employed for quantifying peptide-heparin interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time biomolecular interactions.[4]
Principle: One molecule (the ligand, e.g., biotinylated heparin) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., the peptide of interest) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon waves. This change is proportional to the mass bound to the surface and is recorded in a sensorgram.
Typical Protocol:
-
Surface Preparation: A sensor chip (e.g., a streptavidin-coated chip) is prepared. Biotinylated heparin is injected over the surface and captured by the streptavidin, creating a heparin-functionalized surface.[5]
-
Analyte Injection: The peptide of interest (analyte) is diluted in a suitable running buffer (e.g., PBS with 0.01% Tween 20) to a range of concentrations. Each concentration is injected over the heparin-coated surface at a constant flow rate.
-
Data Acquisition: The association of the peptide to the heparin is monitored in real-time. After the injection, the running buffer is flowed over the surface to monitor the dissociation of the complex.
-
Regeneration: The sensor surface is regenerated by injecting a high-salt solution (e.g., 2 M NaCl) to remove the bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules.
Principle: A solution of the peptide is titrated into a solution of heparin in the sample cell of a calorimeter. The binding interaction results in either the release (exothermic) or absorption (endothermic) of heat, which is measured by the instrument.
Typical Protocol:
-
Sample Preparation: The peptide and heparin solutions are prepared in the same buffer to minimize heat of dilution effects. The concentrations are chosen based on the expected binding affinity.
-
Titration: The peptide solution is loaded into the injection syringe, and the heparin solution is placed in the sample cell. A series of small injections of the peptide into the heparin solution is performed.
-
Heat Measurement: The heat change after each injection is measured and integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the two molecules.
-
Data Analysis: The binding isotherm is fitted to a binding model to determine the stoichiometry of the interaction (n), the binding enthalpy (ΔH), and the association constant (KA), from which the dissociation constant (Kd) and Gibbs free energy (ΔG) can be calculated.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the typical workflows for SPR and a conceptual signaling pathway involving Vitronectin-heparin interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of high affinity heparin to antithrombin III. Stopped flow kinetic studies of the binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of a stronger heparin binding locus in fibronectin domain III14 using thermodynamics and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of protein-heparin interactions using a portable SPR instrument [PeerJ] [peerj.com]
- 5. Heparin binding domain peptides of antithrombin III: analysis by isothermal titration calorimetry and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of Vitronectin (367-378) and Matrigel for iPSC culture
For researchers, scientists, and drug development professionals navigating the complexities of induced pluripotent stem cell (iPSC) culture, the choice of extracellular matrix (ECM) is a critical decision point. This guide provides a comprehensive side-by-side comparison of two widely used substrates: the defined, recombinant protein fragment Vitronectin (367-378) and the complex, undefined basement membrane extract, Matrigel. This analysis, supported by experimental data, aims to equip researchers with the necessary information to select the optimal matrix for their specific iPSC culture needs.
The landscape of iPSC culture is continually evolving towards more defined and reproducible systems. While Matrigel has historically been a gold standard, its inherent variability presents challenges for clinical translation and large-scale manufacturing. Vitronectin, a key component of the extracellular matrix, has emerged as a promising defined alternative, offering greater consistency and control over the culture environment.
At a Glance: Key Differences
| Feature | Vitronectin (367-378) | Matrigel |
| Composition | Defined, single recombinant protein fragment | Undefined, complex mixture of basement membrane proteins (laminin, collagen IV, etc.) and growth factors |
| Source | Recombinant production (e.g., E. coli) | Engelbreth-Holm-Swarm (EHS) mouse sarcoma |
| Consistency | High lot-to-lot consistency | Subject to batch-to-batch variation |
| Xeno-free Potential | Yes, can be produced as a xeno-free reagent | No, of murine origin |
| Mechanism of Action | Primarily interacts with αvβ5 integrins for cell attachment | Interacts with multiple integrins, primarily β1-containing integrins |
| Cost | Generally higher per unit | Generally lower per unit |
Performance Comparison: A Data-Driven Analysis
The following tables summarize quantitative data from studies comparing the performance of Vitronectin and Matrigel in supporting iPSC culture.
Table 1: Pluripotency Marker Expression
| Pluripotency Marker | Vitronectin (367-378) | Matrigel | Key Findings |
| NANOG mRNA Expression | No significant difference compared to Matrigel in some studies.[1] | High expression levels maintained. | Both substrates effectively support the expression of this core pluripotency marker. |
| POU5F1 (OCT4) mRNA Expression | Slightly lower read counts in some iPSC lines compared to Matrigel.[1] | Consistently high expression levels. | While both maintain high expression, Matrigel may result in slightly higher OCT4 levels in certain cell lines. |
| SOX2 mRNA Expression | Higher expression reported in some studies when used with specific media combinations. | Consistently high expression levels. | The choice of culture medium can influence the relative expression of SOX2 on these substrates.[2] |
| Tra-1-60 Staining | Positive staining observed, indicating maintenance of pluripotency. | Positive staining consistently observed. | Both substrates support the expression of this key surface marker of undifferentiated iPSCs.[2] |
Table 2: Cell Culture Performance
| Performance Metric | Vitronectin (367-378) | Matrigel | Key Findings |
| Cell Attachment | Mediated by αvβ5 integrin; may be less forgiving for initial cell attachment.[3][4] | Mediated by β1 integrins; generally provides robust cell attachment.[5] | Matrigel is often considered more forgiving for cell attachment, while Vitronectin requires optimized protocols. |
| Colony Morphology | Colonies are typically round, tightly packed, and may appear more condensed.[6] | Colonies are often more diffuse and irregularly shaped.[6] | The morphology of iPSC colonies can differ between the two substrates. |
| Proliferation Rate | Comparable proliferation rates to Matrigel have been reported. | Supports robust iPSC proliferation. | Both substrates can support efficient expansion of iPSCs. |
| Spontaneous Differentiation | Some studies report slightly higher spontaneous differentiation immediately following transition from Matrigel.[7] | Generally low levels of spontaneous differentiation. | A period of adaptation may be required when transitioning cells from Matrigel to Vitronectin. |
| Karyotypic Stability | iPSCs cultured on Vitronectin for multiple passages retain a normal karyotype.[3] | iPSCs cultured on Matrigel generally maintain a stable karyotype. | Both substrates are capable of supporting long-term culture without inducing chromosomal abnormalities. |
Experimental Methodologies
To ensure reproducibility, detailed experimental protocols are crucial. Below are summarized methodologies for key experiments used to compare Vitronectin and Matrigel.
iPSC Culture Protocol
A generalized workflow for comparing iPSC culture on Vitronectin and Matrigel is depicted below.
Caption: Experimental workflow for comparing iPSC culture on Vitronectin and Matrigel.
Coating Protocol: Vitronectin
-
Thaw Vitronectin XF™ at room temperature.
-
Dilute Vitronectin XF™ in a suitable dilution buffer (e.g., CellAdhere™ Dilution Buffer) to a final concentration of 10 µg/mL.[8]
-
Gently mix the diluted solution without vortexing.
-
Immediately coat non-tissue culture-treated plates with the diluted Vitronectin solution, ensuring the entire surface is covered.
-
Incubate at room temperature for at least 1 hour.[8]
-
Aspirate the excess solution before seeding cells. A wash step with the dilution buffer can be performed.[8]
Coating Protocol: Matrigel
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Using pre-chilled pipette tips and tubes, dilute the Matrigel to the desired concentration with cold DMEM/F-12 medium. The final concentration is lot-dependent and should be determined from the certificate of analysis.
-
Quickly add the diluted Matrigel solution to the culture plates and swirl to coat the entire surface.
-
Incubate the plates at 37°C for at least 1 hour to allow for polymerization.[9]
-
Aspirate the remaining Matrigel solution before use. Plates can be used immediately or stored at 4°C for up to one week.
Pluripotency Analysis Protocol (Immunocytochemistry)
-
Fix iPSC colonies with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% donkey serum in PBS) for at least 1 hour.
-
Incubate with primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG, Tra-1-60) overnight at 4°C.
-
Wash with PBS and incubate with corresponding secondary antibodies conjugated to fluorophores for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope.
Signaling Pathways: A Visual Guide
The interaction of iPSCs with Vitronectin and Matrigel is mediated by specific cell surface receptors, primarily integrins, which trigger downstream signaling cascades crucial for cell adhesion, survival, and proliferation.
Caption: iPSC signaling on Vitronectin is primarily mediated by αvβ5 and αvβ3 integrins.
On Vitronectin, the RGD motif of the protein is recognized by αvβ5 and αvβ3 integrins on the iPSC surface.[10][11] This interaction is crucial for initial cell attachment and subsequent proliferation.[3]
Caption: iPSC signaling on Matrigel is predominantly mediated by β1-containing integrins.
In contrast, iPSC adhesion to the various components of Matrigel, such as laminin (B1169045) and collagen, is primarily mediated by β1-containing integrins.[5] The activation of these integrins is essential for cell adhesion and proliferation on this complex substrate.
Conclusion: Making an Informed Decision
Both Vitronectin (367-378) and Matrigel can effectively support the culture of pluripotent iPSCs. The choice between them often depends on the specific requirements of the research.
Matrigel remains a cost-effective and widely used substrate that supports robust iPSC growth and is familiar to many researchers. However, its undefined nature and batch-to-batch variability can be significant drawbacks, particularly for studies requiring high reproducibility and for the development of clinical applications.
Vitronectin (367-378) offers a defined, xeno-free, and highly consistent alternative.[7] This makes it an excellent choice for translational research, drug screening applications, and any study where minimizing variability is paramount. While it may require more optimization for initial cell attachment, the long-term benefits of a fully defined culture system are substantial.
Ultimately, the decision should be based on a careful consideration of experimental goals, budget, and the need for a defined and reproducible culture system. For researchers aiming for clinical translation and robust, scalable processes, transitioning to a defined matrix like Vitronectin is a forward-looking strategy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparison of two different culture conditions for derivation of early hiPSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Roles of integrins in human induced pluripotent stem cell growth on Matrigel and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. stemcell.com [stemcell.com]
- 9. Preparation of feeder-free iPSCs culture [protocols.io]
- 10. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Role of Vitronectin (367-378) in Integrin β3 Signaling: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the synthetic peptide Vitronectin (367-378) and its role in integrin β3 signaling pathways. Designed for researchers, scientists, and drug development professionals, this document outlines the peptide's performance against other well-established integrin ligands, supported by experimental data and detailed protocols.
Introduction to Vitronectin and Integrin β3 Signaling
Vitronectin is a key glycoprotein (B1211001) in the extracellular matrix (ECM) that plays a crucial role in cell adhesion, migration, and signaling. Its biological activity is mediated, in part, by the Arg-Gly-Asp (RGD) sequence, which is a recognition site for several integrins, including αvβ3. The peptide fragment Vitronectin (367-378) is a specific sequence derived from the full-length protein and has been shown to promote cell adhesion.[1] Integrin β3 is a critical subunit of several integrin heterodimers, and its engagement with ligands like vitronectin initiates a cascade of intracellular signaling events pivotal to cellular function.
Upon ligand binding, integrin β3 undergoes a conformational change, leading to the recruitment and activation of various signaling molecules at focal adhesions. Key among these are Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K), which in turn activate downstream effectors such as Akt (also known as Protein Kinase B). This signaling cascade regulates essential cellular processes including cell survival, proliferation, and migration.
This guide will compare the efficacy of Vitronectin (367-378) in mediating these signaling events with other peptides known to interact with integrin β3.
Comparative Analysis of Integrin β3 Ligands
The interaction between integrin β3 and its ligands can be quantified by measuring binding affinity (dissociation constant, Kd) and the concentration required to inhibit binding by 50% (IC50). Downstream signaling can be assessed by quantifying the phosphorylation of key signaling proteins.
Table 1: Comparison of Binding Affinities of Different Peptides to Integrin αvβ3
| Peptide/Ligand | Sequence/Description | IC50 (nM) for inhibiting Vitronectin binding | Reference |
| Vitronectin (367-378) | GKKQRFRHRNRKG | Data not available | |
| Linear RGD Peptide (GRGDSP) | Gly-Arg-Gly-Asp-Ser-Pro | 1968.73 ± 444.32 | [2] |
| Cyclic RGD Peptide (c(RGDfV)) | Cyclo(Arg-Gly-Asp-D-Phe-Val) | ~10-100 times more potent than linear RGD | [3] |
| Cilengitide (Cyclic RGD) | Cyclo(Arg-Gly-Asp-D-Phe-N(Me)Val) | 0.61 (for αvβ3) | [4] |
| HSDVHK-NH2 (non-RGD) | His-Ser-Asp-Val-His-Lys-NH2 | 0.002414 (2.414 pM) | [4] |
Note: Lower IC50 values indicate higher binding affinity.
Table 2: Comparison of Downstream Signaling Activation by Integrin Ligands
| Ligand | Signaling Molecule | Fold Increase in Phosphorylation (compared to control) | Cell Type | Reference |
| Vitronectin (full-length) | FAK | ~1.9 to 3.16 | Murine Mast Cells | [5] |
| Fibronectin | FAK | Adhesion-dependent increase | Chicken Embryo Fibroblasts | |
| Vitronectin (367-378) | FAK | Data not available | ||
| Vitronectin (full-length) | Akt/PKB | Adhesion-dependent increase | β3-transfected cells | [6] |
| Fibronectin | Akt/PKB | Adhesion-dependent increase | Mouse Embryonic Stem Cells | [7] |
| Vitronectin (367-378) | Akt/PKB | Data not available |
Note: Fold increase is a measure of the magnitude of signaling activation.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms by which Vitronectin (367-378) influences cellular behavior, it is essential to visualize the underlying signaling pathways and the experimental procedures used to study them.
The following diagram illustrates a typical workflow for a cell adhesion assay used to quantify the effect of Vitronectin (367-378).
Experimental Protocols
Cell Adhesion Assay
This protocol is designed to quantitatively measure cell adhesion to surfaces coated with Vitronectin (367-378) or other peptides.
Materials:
-
96-well non-tissue culture-treated plates
-
Vitronectin (367-378) and control peptides (e.g., linear RGD, scrambled peptide)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cells expressing integrin β3 (e.g., U87MG glioblastoma cells)
-
Serum-free cell culture medium
-
Crystal Violet stain (0.5% in 20% methanol)
-
Extraction buffer (e.g., 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Coating: Dissolve peptides in PBS to the desired concentration (e.g., 10 µg/mL). Add 100 µL of the peptide solution to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the peptide solution and wash the wells twice with PBS. Add 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
-
Cell Seeding: Wash the wells twice with PBS. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for cell adhesion.
-
Washing: Gently aspirate the medium and wash the wells three times with PBS to remove non-adherent cells.
-
Staining: Add 100 µL of Crystal Violet solution to each well and incubate for 10 minutes at room temperature.
-
Extraction: Aspirate the Crystal Violet solution and wash the wells with water until the water runs clear. Air dry the plate. Add 100 µL of extraction buffer to each well and incubate on a shaker for 10 minutes to solubilize the stain.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Western Blot for FAK Phosphorylation
This protocol is used to detect the phosphorylation of Focal Adhesion Kinase (FAK) at Tyrosine 397 (Y397) as a measure of integrin β3 signaling activation.
Materials:
-
Cell culture plates coated with Vitronectin (367-378) or control peptides
-
Cells expressing integrin β3
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Stimulation: Plate cells on peptide-coated dishes in serum-free medium and incubate for a specified time (e.g., 30-60 minutes) to allow for adhesion and signaling activation.
-
Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Mix the lysate with Laemmli sample buffer and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-FAK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with an anti-total FAK antibody for normalization. Quantify the band intensities to determine the fold change in FAK phosphorylation.
Conclusion
This guide provides a framework for validating the role of Vitronectin (367-378) in integrin β3 signaling. The provided comparative data, while not exhaustive for this specific peptide, highlights the methodologies used to assess ligand-integrin interactions and subsequent downstream signaling. The detailed experimental protocols offer a starting point for researchers to quantitatively evaluate the performance of Vitronectin (367-378) against other known integrin β3 ligands. Further research is warranted to generate specific quantitative data for Vitronectin (367-378) to fully elucidate its potential in research and therapeutic applications.
References
- 1. innopep.com [innopep.com]
- 2. Site-specific inhibition of integrin alpha v beta 3-vitronectin association by a ser-asp-val sequence through an Arg-Gly-Asp-binding site of the integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Both adhesion to immobilized vitronectin and FcɛRI cross‐linking cause enhanced focal adhesion kinase phosphorylation in murine mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CK2 phosphorylation of vitronectin. Promotion of cell adhesion via the alpha(v)beta 3-phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Commercial Vitronectin (367-378): A Comparative Overview
For researchers, scientists, and drug development professionals, selecting the optimal reagents is a critical first step in ensuring experimental success. Vitronectin, particularly the synthetic peptide fragment spanning amino acids 367-378, has emerged as a crucial component in cell culture, notably for the maintenance and differentiation of pluripotent stem cells. This guide provides a comparative analysis of commercially available Vitronectin (367-378) peptides, offering insights into their performance based on key experimental parameters. Due to the limited availability of direct head-to-head comparative studies from commercial suppliers, this guide presents a framework for evaluation, including standardized experimental protocols and illustrative data, to empower researchers to make informed decisions.
Performance Comparison of Commercial Vitronectin (367-378)
The efficacy of Vitronectin (367-378) from different commercial sources can vary depending on purity, synthesis method, and quality control. Below is a summary of expected performance characteristics based on typical applications.
Table 1: Quantitative Performance Comparison of Commercial Vitronectin (367-378) Sources
| Supplier | Product Name/ID | Purity (%) | Endotoxin Level (EU/mg) | Cell Attachment Efficiency (%)¹ | hPSC Proliferation Rate (Fold Change)² | Maintenance of Pluripotency (% Positive Cells)³ |
| Supplier A | Vitronectin (367-378) Peptide | >95 | <1.0 | 92 ± 4 | 8.5 ± 0.7 | >95 (OCT4+), >95 (SOX2+) |
| Supplier B | VN-Peptide (367-378) | >98 | <0.5 | 95 ± 3 | 9.2 ± 0.5 | >95 (OCT4+), >95 (SOX2+) |
| Supplier C | Vitronectin Fragment (367-378) | >95 | <1.0 | 88 ± 5 | 7.9 ± 0.9 | >90 (OCT4+), >90 (SOX2+) |
¹ Cell attachment efficiency was determined using human induced pluripotent stem cells (hiPSCs) after 2 hours of seeding on coated surfaces. ² Proliferation rate was measured as the fold change in hiPSC number after 5 days of culture. ³ Maintenance of pluripotency was assessed by flow cytometry for the expression of key pluripotency markers, OCT4 and SOX2, after 5 passages.
Note: The data presented in this table is illustrative and intended to provide a template for comparing different commercial products. Researchers are encouraged to perform their own side-by-side comparisons using the protocols outlined below.
Experimental Protocols
To ensure a fair and accurate comparison of different commercial Vitronectin (367-378) sources, standardized experimental protocols are essential.
Cell Adhesion Assay
This protocol quantifies the ability of cells to attach to surfaces coated with Vitronectin (367-378).
Materials:
-
96-well tissue culture plates
-
Commercial Vitronectin (367-378) peptides from different suppliers
-
Phosphate-buffered saline (PBS), sterile
-
Human induced pluripotent stem cells (hiPSCs)
-
Cell culture medium (e.g., mTeSR™1)
-
Calcein AM
-
Fluorescence plate reader
Procedure:
-
Prepare stock solutions of each Vitronectin (367-378) peptide in sterile PBS to a concentration of 1 mg/mL.
-
Dilute the stock solutions to a working concentration of 10 µg/mL in PBS.
-
Coat the wells of a 96-well plate with 100 µL of the diluted peptide solutions. As a negative control, coat wells with PBS alone.
-
Incubate the plate at 37°C for 2 hours.
-
Aspirate the coating solution and wash the wells twice with 200 µL of PBS.
-
Harvest and resuspend hiPSCs in cell culture medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well.
-
Incubate the plate at 37°C for 2 hours.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 100 µL of 2 µM Calcein AM in PBS to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence at an excitation of 485 nm and an emission of 520 nm using a fluorescence plate reader.
-
Calculate the percentage of cell attachment relative to the total number of cells seeded.
Pluripotent Stem Cell Proliferation Assay
This protocol assesses the ability of Vitronectin (367-378) to support the proliferation of human pluripotent stem cells (hPSCs).
Materials:
-
6-well tissue culture plates
-
Commercial Vitronectin (367-378) peptides
-
hPSCs
-
Cell culture medium
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Coat the wells of a 6-well plate with the different Vitronectin (367-378) peptides as described in the cell adhesion assay protocol.
-
Seed hPSCs at a density of 5 x 10^4 cells per well.
-
Culture the cells for 5 days, changing the medium daily.
-
On day 5, harvest the cells from each well using a cell dissociation reagent.
-
Count the total number of viable cells using a hemocytometer or an automated cell counter.
-
Calculate the proliferation rate as the fold change in cell number from day 0 to day 5.
Maintenance of Pluripotency Assay
This protocol evaluates the long-term ability of Vitronectin (367-378) to maintain the pluripotent state of hPSCs.
Materials:
-
6-well tissue culture plates coated with Vitronectin (367-378)
-
hPSCs
-
Cell culture medium
-
Antibodies for pluripotency markers (e.g., anti-OCT4, anti-SOX2)
-
Flow cytometer
Procedure:
-
Culture hPSCs on Vitronectin (367-378)-coated plates for at least 5 passages.
-
After 5 passages, harvest the cells and fix and permeabilize them according to standard protocols for intracellular flow cytometry.
-
Stain the cells with fluorescently labeled antibodies against pluripotency markers.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing each marker.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Caption: Vitronectin (367-378) signaling pathway.
Caption: Experimental workflow for cell adhesion assay.
By utilizing the provided protocols and framework for data comparison, researchers can systematically evaluate different commercial sources of Vitronectin (367-378) to identify the most suitable product for their specific research needs, thereby enhancing the reproducibility and reliability of their experimental outcomes.
Comparative Guide to the In Vivo Validation of Vitronectin (367-378) and Alternative Cell Adhesion Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of the vitronectin-derived peptide, Vitronectin (367-378), and its functional alternatives. While direct in vivo studies on the Vitronectin (367-378) peptide are limited in publicly available research, this document summarizes its known in vitro functions and draws comparisons with extensively studied peptides that target similar biological pathways, primarily integrin-mediated cell adhesion. This guide will focus on in vivo applications in animal models related to angiogenesis, wound healing, and cancer therapy, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling mechanisms.
Introduction to Vitronectin (367-378) and its Functional Context
Vitronectin is a key adhesive glycoprotein (B1211001) in the extracellular matrix (ECM) and plasma, playing a crucial role in cell adhesion, migration, and signaling. The peptide sequence spanning amino acids 367-378 of vitronectin constitutes a principal heparin-binding domain. This domain is understood to be critical for the oligomerization of vitronectin, a process that enhances its ability to mediate cell adhesion and spreading by clustering integrin receptors. While the widely recognized Arginine-Glycine-Aspartic acid (RGD) sequence of vitronectin directly engages integrins, the heparin-binding domain is thought to modulate this interaction and contribute to the overall biological activity of the full-length protein. In vitro studies have shown that the Vitronectin (367-378) peptide can promote the adhesion and undifferentiated growth of human pluripotent stem cells. However, its specific functions in a complex in vivo environment remain an area of active investigation.
Comparative Peptides
To provide a framework for evaluating the potential in vivo functions of Vitronectin (367-378), this guide will compare it with two well-characterized classes of peptides that also modulate cell adhesion through integrin pathways:
-
RGD Peptides (e.g., Cilengitide): These synthetic peptides contain the minimal integrin recognition motif, RGD. Cilengitide (B523762), a cyclic RGD pentapeptide, is a potent antagonist of αvβ3 and αvβ5 integrins and has been extensively studied in preclinical and clinical settings for its anti-angiogenic and anti-tumor effects.
-
Fibronectin-Derived Peptides (e.g., ATN-161): ATN-161 is a small peptide derived from the synergy region of fibronectin. It acts as an antagonist of several integrins, including α5β1 and αvβ3, and has demonstrated anti-angiogenic and anti-tumor activity in various animal models.
Quantitative Data Comparison from In Vivo Animal Models
The following tables summarize key quantitative data from in vivo studies of the comparator peptides, providing a benchmark for the potential efficacy of Vitronectin (367-378) in similar models.
Table 1: Comparison of Anti-Angiogenic and Anti-Tumor Efficacy in Animal Models
| Peptide | Animal Model | Dosage and Administration | Key Quantitative Outcomes | Reference |
| Cilengitide | Nude mice with intracranial U87MG human glioblastoma | 200 μ g/100 μL PBS, intraperitoneally, 3 times per week | - Median survival of 19 days (control) vs. 29 days (Cilengitide).- Tumor volume remained at 1-2 mm³ in treated mice for the duration of the experiment, while control tumors grew exponentially to 120 mm³. | [1][2] |
| ATN-161 | Rat model of laser-induced choroidal neovascularization (CNV) | 10 μg/mL intravitreal injection | - Significantly reduced CNV leakage and neovascularization, comparable to an anti-VEGF antibody.- Significantly decreased the size of laser-induced lesions. | [3] |
| ATN-161 | BALB/c nu/nu mice with MDA-MB-231 human breast cancer xenografts | 0.05-1 mg/kg/day, intravenous | - Significant dose-dependent decrease in tumor volume.- Marked decrease or complete blockage of skeletal and soft tissue metastases. | [4] |
Table 2: Comparison of Efficacy in Wound Healing Animal Models
| Peptide | Animal Model | Dosage and Administration | Key Quantitative Outcomes | Reference |
| RGDSP-functionalized hydrogel | Murine excisional wound model | Topical application of hydrogel containing the peptide | - Significantly accelerated wound closure rate compared to control and hydrogel alone. | [5] |
Experimental Protocols
In Vivo Angiogenesis Model: Human Glioblastoma in Nude Mice (Cilengitide)
-
Animal Model: Athymic nude mice.
-
Tumor Cell Implantation: 1 x 10⁵ U87MG human glioblastoma cells in 1 μL of medium are stereotactically injected into the caudate/putamen of the mice over a 20-minute period.
-
Treatment Protocol:
-
Five days post-tumor injection, mice are randomly assigned to treatment and control groups.
-
The treatment group receives intraperitoneal injections of Cilengitide (200 μg in 100 μL PBS) three times per week.
-
The control group receives intraperitoneal injections of the vehicle (PBS).
-
-
Monitoring and Analysis:
-
Tumor growth is monitored over time using appropriate imaging techniques (e.g., MRI) or by sacrificing cohorts of animals at different time points for histological analysis.
-
Tumor volume is calculated.
-
Immunohistochemical staining of tumor sections for markers of cell replication (e.g., Ki-67) and angiogenesis (e.g., CD31) is performed to quantify cell proliferation and microvessel density.
-
Survival of the animals in each group is monitored and recorded.[1][2]
-
In Vivo Choroidal Neovascularization Model in Rats (ATN-161)
-
Animal Model: Brown Norway rats.
-
Induction of CNV: Laser photocoagulation is used to rupture Bruch's membrane, inducing CNV.
-
Treatment Protocol:
-
Immediately after laser photocoagulation, animals receive an intravitreal injection of ATN-161 (e.g., 10 μg/mL), a scrambled peptide control, or a positive control (e.g., anti-VEGF antibody).
-
-
Monitoring and Analysis:
-
The eyes are examined at days 1, 7, and 14 post-injection using spectral-domain optical coherence tomography (SD-OCT) and fluorescein (B123965) angiography to assess CNV leakage and size.
-
At day 14, animals are sacrificed, and choroidal flatmounts are prepared and stained (e.g., with isolectin B4) to measure the area of CNV.[3]
-
In Vivo Wound Healing Model: Excisional Wounds in Mice (RGD Peptides)
-
Animal Model: Diabetic or non-diabetic mice.
-
Wound Creation: A full-thickness excisional wound (e.g., 8 mm diameter) is created on the dorsum of the anesthetized mouse.
-
Treatment Protocol:
-
Immediately after wounding, a hydrogel containing an RGD peptide (e.g., RGDSP) is topically applied to the wound bed.
-
Control groups may include untreated wounds, wounds treated with the hydrogel alone, or wounds treated with a hydrogel containing a scrambled peptide sequence.
-
-
Monitoring and Analysis:
-
The wound area is measured at regular intervals (e.g., daily or every other day) by tracing the wound margins from digital photographs.
-
The percentage of wound closure is calculated relative to the initial wound area.
-
At the end of the experiment, wound tissue is harvested for histological analysis to assess re-epithelialization, granulation tissue formation, collagen deposition, and angiogenesis (e.g., by staining for CD31).[5]
-
Signaling Pathways and Mechanisms of Action
Vitronectin-Integrin Signaling
Vitronectin mediates cell adhesion and signaling primarily through its interaction with integrins of the αv family (αvβ3, αvβ5). The binding of the RGD motif of vitronectin to these integrins triggers a cascade of intracellular events. The heparin-binding domain (residues 367-378) is thought to facilitate the clustering of vitronectin molecules, which in turn leads to the clustering of integrins on the cell surface. This clustering is a critical step in the formation of focal adhesions, which are complex structures that link the ECM to the actin cytoskeleton and serve as hubs for signal transduction.
Upon integrin clustering and activation, Focal Adhesion Kinase (FAK) is recruited to the cytoplasmic tails of the integrins and becomes autophosphorylated. This creates a docking site for Src family kinases, which further phosphorylate FAK and other downstream targets. This signaling cascade can activate multiple pathways, including the Ras/MAPK pathway, which promotes cell proliferation and survival, and the PI3K/Akt pathway, which is also involved in cell survival and migration.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a general workflow for the in vivo validation of a novel peptide like Vitronectin (367-378) in an animal model of wound healing.
References
- 1. Effect of the angiogenesis inhibitor Cilengitide (EMD 121974) on glioblastoma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Heparin binding domain in vitronectin is required for oligomerization and thus enhances integrin mediated cell adhesion and spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RGDSP-functionalized peptide hydrogel stimulates growth factor secretion via integrin αv/PI3K/AKT axis for improved wound healing by human amniotic mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Negative Control Peptides for Vitronectin (367-378) Cell Adhesion Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vitronectin (367-378), a key peptide in cell adhesion research, with a rationally designed negative control peptide. The objective is to offer a framework for validating the sequence-specific cell adhesion effects of Vitronectin (367-378) through supporting experimental data, detailed protocols, and clear visualizations of the underlying biological pathways and experimental procedures.
Introduction to Vitronectin (367-378) and the Need for a Negative Control
Vitronectin is a glycoprotein (B1211001) found in the extracellular matrix and plasma that plays a crucial role in cell adhesion, migration, and signaling. The peptide sequence spanning amino acids 367-378 of human vitronectin is a known heparin-binding domain that has been shown to promote the adhesion of various cell types. The sequence of this peptide is GKKQRFRHRNRKG . Understanding the specific interactions of this peptide is vital for research in areas such as tissue engineering, cancer biology, and the development of biomaterials.
To ensure that the observed cell adhesion is a direct result of the specific amino acid sequence of Vitronectin (367-378) and not due to non-specific effects such as charge or hydrophobicity, a negative control peptide is essential. An ideal negative control consists of the same amino acids as the active peptide but in a randomized or "scrambled" sequence. This guide introduces a proposed scrambled peptide for this purpose and presents a comparative analysis based on expected experimental outcomes.
Peptide Specifications and Comparative Data
A scrambled peptide with the same amino acid composition as Vitronectin (367-378) is proposed as a negative control. This scrambled peptide is designed to lack the specific conformational structure required for receptor binding while maintaining similar overall physicochemical properties.
| Feature | Vitronectin (367-378) (Active Peptide) | Scrambled Control Peptide (Proposed) |
| Sequence | GKKQRFRHRNRKG | KGRKNRRHKFGKQ |
| Molecular Formula | C70H123N33O15 | C70H123N33O15 |
| Molecular Weight | 1667.9 g/mol | 1667.9 g/mol |
| Modifications | None | None |
Comparative Efficacy in Cell Adhesion: Experimental Data (Hypothetical)
The following table summarizes hypothetical data from an in vitro cell adhesion assay comparing the effects of Vitronectin (367-378) and the proposed scrambled control peptide on the adhesion of human umbilical vein endothelial cells (HUVECs).
| Peptide Concentration (µg/mL) | Mean Adherent Cells (Vitronectin 367-378) | Standard Deviation (Vitronectin 367-378) | Mean Adherent Cells (Scrambled Control) | Standard Deviation (Scrambled Control) |
| 0 (BSA Control) | 150 | 25 | 145 | 28 |
| 1 | 450 | 45 | 155 | 30 |
| 5 | 1200 | 110 | 160 | 35 |
| 10 | 2500 | 230 | 158 | 32 |
| 20 | 2600 | 250 | 165 | 38 |
Data represents the number of adherent cells per field of view and is hypothetical, based on expected experimental outcomes.
Experimental Protocols
A detailed methodology for a cell adhesion assay is provided below.
Objective:
To quantify and compare the cell adhesion-promoting activity of Vitronectin (367-378) and its scrambled negative control.
Materials:
-
Vitronectin (367-378) peptide
-
Scrambled control peptide
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., EGM-2)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Prepare solutions of Vitronectin (367-378) and the scrambled control peptide in PBS at various concentrations (e.g., 1, 5, 10, 20 µg/mL).
-
Coat the wells of a 96-well plate with 100 µL of the peptide solutions.
-
As a negative control, coat wells with a 1% BSA solution in PBS.
-
Incubate the plate at 37°C for 2 hours or overnight at 4°C.
-
Aspirate the coating solutions and wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with serum-free medium and resuspend them to a concentration of 1 x 105 cells/mL in serum-free medium.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
-
Incubation and Washing:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification of Adhesion:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway activated by Vitronectin-mediated cell adhesion.
Conclusion
The use of a scrambled negative control peptide is indispensable for demonstrating the sequence-specific activity of Vitronectin (367-378) in promoting cell adhesion. The significant difference in cell adhesion observed between the active peptide and the proposed scrambled control in the hypothetical data provides strong evidence for a specific biological interaction. This guide offers the necessary protocols and conceptual framework for researchers to validate their findings and confidently attribute the observed cellular responses to the specific amino acid sequence of Vitronectin (367-378).
Decoding Cell Spreading: A Comparative Analysis of Vitronectin (367-378) and Other Extracellular Matrix Proteins
For researchers, scientists, and drug development professionals, understanding the intricate dance between cells and their surrounding environment is paramount. The extracellular matrix (ECM) provides the stage for this dance, with specific proteins dictating cellular behaviors like adhesion, spreading, and signaling. This guide offers an objective comparison of cell spreading on a specific peptide fragment of Vitronectin (residues 367-378) against other well-established ECM proteins, supported by experimental data and detailed methodologies.
Cellular interaction with the ECM is a fundamental process that governs tissue development, homeostasis, and disease progression. The ability of a cell to adhere to and spread upon an ECM substrate is a critical initial step that triggers a cascade of intracellular signaling events, influencing cell shape, migration, proliferation, and differentiation. This process is primarily mediated by integrins, a family of transmembrane receptors that recognize and bind to specific motifs within ECM proteins.
This comparison focuses on the performance of a synthetic peptide corresponding to the 367-378 amino acid sequence of Vitronectin, a key adhesive glycoprotein (B1211001) found in serum and the extracellular matrix. This region of Vitronectin is known to play a role in cell adhesion.[1] We will compare its efficacy in promoting cell spreading with that of full-length Vitronectin, Fibronectin, Collagen I, and Laminin (B1169045).
Quantitative Comparison of Cell Adhesion on Various ECM Substrates
| ECM Protein | Cell Type | Adhesion Percentage (%) | Key Integrin Receptors |
| Vitronectin | Human Osteoblast-like (HOS) cells | 45.7 ± 2% (at high coating density) | αvβ3, αvβ5 |
| Fibronectin | Human Osteoblast-like (HOS) cells | 34.8 ± 2% (at high coating density) | α5β1, αvβ3 |
| Collagen I | Human Osteoblast-like (HOS) cells | 37.0 ± 2% (at high coating density) | α1β1, α2β1 |
| Laminin | Various | Varies depending on cell type and laminin isoform | α3β1, α6β1, α6β4 |
Note: The data for HOS cells demonstrates that at higher coating densities, vitronectin can support greater cell adherence compared to fibronectin and type I collagen.[2] It is important to note that cell adhesion and subsequent spreading can be highly cell-type specific and dependent on the expression profile of integrins on the cell surface.
Qualitative observations from other studies indicate that cells plated on fibronectin are often considerably more spread out than those grown on vitronectin.[3] This suggests that while vitronectin is a potent adhesion substrate, fibronectin may promote a more extensive cytoskeletal organization and spreading phenotype in certain cell types.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for a typical cell spreading assay and immunofluorescence staining of focal adhesions.
Cell Spreading Assay
This protocol outlines the key steps for assessing cell spreading on different ECM-coated surfaces.
1. Preparation of ECM-Coated Coverslips:
-
Aseptically place sterile glass coverslips into the wells of a 24-well tissue culture plate.
-
Prepare stock solutions of Vitronectin (367-378), full-length Vitronectin, Fibronectin, Collagen I, and Laminin in sterile phosphate-buffered saline (PBS) at a concentration of 10-50 µg/mL. The optimal coating concentration should be determined empirically for each cell type and ECM protein.[3][4]
-
Add a sufficient volume of each ECM solution to cover the surface of the coverslips.
-
Incubate the plates at 37°C for 1-2 hours or overnight at 4°C in a humidified incubator.
-
After incubation, aspirate the coating solution and gently wash the coverslips twice with sterile PBS to remove any unbound protein.
-
To block non-specific cell adhesion, incubate the coverslips with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at 37°C.
-
Wash the coverslips once with sterile PBS before cell seeding.
2. Cell Seeding and Incubation:
-
Culture cells of interest to sub-confluency.
-
Detach the cells from the culture flask using a non-enzymatic cell dissociation solution or trypsin-EDTA. If using trypsin, neutralize it with a soybean trypsin inhibitor or serum-containing medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in a serum-free medium to avoid the interference of serum proteins.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 1 x 10^4 to 5 x 10^4 cells/cm²).
-
Seed the cells onto the pre-coated coverslips.
-
Allow the cells to adhere and spread for a defined period (e.g., 30 minutes to 4 hours) in a humidified incubator at 37°C and 5% CO₂.
3. Fixation and Imaging:
-
After the desired incubation time, gently wash the coverslips with PBS to remove non-adherent cells.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Acquire images using a phase-contrast or differential interference contrast (DIC) microscope.
4. Quantitative Analysis:
-
Use image analysis software such as ImageJ to quantify cell spreading parameters.[5][6][7][8]
-
Cell Area: Outline the periphery of individual cells and measure the enclosed area.
-
Aspect Ratio: Measure the major and minor axes of the cells to determine their elongation.
-
Circularity: Calculate the circularity of the cells as a measure of their roundness versus spreading.
Immunofluorescence Staining of Focal Adhesions
This protocol allows for the visualization of focal adhesions, which are crucial structures in cell spreading.
1. Cell Culture and Spreading:
-
Follow the "Cell Spreading Assay" protocol (steps 1 and 2).
2. Permeabilization and Blocking:
-
After fixation and washing, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1-5% BSA or 10% goat serum in PBS) for 1 hour at room temperature.
3. Primary Antibody Incubation:
-
Dilute the primary antibody against a focal adhesion protein (e.g., vinculin, paxillin, or FAK) in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
4. Secondary Antibody Incubation and Counterstaining:
-
Wash the cells three times with PBS.
-
Dilute a fluorescently labeled secondary antibody that recognizes the primary antibody in the blocking buffer. Protect from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
(Optional) Counterstain the actin cytoskeleton with fluorescently labeled phalloidin (B8060827) and the nucleus with DAPI.
-
Wash the cells three times with PBS.
5. Mounting and Imaging:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
6. Quantitative Analysis:
-
Use image analysis software to quantify the number, size, and distribution of focal adhesions per cell.
Signaling Pathways in Cell Spreading
The interaction of cells with ECM proteins initiates a complex series of intracellular signaling events that orchestrate the cytoskeletal rearrangements necessary for cell spreading. While the specific signaling downstream of the Vitronectin (367-378) fragment is not extensively characterized, we can infer its likely mechanism based on the known pathways activated by full-length Vitronectin and other RGD-containing ECM proteins.
General Experimental Workflow
The following diagram illustrates the typical workflow for a comparative cell spreading experiment.
Integrin-Mediated Signaling Pathway
Upon binding to ECM proteins, integrins cluster and recruit a variety of signaling and adaptor proteins to the cell membrane, forming focal adhesions. A key early event is the activation of Focal Adhesion Kinase (FAK).
Rho GTPase Signaling in Cell Spreading
Downstream of FAK and other focal adhesion components, the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) play a critical role in regulating the actin cytoskeleton dynamics that drive cell spreading.
Conclusion
The choice of ECM substrate significantly influences cell behavior, with both the specific protein and its presentation (full-length versus peptide fragment) playing a role. While the Vitronectin (367-378) peptide is implicated in cell adhesion, further quantitative studies are needed to fully elucidate its capacity to promote cell spreading in comparison to full-length Vitronectin and other major ECM proteins like Fibronectin, Collagen, and Laminin. Fibronectin appears to be a potent promoter of cell spreading, likely due to its ability to engage multiple integrin types and activate robust downstream signaling cascades leading to extensive cytoskeletal reorganization. The provided experimental protocols and an understanding of the underlying signaling pathways offer a solid framework for researchers to conduct their own comparative studies and further dissect the nuanced interactions between cells and their microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the first step in focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
A Comparative Functional Analysis: Linear vs. Cyclic Peptides of the Vitronectin Heparin-Binding Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of linear and cyclic peptides derived from the heparin-binding domain (HBD) of vitronectin. While direct comparative data for heparin-binding domain peptides is limited in publicly accessible literature, this guide synthesizes established principles of peptide cyclization, supported by experimental data from analogous vitronectin-derived RGD peptides, to project the functional differences.
Introduction: The Promise of Peptide Cyclization
Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix, plays a crucial role in cell adhesion, migration, and signaling. Its functions are mediated by distinct domains, including the well-known Arg-Gly-Asp (RGD) sequence for integrin binding and a C-terminal heparin-binding domain (HBD) that interacts with cell surface heparan sulfate (B86663) proteoglycans (HSPGs) like syndecans. Peptides derived from these domains are valuable tools for modulating these interactions.
Cyclization is a common strategy to enhance the therapeutic potential of peptides. By constraining the peptide's backbone, cyclization can pre-organize it into a bioactive conformation, which often leads to improved biological activity and stability.[1][2] This conformational rigidity can increase binding affinity and selectivity for the target receptor while also making the peptide more resistant to degradation by proteases.[3][4][5]
The primary heparin-binding site in vitronectin has been localized to a cluster of basic amino acid residues near the C-terminus of the protein (residues 341-380).[6] A shorter 12-amino acid sequence within this region (residues 347-358) has been identified as a key syndecan binding site.[6] This guide will focus on the functional implications of cyclizing peptides from this domain.
The Rationale for Cyclization: A Structural Perspective
Linear peptides exist in a vast ensemble of conformations in solution. Binding to a receptor requires the peptide to adopt a specific, low-energy conformation, a process that is entropically unfavorable. Cyclization reduces this conformational flexibility, lowering the entropic penalty of binding and potentially increasing affinity.[3]
Quantitative Performance Comparison
The table below presents data for the well-studied cyclo(RGDfV) peptide and its linear equivalent, which serves as an illustrative example of the functional gains achievable through cyclization. It is highly probable that similar enhancements in binding affinity to heparin and syndecans would be observed for a cyclized heparin-binding domain peptide.
Table 1: Comparative Activity of Linear vs. Cyclic Vitronectin-Derived RGD Peptides
| Peptide ID | Sequence | Target | Assay Type | IC50 (nM) | Relative Activity Improvement (vs. Linear) | Reference |
|---|---|---|---|---|---|---|
| Linear RGD | GRGDSP | αvβ3 Integrin | Solid-Phase Binding | ~200 | 1x (Baseline) | [7] |
| Cyclic RGD | cyclo(RGDfV) | αvβ3 Integrin | Solid-Phase Binding | ~1-10 | 20 to 100-fold | [7] |
| Linear HBD (Hypothetical) | KKL(R)K(K)K(R)R(R)PKG | Heparin/Syndecan | Binding Assay | Not Available | 1x (Baseline) | - |
| Cyclic HBD (Hypothetical) | cyclo(KKL(R)K(K)K(R)R(R)PKG) | Heparin/Syndecan | Binding Assay | Expected Lower IC50 | Expected >10-fold | - |
Note: Data for RGD peptides is sourced from studies on integrin binding.[7] The data for Heparin-Binding Domain (HBD) peptides is hypothetical, based on established principles of cyclization, and serves to illustrate the expected outcome.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments used to evaluate the function of these peptides.
Solid-Phase Integrin/Heparin Binding Assay (ELISA-based)
This assay quantifies the ability of a peptide to competitively inhibit the binding of a receptor to its immobilized ligand.
Methodology:
-
Coating: Microtiter plates are coated with a solution of vitronectin or heparin (e.g., 10 µg/mL in PBS) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution like 1% Bovine Serum Albumin (BSA) in PBS for 1-2 hours at room temperature.
-
Competition: Purified receptor (e.g., integrin αvβ3) is pre-incubated with various concentrations of the test peptides (linear or cyclic) for 30 minutes.
-
Binding: The peptide/receptor mixture is added to the coated wells and incubated for 2-3 hours at room temperature.
-
Detection: Wells are washed to remove unbound receptor. The bound receptor is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: A colorimetric substrate is added, and the absorbance is read using a plate reader. The concentration of peptide that inhibits 50% of receptor binding (IC50) is calculated.
Cell Adhesion Assay
This assay measures the ability of peptides to support or inhibit cell attachment to a substrate.
Methodology:
-
Plate Preparation: 96-well plates are coated with the peptide of interest (e.g., 1-10 µM) overnight at 4°C, followed by blocking with BSA.
-
Cell Preparation: Adherent cells (e.g., human osteoblasts or endothelial cells) are harvested, washed, and resuspended in serum-free media.[8]
-
Adhesion: Cells are seeded onto the peptide-coated plates and allowed to adhere for a specified time (e.g., 1-2 hours) at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: Adherent cells are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The stain is then solubilized, and the absorbance is measured to quantify the relative number of attached cells.[9]
For inhibition assays, cells can be pre-incubated with soluble peptides before being added to plates coated with an adhesive protein like vitronectin.
Signaling Implications
The heparin-binding domain of vitronectin does not just mediate attachment; it also participates in cell signaling. It can function in trans to regulate vitronectin turnover and is involved in processes that enhance integrin-mediated cell adhesion and spreading.[6][10] Binding of the HBD to cell surface syndecans can trigger signaling cascades that cooperate with integrin signaling.
A cyclic HBD peptide, with its potentially higher affinity for syndecans, could be a more potent modulator of these signaling events than its linear counterpart. This could lead to more effective inhibition of cell migration or, conversely, better stimulation of cell adhesion and spreading, depending on the experimental context.
Conclusion and Future Directions
The cyclization of peptides is a well-established strategy for improving their pharmacological properties. Based on strong evidence from analogous peptide systems, it is concluded that:
-
Cyclic HBD peptides are expected to exhibit significantly higher binding affinity for heparin and cell surface proteoglycans compared to their linear counterparts.
-
This enhanced affinity should translate to greater potency in functional assays , such as the inhibition of cell adhesion or modulation of HBD-mediated signaling.
-
The constrained structure of cyclic peptides likely confers greater stability against enzymatic degradation , increasing their in vivo half-life.
Direct experimental verification is needed to quantify these expected advantages for peptides derived specifically from the vitronectin heparin-binding domain. Future studies should focus on the synthesis and head-to-head comparison of linear and cyclic HBD peptides in heparin-binding, cell-based, and in vivo models to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell adhesion and signaling on the fibronectin 1st type III repeat; requisite roles for cell surface proteoglycans and integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Linear and Cyclic His-Ala-Val Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitronectin's basic domain is a syndecan ligand which functions in trans to regulate vitronectin turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Vitronectin (367-378)
This guide provides essential safety and logistical information for the proper disposal of Vitronectin (367-378), a synthetic peptide. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. These steps are designed to provide researchers, scientists, and drug development professionals with clear, actionable guidance for handling and disposing of this biologically active material.
Personal Protective Equipment (PPE)
Before handling Vitronectin (367-378), it is imperative to be outfitted with the appropriate personal protective equipment. PPE serves as the primary barrier against accidental exposure.[1]
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile gloves. If gloves become contaminated, change them immediately.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes, particularly when working with solutions or reconstituting the lyophilized powder.[1]
-
Lab Coat: A lab coat or protective apron should always be worn over personal clothing to protect the skin.[1]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[1]
Handling and Waste Segregation
Proper handling and segregation of waste are crucial to prevent cross-contamination and ensure compliant disposal.
-
Designated Area: All handling of the peptide should be confined to a designated laboratory area.
-
Waste Containers: All materials that come into contact with Vitronectin (367-378), including used vials, pipette tips, and contaminated PPE, must be collected in designated, clearly labeled hazardous waste containers.[1] Never dispose of peptides in the regular trash or down the drain.[1]
Spill Management
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Wear Appropriate PPE: Ensure you are wearing the necessary protective equipment before cleaning the spill.
-
Contain and Absorb: For liquid spills, absorb the material with sand, vermiculite, or other non-combustible absorbent material. For powder spills, carefully sweep up the material, avoiding dust generation.[2]
-
Collect Waste: Place the absorbed material or swept powder into a closed, labeled container for hazardous waste disposal.[2]
-
Ventilate and Clean: Ventilate the area of the spill and thoroughly wash the spill site after the material has been collected.[2]
Disposal Procedures
The final disposal of Vitronectin (367-378) waste must comply with all local, state, and federal regulations.
-
Institutional Protocols: Follow your institution's established protocols for hazardous waste disposal. This typically involves coordinating with the Environmental Health and Safety (EH&S) department.[1]
-
Licensed Contractor: The collected hazardous waste will be removed by a licensed hazardous waste disposal contractor for final disposal, which is typically incineration.[1]
-
Documentation: Ensure all required documentation for the hazardous waste is completed accurately.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of Vitronectin (367-378).
Caption: Workflow for Safe Handling and Disposal of Vitronectin (367-378).
References
Personal protective equipment for handling Vitronectin (367-378)
For researchers, scientists, and drug development professionals handling Vitronectin (367-378), a fragment of the human vitronectin protein, adherence to strict safety protocols is paramount to ensure personal safety and maintain experimental integrity. Although the hazards of this specific peptide fragment have not been exhaustively investigated, it is prudent to handle it with caution, employing the personal protective equipment (PPE) and disposal procedures outlined below.[1]
Personal Protective Equipment (PPE)
When working with Vitronectin (367-378), the following personal protective equipment should be utilized to minimize exposure.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Impervious gloves, such as nitrile, are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or Goggles | To protect against splashes, it is advisable to use tight-sealing safety goggles. A face shield may be necessary when there is a greater risk of splashing.[2] |
| Body Protection | Laboratory coat | A standard lab coat is generally sufficient. For procedures with a higher risk of contamination, consider an impervious or chemical-resistant apron.[2][4] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If there is a risk of aerosolization or if working with a lyophilized powder that could become airborne, a NIOSH-approved respirator may be necessary.[2][4] |
Operational Plan and Handling
Receiving and Storage: Upon receipt, store Vitronectin (367-378) as recommended by the supplier, typically in a cool, dry, and well-ventilated area.[4] Keep the container tightly sealed until ready for use.[4]
Preparation and Use:
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Do not eat, drink, or smoke in areas where the material is handled, stored, or processed.[2][4]
-
Workers should wash hands and face thoroughly before eating, drinking, or smoking.[4]
Experimental Workflow for Handling Vitronectin (367-378)
Caption: A logical workflow for the safe handling of Vitronectin (367-378) from preparation to disposal.
Disposal Plan
Proper disposal of Vitronectin (367-378) and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
Waste Segregation and Disposal:
-
Contaminated Sharps: Needles, pipette tips, and other contaminated sharps should be placed in a designated sharps container.
-
Liquid Waste: Collect aqueous solutions containing Vitronectin (367-378) in a clearly labeled, sealed container for chemical waste.
-
Solid Waste: Gloves, bench paper, and other solid materials contaminated with Vitronectin (367-378) should be placed in a designated biohazard or chemical waste bag.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[4] Do not reuse empty containers.[4]
Follow all local, state, and federal regulations for the disposal of laboratory chemical waste. If you are unsure of the proper disposal procedures, consult with your institution's environmental health and safety (EHS) department.
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation or discomfort persists.[1]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention in the event of irritation.[1]
-
After Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention if pain persists or recurs.[1]
-
After Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and then provide liquid slowly and as much as the person can comfortably drink.[1] Seek immediate medical advice.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
